Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGVSIHEZLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
CAS Number: 749928-59-4
Authored by: A Senior Application Scientist
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a strained cyclopropane ring appended to a brominated phenyl group and a methyl ester functionality, makes it a valuable building block for the synthesis of complex molecular scaffolds. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of broad chemical space. This, combined with the conformational rigidity imparted by the cyclopropane ring, allows for the precise spatial orientation of functional groups, a critical aspect in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, potential applications in drug development, and spectroscopic characterization of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 749928-59-4 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |
| Molecular Weight | 255.11 g/mol | [2] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate typically involves a cyclopropanation reaction, a fundamental transformation in organic chemistry for the construction of three-membered rings.[3] A plausible and commonly employed synthetic route is the reaction of 3-bromostyrene with a suitable carbene precursor, such as methyl diazoacetate, in the presence of a transition metal catalyst.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established methodologies for cyclopropanation reactions.[3][4][5]
-
Reaction Setup: To a solution of 3-bromostyrene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a transition metal catalyst, such as rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5-2 mol%).
-
Addition of Carbene Precursor: Slowly add a solution of methyl diazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Applications in Drug Discovery and Development
The unique structural features of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate make it a promising scaffold for the development of novel therapeutic agents. The cyclopropane ring serves as a bioisostere for other chemical groups, offering advantages in terms of metabolic stability and conformational constraint. The bromophenyl moiety is a common feature in many biologically active compounds and provides a site for further chemical modification to optimize pharmacological properties.
Potential as Enzyme Inhibitors
Derivatives of cyclopropanecarboxylic acids have shown inhibitory activity against a range of enzymes. For instance, some have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[4] Others have been studied as inhibitors of carbonic anhydrases, which are involved in various physiological processes.[4]
Applications in Neurology and Oncology
The 3-bromophenyl group is a key structural motif in a variety of compounds with potential applications in neurology and oncology.[6] For example, compounds containing this moiety have been explored as neuroprotective agents.[7] In the context of cancer, the bromophenyl group can be a crucial component of molecules designed to inhibit tumor growth and invasion.[8]
Illustrative Signaling Pathway Involvement (Hypothetical)
Given the potential for cyclopropane-containing compounds to act as enzyme inhibitors, a derivative of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate could potentially modulate a signaling pathway critical in a disease state. The following diagram illustrates a hypothetical scenario where a drug derived from this scaffold inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Spectroscopic Characterization
The structural elucidation of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) NMR | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 7.5 |
| Methyl Protons (-OCH₃) | ~3.7 |
| Cyclopropane Protons | 0.8 - 1.7 |
| Carbon (¹³C) NMR | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 170 - 175 |
| Aromatic Carbons | 120 - 145 |
| Methyl Carbon (-OCH₃) | ~52 |
| Cyclopropane Carbons | 10 - 30 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.[9][10]
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1730 (strong) |
| C-O (Ester) | 1100 - 1300 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
Note: These are approximate values and can be influenced by the molecular environment.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).
Safety Information
As with any chemical substance, proper handling and safety precautions are essential when working with Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a versatile and valuable building block in organic synthesis with significant potential in drug discovery. Its unique combination of a strained cyclopropane ring and a functionalizable bromophenyl group provides a robust platform for the design and synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists in the field.
References
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Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link]
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PubChem. Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate. [Link]
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ChemBK. Methyl (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylate. [Link]
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eLife. ME3BP-7 is a targeted cytotoxic agent that rapidly kills pancreatic cancer cells expressing high levels of monocarboxylate transporter MCT1. [Link]
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MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965. [Link]
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Asanuma, M., et al. (2007). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics, 321(3), 958-966. [Link]
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An In-Depth Technical Guide to Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a synthetic organic compound featuring a unique combination of a cyclopropane ring, an aromatic bromide, and a methyl ester. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The strained cyclopropane ring offers a rigid scaffold that can help in locking molecules into bioactive conformations, potentially enhancing their potency and metabolic stability. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data for its characterization, and its potential applications in the field of drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| CAS Number | 749928-59-4 |
| Appearance | Liquid |
| Boiling Point | 300.8 °C |
| GHS Pictogram | GHS07 (Harmful/Irritant) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis and Mechanism
Plausible Synthetic Protocol:
A robust method for the synthesis of the target molecule is the reaction of a suitable precursor, methyl 2-(3-bromophenyl)acetate, with 1,2-dibromoethane in the presence of a strong base.
Reaction:
A plausible synthetic workflow for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Starting Materials: A solution of methyl 2-(3-bromophenyl)acetate (1 equivalent) and 1,2-dibromoethane (1.1 equivalents) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, forming a carbanion.
-
Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the carbanion and the subsequent nucleophilic attack.
-
Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere to prevent the quenching of the highly reactive carbanion by atmospheric moisture and oxygen.
-
Column Chromatography: This is a standard purification technique for organic compounds to separate the desired product from unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
For the unambiguous identification and characterization of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, a combination of spectroscopic techniques is essential. Below are the predicted key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic, methoxy, and cyclopropyl protons.
-
Aromatic Protons (δ 7.2-7.6 ppm): The four protons on the bromophenyl ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methoxy Protons (δ ~3.7 ppm): The three protons of the methyl ester group will appear as a sharp singlet.
-
Cyclopropyl Protons (δ ~1.2-1.7 ppm): The four protons on the cyclopropane ring will likely appear as two sets of multiplets (AA'BB' system) due to their diastereotopic nature.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Carbonyl Carbon (δ ~172 ppm): The ester carbonyl carbon will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ ~122-140 ppm): The six carbons of the phenyl ring will give rise to several signals in this region. The carbon attached to the bromine atom will be shifted to a higher field compared to the others.
-
Methoxy Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in this region.
-
Quaternary Cyclopropyl Carbon (δ ~30-35 ppm): The carbon of the cyclopropane ring attached to the phenyl group and the ester will be a singlet.
-
Methylene Cyclopropyl Carbons (δ ~18-22 ppm): The two CH₂ carbons of the cyclopropane ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1725-1740 cm⁻¹.[1]
-
C-O Stretch (Ester): Two characteristic bands in the region of 1250-1000 cm⁻¹.[1]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[2]
-
Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Cyclopropyl & Methyl): Peaks appearing just below 3000 cm⁻¹.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 254 and 256 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 223/225.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 195/197.
-
Cleavage of the cyclopropane ring.
-
Loss of the bromine atom to give a fragment at m/z 175.
-
Applications in Drug Discovery
The arylcyclopropane motif is a privileged scaffold in medicinal chemistry due to its unique conformational and electronic properties.[3]
Key attributes of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate relevant to drug discovery.
-
Scaffold Rigidity: The cyclopropane ring introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to more flexible alkyl chains, which can lead to improved pharmacokinetic properties.
-
Chemical Tractability: The bromine atom serves as a key functional group for diversification. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a wide variety of substituents can be introduced at this position. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and other drug-like properties.
-
Building Block for Complex Molecules: This compound can serve as a starting material for the synthesis of more complex molecules, including those with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.
Conclusion
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a rigid cyclopropane core and a modifiable aromatic ring, provide a solid foundation for the design and synthesis of novel therapeutic agents. The information provided in this guide regarding its synthesis, characterization, and potential applications should serve as a useful resource for researchers in the field.
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An In-depth Technical Guide to the Physical Properties of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a substituted cyclopropane derivative with significant potential as a building block in medicinal chemistry and materials science. Its rigid cyclopropane core, combined with the reactive handles of the bromo- and ester functionalities, makes it a valuable intermediate for the synthesis of complex molecular architectures. The 3-bromophenyl group, in particular, is a common motif in pharmacologically active compounds, offering a site for further functionalization through cross-coupling reactions. Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, offering insights into its handling, behavior, and analytical characterization.
Chemical Structure and Key Identifiers
The molecular structure of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate consists of a central cyclopropane ring substituted with a methyl carboxylate group and a 3-bromophenyl group at the same carbon atom.
Caption: Chemical Structure of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 749928-59-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |
| Molecular Weight | 255.111 g/mol | [1] |
| IUPAC Name | methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1(CC1)C2=CC=CC(Br)=C2 | [1] |
| InChI Key | GJGGVSIHEZLWPU-UHFFFAOYSA-N | [1] |
Core Physical Properties
The physical state and key constants of a compound are fundamental for its practical application in a laboratory setting. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques best suited for its characterization.
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Boiling Range | 300.8°C | [1] |
| Relative Density | 1.503 | [1] |
Expert Insights:
The high boiling point of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition. Its density, being significantly higher than water, is a useful characteristic for separations involving aqueous and organic phases. As a liquid at room temperature, it is readily soluble in a range of common organic solvents, facilitating its use in solution-phase chemistry.
Spectroscopic Data and Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. The cyclopropyl protons will exhibit characteristic diastereotopic splitting patterns.
-
Aromatic Protons (Ar-H): Four protons would be observed in the aromatic region (typically δ 7.0-7.8 ppm). Due to the meta-substitution, they would likely appear as a series of multiplets.
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group would be expected, likely in the range of δ 3.6-3.9 ppm.
-
Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropane ring are diastereotopic and will appear as two sets of multiplets, likely in the upfield region of the spectrum (δ 1.0-2.0 ppm). These protons will show geminal and cis/trans vicinal coupling.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons (Ar-C): Six peaks would be expected in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.
-
Quaternary Carbon (C-Ar): The quaternary carbon of the cyclopropane ring attached to the phenyl group will be in the range of δ 30-40 ppm.
-
Methyl Carbon (-OCH₃): A peak around δ 50-55 ppm.
-
Cyclopropyl Carbons (-CH₂-CH₂-): The two methylene carbons of the cyclopropane ring will appear in the upfield region, typically δ 15-25 ppm.
Predicted Infrared (IR) Spectral Data
The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band will be present in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks will be observed below 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with approximately equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 254 and 256.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃).
Experimental Protocols: A Representative Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is not available in the cited literature, a general and plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.
Caption: A plausible workflow for the synthesis and characterization.
Step-by-Step Methodology (Fischer Esterification):
-
Reaction Setup: To a solution of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction Execution: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash to remove any remaining aqueous impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude ester is then purified, typically by column chromatography on silica gel or by vacuum distillation, to afford the pure Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, IR, and MS), comparing the obtained data with the predicted values.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves to shift the equilibrium of the reversible Fischer esterification reaction towards the product side, thereby increasing the yield of the desired ester.
-
Acid Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Aqueous Workup: The sodium bicarbonate wash is crucial for neutralizing the strong acid catalyst, preventing it from causing degradation of the product during subsequent purification steps. The brine wash helps to break any emulsions and remove water from the organic phase.
-
Vacuum Distillation: Given the high boiling point, vacuum distillation is the preferred method for purifying larger quantities of the product, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Safety and Handling
Based on available supplier information, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is classified as harmful and an irritant.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. If swallowed, medical attention should be sought immediately.
Conclusion
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a valuable synthetic intermediate with physical properties that are consistent with its structure. While detailed, experimentally verified data remains to be published in peer-reviewed literature, the information available from chemical suppliers, combined with a predictive analysis of its spectroscopic characteristics, provides a solid foundation for its use in research and development. This guide has aimed to consolidate the available information and provide expert insights to aid researchers in the safe and effective handling and application of this promising chemical building block. Further experimental studies are warranted to fully elucidate its physical and chemical properties.
References
Sources
Spectroscopic Data of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for the structural elucidation of this compound. The information presented is based on established spectroscopic principles and data from analogous structures.
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a small organic molecule featuring a cyclopropane ring, a brominated aromatic system, and a methyl ester functional group. Accurate structural characterization is paramount for its application in research and development, ensuring purity, confirming identity, and understanding its chemical behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.2 - 7.6 | Multiplet | - | 4H |
| Methoxy-H | ~3.7 | Singlet | - | 3H |
| Cyclopropane-H | 1.2 - 1.8 | Multiplets | - | 4H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is expected to show three main groups of signals corresponding to the aromatic protons, the methoxy protons of the ester, and the cyclopropyl protons.
-
Aromatic Protons (7.2 - 7.6 ppm): The four protons on the 3-bromophenyl ring are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[1][2] The substitution pattern will lead to a complex multiplet. The bromine atom and the cyclopropane ring will influence the exact chemical shifts of these protons.[3]
-
Methoxy Protons (~3.7 ppm): The three protons of the methyl group of the ester are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl group.
-
Cyclopropane Protons (1.2 - 1.8 ppm): The four protons on the cyclopropane ring are expected to be in the upfield region of the spectrum. Due to the rigid nature of the cyclopropane ring, these protons are diastereotopic and will likely appear as two separate multiplets, each integrating to two protons. The geminal and cis/trans couplings between these protons can be complex.[4][5]
Caption: Molecular structure with proton environments highlighted.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~170 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C | ~145 |
| Quaternary Cyclopropane C | ~30 |
| CH₂ (cyclopropane) | 15 - 25 |
| O-CH₃ (methoxy) | ~52 |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (~170 ppm): The carbon of the ester carbonyl group will be the most downfield signal due to the strong deshielding effect of the double bond to oxygen.[6]
-
Aromatic Carbons (122 - 145 ppm): The six carbons of the aromatic ring will appear in the characteristic range for sp²-hybridized carbons.[1] The carbon attached to the bromine atom (C-Br) is expected around 122 ppm, while the other aromatic carbons will be in the 125-135 ppm range. The carbon attached to the cyclopropane ring will be a quaternary carbon and is predicted to be around 145 ppm.
-
Methoxy Carbon (~52 ppm): The carbon of the methoxy group will resonate at approximately 52 ppm.
-
Cyclopropane Carbons (15 - 30 ppm): The three carbons of the cyclopropane ring will be in the upfield region. The quaternary carbon attached to the aromatic ring and the ester group is expected around 30 ppm, while the two CH₂ groups of the cyclopropane ring will appear at a higher field, between 15 and 25 ppm.
Caption: Molecular structure with carbon environments highlighted.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low sensitivity of ¹³C, a larger number of scans and a longer relaxation delay are typically needed.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to TMS (0 ppm) or the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~3000-2850 | Aliphatic C-H stretch (cyclopropane & methoxy) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1250, ~1100 | C-O stretch (ester) |
| ~1020 | Cyclopropane ring vibration |
| Below 800 | C-Br stretch |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by the strong absorption of the ester carbonyl group.
-
C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester.
-
C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropane and methoxy groups will appear just below 3000 cm⁻¹.[7]
-
Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): Two or more bands in this region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretches (~1250, ~1100 cm⁻¹): The ester will show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl and one for the O-CH₃ bond.
-
C-Br Stretch (Below 800 cm⁻¹): The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for a thin film) or a pure KBr pellet.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z 254 and 256 (in approximately 1:1 ratio).
-
Major Fragments: Predictions include loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially fragments resulting from the opening of the cyclopropane ring.
Interpretation of the Mass Spectrum
The mass spectrum of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate will be characterized by the presence of a prominent molecular ion peak with a distinctive isotopic pattern.
-
Molecular Ion and Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 254 and 256, corresponding to [C₁₁H₁₁⁷⁹BrO₂]⁺ and [C₁₁H₁₁⁸¹BrO₂]⁺, respectively. This isotopic signature is a clear indicator of the presence of one bromine atom in the molecule.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (loss of •OCH₃, m/z 31) to give an acylium ion, and the loss of the entire carbomethoxy group (loss of •COOCH₃, m/z 59). The bromophenyl and cyclopropyl moieties will also contribute to the fragmentation pattern.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for fragmentation information or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the molecular ion peak.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
This comprehensive guide provides the expected spectroscopic data and interpretation for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, along with standard experimental protocols. This information should serve as a valuable resource for researchers and scientists in the verification and characterization of this compound.
References
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MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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ResearchGate. (2025, August 7). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]
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National Institutes of Health (NIH). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Retrieved from [Link]
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Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ChemBK. Methyl (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. cyclopropane - Search Results. Retrieved from [Link]
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PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
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Journal of the American Chemical Society. Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Retrieved from [Link]
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ResearchGate. (2019, April 2). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]
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Illinois State University. Infrared Spectroscopy. Retrieved from [Link]
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National Institutes of Health (NIH). (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]
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Nature. (2024, November 13). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Retrieved from [Link]
- Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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"Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" 1H NMR and 13C NMR analysis
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a small organic molecule that presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure incorporates several distinct chemical environments: a meta-substituted aromatic ring, a strained three-membered cyclopropyl ring, and a methyl ester functional group. This combination of features gives rise to a rich and informative NMR spectrum. For researchers in medicinal chemistry and materials science, where cyclopropane-containing compounds are of significant interest for their unique conformational properties and biological activities, a thorough understanding of their spectroscopic signatures is paramount.[1][2]
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. We will dissect the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying principles of electronic and structural effects. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and development of novel chemical entities.
Molecular Structure and NMR Workflow
The analysis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate by NMR spectroscopy follows a systematic workflow, beginning with the careful preparation of the sample and culminating in the detailed assignment of all proton and carbon signals.
Caption: Molecular structure and the corresponding NMR analysis workflow.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to show distinct signals for the aromatic, cyclopropyl, and methyl protons. Each of these regions provides specific structural information based on chemical shift, integration, and signal multiplicity.
Aromatic Region (δ 7.0–7.6 ppm)
The 3-bromophenyl group contains four aromatic protons, each in a unique chemical environment due to the meta-substitution pattern. This lack of symmetry results in four distinct signals.
-
Electronic Effects: The bromine atom is an electronegative, deactivating group that withdraws electron density from the aromatic ring through induction, causing a downfield shift for the ring protons compared to unsubstituted benzene (δ 7.26 ppm).[3] The cyclopropyl-ester moiety also influences the electronic environment.
-
Predicted Signals:
-
H-2' : This proton is ortho to the bromine and ortho to the cyclopropyl group. It is expected to be the most deshielded proton, appearing as a triplet or a narrow multiplet around δ 7.5-7.6 ppm.
-
H-6' : This proton is ortho to the cyclopropyl group and meta to the bromine. It will be deshielded and is expected to appear as a doublet of doublets or a multiplet around δ 7.4-7.5 ppm.
-
H-5' : This proton is ortho to the bromine and meta to the cyclopropyl group. It will appear as a triplet around δ 7.2-7.3 ppm.
-
H-4' : This proton is para to the bromine and meta to the cyclopropyl group. It is expected to appear as a doublet of doublets or multiplet around δ 7.1-7.2 ppm.
-
-
Coupling: The protons will exhibit characteristic ortho (³J ≈ 7–9 Hz) and meta (⁴J ≈ 2–3 Hz) coupling, leading to complex splitting patterns.
Cyclopropyl Region (δ 1.2–1.8 ppm)
The four protons on the cyclopropane ring are chemically non-equivalent. The protons on each methylene group are diastereotopic. This results in two distinct sets of signals for the two CH₂ groups.
-
Ring Current Effect: Protons on a cyclopropane ring are subject to a unique shielding effect due to the ring's pseudo-aromatic character, causing them to resonate at an unusually high field (upfield).[4][5] For unsubstituted cyclopropane, the signal is at δ 0.22 ppm.[4][6]
-
Substituent Effects: The presence of the electron-withdrawing phenyl and ester groups on the adjacent quaternary carbon deshields these protons, shifting their signals significantly downfield from the parent value.[7]
-
Predicted Signals:
-
The four protons will likely appear as two complex multiplets.
-
One multiplet, corresponding to the two protons cis to the aromatic ring, is expected around δ 1.6-1.8 ppm .
-
The second multiplet, for the two protons trans to the aromatic ring, is expected around δ 1.2-1.4 ppm .
-
-
Coupling: These protons will display complex splitting due to geminal coupling (²J, typically -4 to -5 Hz), cis-vicinal coupling (³J_cis, typically 8-10 Hz), and trans-vicinal coupling (³J_trans, typically 5-7 Hz).[6][8]
Methyl Ester Region (δ ~3.7 ppm)
-
Predicted Signal: The three protons of the methyl ester group (-OCH₃) are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.
-
Chemical Shift: The electronegative oxygen atom deshields these protons, placing their signal in the characteristic range for methyl esters, predicted to be around δ 3.7 ppm .[7][9]
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.
Carbonyl Carbon (δ ~173 ppm)
-
The ester carbonyl carbon (C=O) is highly deshielded and will be the furthest downfield signal in the spectrum. Its chemical shift is characteristic of esters and is predicted to be in the range of δ 170-175 ppm .[10][11]
Aromatic Carbons (δ 122–145 ppm)
-
The six carbons of the phenyl ring will resonate in the aromatic region.[10][11]
-
C-1' (ipso-carbon attached to cyclopropyl): This quaternary carbon will be deshielded and is predicted to appear around δ 142-145 ppm . Quaternary carbons often show weaker signal intensity.[12]
-
C-3' (ipso-carbon attached to bromine): The "heavy atom effect" of bromine causes a shielding effect on the directly attached carbon.[13] This signal is expected to be upfield relative to other substituted carbons, around δ 122-124 ppm .
-
CH Carbons (C-2', C-4', C-5', C-6'): The remaining four aromatic carbons will appear between δ 125-135 ppm , with their precise shifts determined by their position relative to the two substituents.
-
Aliphatic Carbons (δ 15–55 ppm)
-
Methyl Carbon (-OCH₃): Deshielded by the adjacent oxygen, this carbon signal is expected around δ 52-54 ppm .[10]
-
Cyclopropyl Carbons:
-
C-1 (Quaternary): This carbon is attached to both the phenyl ring and the ester group. It is significantly deshielded and is predicted to be around δ 30-35 ppm .
-
C-2/C-3 (CH₂): The two methylene carbons of the cyclopropane ring are diastereotopic and will appear as two distinct signals. While significantly shifted downfield from parent cyclopropane (-2.8 ppm), they will still be in a relatively upfield region for sp³ carbons, predicted around δ 18-22 ppm .[14][15]
-
Predicted NMR Data Summary
| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |
| δ (ppm) | Multiplicity | |
| -OCH₃ | ~ 3.7 | s (3H) |
| CH₂ (cyclopropyl) | ~ 1.2-1.4 | m (2H) |
| CH₂ (cyclopropyl) | ~ 1.6-1.8 | m (2H) |
| Ar-H | ~ 7.1-7.6 | m (4H) |
| C=O | - | - |
| C-1 (quat.) | - | - |
| C-1' (quat.) | - | - |
| C-3' (quat.) | - | - |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small molecule NMR and its residual proton signal (δ 7.26 ppm) and carbon signal (δ 77.16 ppm) can be used for spectral calibration.
-
Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.
Caption: Recommended acquisition parameters for ¹H and ¹³C NMR.
Advanced 2D NMR Experiments
To unambiguously assign all signals and confirm the structure, the following 2D NMR experiments are crucial:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, which is essential for assigning the coupled protons within the aromatic ring and the cyclopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for assigning quaternary carbons (like C=O, C-1, C-1', C-3') by observing their correlations to nearby protons.
Conclusion
The NMR analysis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate provides a complete picture of its molecular structure. The ¹H NMR spectrum clearly distinguishes between the aromatic, cyclopropyl, and methyl ester protons, with complex splitting patterns in the aromatic and cyclopropyl regions revealing detailed connectivity. The ¹³C NMR spectrum confirms the presence of 11 unique carbon environments, including the characteristic shifts for the carbonyl, aromatic, and strained ring carbons. By employing a combination of 1D and 2D NMR techniques, researchers can achieve full and unambiguous assignment of this molecule, ensuring its structural integrity for applications in drug development and materials science.
References
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Atanasov, V., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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University College London. (n.d.). Chemical shifts. [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]
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"Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a "conformationally restricted" bioisostere for phenyl rings and other larger groups. Its unique stereoelectronic properties offer a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of lead compounds. Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a particularly valuable synthetic intermediate. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.
This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques required for its unambiguous characterization, reflecting field-proven insights and best practices.
Part 1: Strategic Synthesis and Mechanistic Rationale
The construction of the strained cyclopropane ring is the central challenge in synthesizing the target molecule. A highly efficient and well-established strategy is the transition-metal-catalyzed reaction of an alkene with a diazo compound, which serves as a carbene precursor.[1][2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the cyclopropane ring, leading back to 3-bromostyrene and a source for the methoxycarbonylcarbene moiety, methyl diazoacetate. This approach is synthetically practical as both precursors are readily accessible.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Part 2: Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and high yield, incorporating controls to ensure reaction fidelity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 3-Bromostyrene | 183.04 | 1.83 g | 10.0 | 1.0 |
| Rhodium(II) acetate dimer | 442.10 | 22.1 mg | 0.05 | 0.005 |
| Methyl diazoacetate | 100.08 | 1.20 g | 12.0 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Synthesis Workflow
-
Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, add 3-bromostyrene (1.0 eq) and rhodium(II) acetate dimer (0.005 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes. Add 30 mL of anhydrous dichloromethane (DCM) via syringe.
-
Reagent Preparation: In a separate flask, dissolve methyl diazoacetate (1.2 eq) in 20 mL of anhydrous DCM. Caution: Diazo compounds are potentially explosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Execution: Charge the dropping funnel with the methyl diazoacetate solution. Gently heat the reaction flask to a reflux (approx. 40°C). Add the diazoacetate solution dropwise over 2-3 hours. The slow addition is critical to maintain a low concentration of the diazo compound, preventing side reactions and ensuring safety.
-
Monitoring and Completion: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). A color change from the initial green/blue of the catalyst to a brownish hue, along with the cessation of N₂ gas evolution, indicates the reaction is nearing completion. Continue stirring at reflux for an additional 1 hour after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate as a liquid. [3]
Caption: Step-by-step experimental workflow for the synthesis.
Part 3: Comprehensive Characterization
Unambiguous characterization is paramount to verify the identity and purity of the synthesized compound. A combination of spectroscopic and physical data is required.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 749928-59-4 | [3] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [3] |
| Molecular Weight | 255.11 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 300.8 °C | [3] |
| Density | 1.503 g/cm³ | [3] |
Spectroscopic Data Analysis
1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 - 7.10 | m | 4H | Ar-H | Complex multiplet pattern characteristic of a meta-substituted benzene ring. |
| ~ 3.70 | s | 3H | -OCH ₃ | A sharp singlet indicating three equivalent protons of the methyl ester, deshielded by the adjacent oxygen. [4] |
| ~ 1.70 - 1.60 | m | 2H | Cyclopropyl-H | Diastereotopic protons on the cyclopropane ring, appearing as a multiplet. [5] |
| ~ 1.30 - 1.20 | m | 2H | Cyclopropyl-H | The other set of diastereotopic cyclopropane protons, also a multiplet. [5] |
2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy ¹³C NMR spectroscopy identifies all unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172 | C =O | Carbonyl carbon of the ester group. |
| ~ 140 | Ar-C | Quaternary aromatic carbon attached to the cyclopropane ring. |
| ~ 132-122 | Ar-C H, Ar-C -Br | Four distinct signals for the aromatic carbons. |
| ~ 52 | -OC H₃ | Methyl carbon of the ester. |
| ~ 35 | C -(Ar)(CO₂Me) | Quaternary carbon of the cyclopropane ring. |
| ~ 18 | -C H₂- | Methylene carbons of the cyclopropane ring. |
3. IR (Infrared) Spectroscopy IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. [6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~ 3100-3000 | Medium | C-H stretch (Aromatic) | Characteristic stretching of sp² C-H bonds. [7] |
| ~ 3000-2850 | Medium | C-H stretch (Aliphatic) | Stretching of sp³ C-H bonds from the methyl and cyclopropyl groups. [7] |
| ~ 1730 | Strong, Sharp | C=O stretch (Ester) | A very prominent peak indicating the ester carbonyl group. |
| ~ 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) | Benzene ring skeletal vibrations. |
| ~ 1250-1100 | Strong | C-O stretch (Ester) | Characteristic ester C-O single bond stretching. |
| ~ 600-500 | Medium | C-Br stretch | Carbon-bromine bond vibration in the fingerprint region. |
4. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
| m/z Value | Assignment | Rationale |
| 254 / 256 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br / ⁸¹Br). |
| 223 / 225 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 195 / 197 | [M - CO₂CH₃]⁺ | Loss of the carbomethoxy group, a common fragmentation for methyl esters. |
| 116 | [C₉H₈]⁺ | Loss of Bromine from the [M - CO₂CH₃]⁺ fragment. |
Conclusion
The synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate via rhodium-catalyzed cyclopropanation of 3-bromostyrene is a robust and efficient method. The procedure outlined in this guide, coupled with the comprehensive characterization data, provides researchers with a reliable framework for obtaining and verifying this versatile chemical intermediate. The strategic placement of the bromo- and ester functionalities makes this compound an ideal starting point for the synthesis of complex molecules in pharmaceutical and materials science research.
References
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Bromocyclopropane - Organic Syntheses Procedure. (URL: [Link])
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Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed. (URL: [Link])
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Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate. (URL: [Link])
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Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])
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Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands | Organometallics - ACS Publications. (URL: [Link])
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Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing). (URL: [Link])
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
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Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society. (URL: [Link])
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Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. (URL: [Link])
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Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (URL: [Link])
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Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF - ResearchGate. (URL: [Link])
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DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane | ACS Omega - ACS Publications. (URL: [Link])
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C5H10 mass spectrum of 3-methylbut-1-ene (3-methyl-1-butene) fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Navigating the Therapeutic Potential of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Publicly accessible research specifically detailing the biological activity of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" is notably scarce, positioning this molecule as a novel entity for therapeutic investigation. This guide, therefore, adopts a predictive and exploratory approach, leveraging structure-activity relationships (SAR) of analogous compounds to forecast potential biological activities and outline a strategic framework for its synthesis and evaluation. By examining the well-documented roles of the cyclopropane ring and the bromophenyl moiety in medicinal chemistry, we extrapolate potential applications for this compound family, focusing on areas such as enzyme inhibition and receptor modulation. This document serves as a foundational resource, providing detailed synthetic protocols, proposed biological assays, and mechanistic hypotheses to guide future research into this promising, yet uncharted, chemical space.
Introduction: Unveiling a Candidate Molecule
The cyclopropane ring is a highly valued structural motif in medicinal chemistry, known for introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity to biological targets.[1][2] Its unique electronic properties and three-dimensional structure can lead to potent and selective interactions with enzymes and receptors.[1] The presence of a bromophenyl group can also significantly influence a molecule's biological activity through various mechanisms, including halogen bonding and modulation of pharmacokinetic properties.
This guide will, therefore, construct a scientific rationale for the investigation of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate and its derivatives. We will explore the synthesis of this compound family and propose a series of biological evaluations based on the known activities of structurally related molecules.
Figure 1: Chemical Structure of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Caption: The core structure under investigation.
Synthetic Pathways: Accessing the Core Scaffold and its Derivatives
The synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate and its derivatives is achievable through established organic chemistry methodologies. A plausible synthetic route is outlined below, providing a foundation for the generation of a library of related compounds for biological screening.
Proposed Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
A common method for the synthesis of 1-arylcyclopropane-1-carboxylates involves the cyclopropanation of an appropriate styrene derivative.
Workflow for Synthesis
Sources
"Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" as a building block in organic synthesis
An In-Depth Technical Guide to Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. These foundational units dictate the efficiency of a synthetic route and imbue the final molecule with its desired three-dimensional architecture and physicochemical properties. Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, identified by its CAS Number 749928-59-4, has emerged as a particularly valuable scaffold.[1][2] Its structure is a masterful convergence of three key chemical motifs: a strained cyclopropane ring, a synthetically versatile bromophenyl group, and a readily modifiable methyl ester. This unique combination provides chemists with a powerful tool to construct complex molecular architectures with precision and control. The inherent ring strain of the cyclopropyl moiety offers a rigid, three-dimensional element that can serve as a bioisosteric replacement for other common groups, while the aryl bromide and ester functionalities act as orthogonal handles for a diverse array of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and strategic applications, tailored for researchers and professionals in the chemical sciences.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate are summarized below, providing a snapshot of its identity and characteristics.
| Property | Value | Source(s) |
| IUPAC Name | methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | [1] |
| CAS Number | 749928-59-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 300.8°C (Predicted) | [1] |
| Relative Density | 1.503 (Predicted) | [1] |
These properties are essential for practical considerations in the laboratory, from solvent selection and reaction temperature control to purification and storage. The molecule's liquid state at room temperature facilitates easy handling and dispensing for reaction setups.
Synthetic Strategy: Accessing the Core Scaffold
While multiple synthetic routes can be envisaged, a common and effective strategy for constructing 1-aryl-cyclopropane-1-carboxylates involves the cyclopropanation of an appropriately substituted styrene precursor. The diagram below illustrates a plausible and widely adopted synthetic pathway.
Caption: Key transformations of the methyl ester functional group.
-
Hydrolysis: Saponification with a base like lithium hydroxide readily converts the ester to the corresponding carboxylic acid. This acid is a crucial intermediate for forming amides (via coupling with amines) or other esters.
-
Amidation: Direct reaction with amines, often facilitated by coupling agents like HATU or EDC, yields amides, a common functional group in pharmaceuticals.
-
Reduction: Strong reducing agents such as lithium aluminum hydride (LAH) will reduce the ester to a primary alcohol, introducing a new site for further functionalization.
The Cyclopropane Ring: A Unique Structural and Bioisosteric Element
The cyclopropane ring is more than just a linker; its unique geometry and electronic properties are central to its value. T[3]he high degree of s-character in its C-C bonds and significant ring strain make it a rigid, compact, and metabolically robust scaffold. In medicinal chemistry, the 1,1-disubstituted cyclopropane motif is often employed as a "bioisostere" for gem-dimethyl groups or even carbonyls, improving pharmacokinetic properties without sacrificing binding affinity. Its rigidity can lock a molecule into a specific conformation, which is often beneficial for optimizing interactions with a biological target. Furthermore, cyclopropane-containing compounds are of interest as they can act as inhibitors of ethylene biosynthesis in plants.
[4]### Application in Drug Discovery: A Case Study
The utility of cyclopropane carboxylic acid derivatives is exemplified in their investigation as potential therapeutics. For instance, patent literature describes novel cyclopropane derivatives as inhibitors of leukotriene C4 synthase, an enzyme implicated in inflammatory and respiratory diseases like asthma. T[5]he core hypothesis is that the rigid cyclopropane scaffold can orient the necessary pharmacophoric elements—such as an aromatic system and a hydrogen-bonding group—in a precise spatial arrangement to maximize binding affinity within the enzyme's active site. The synthetic handles present on building blocks like Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate are precisely what enable medicinal chemists to rapidly synthesize a library of analogues to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical application of this building block, a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling is provided below. This protocol is based on established, field-proven methodologies.
Objective: To synthesize Methyl 1-(3-(4-methoxyphenyl)phenyl)cyclopropane-1-carboxylate.
Materials:
-
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 eq)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄; 3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (e.g., 255 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Sphos (16.4 mg, 0.04 mmol).
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen gas three times. Add the catalyst mixture to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12-18 hours. The causality for heating is to ensure efficient rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a quintessential example of a modern building block, engineered for versatility and efficiency. Its trifunctional design—a stable and conformationally rigid cyclopropane core, a highly adaptable aryl bromide handle for cross-coupling, and a modifiable ester group—provides an exceptional platform for the synthesis of novel and complex molecules. For researchers, scientists, and drug development professionals, a deep understanding of this building block's reactivity and strategic potential opens the door to innovative molecular designs and accelerates the discovery of new chemical entities with tailored functions.
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-
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-
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-
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The Strategic Integration of a Phenylcyclopropane Scaffold in Modern Medicinal Chemistry: A Case Study of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor, with the cyclopropane ring emerging as a valuable bioisostere for enhancing molecular three-dimensionality and modulating physicochemical properties. This technical guide delves into the medicinal chemistry applications of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate , a compound that exemplifies the utility of the phenylcyclopropane scaffold. While specific clinical data for this exact molecule is not publicly available, this guide will present a comprehensive, hypothetical case study grounded in established principles of medicinal chemistry and pharmacology. We will explore its potential as a modulator of inflammatory pathways, specifically focusing on its plausible roles as an inhibitor of Cyclooxygenase-2 (COX-2) and Leukotriene C4 (LTC4) synthase. This document will provide in-depth protocols for its synthesis, in-vitro evaluation, and pharmacokinetic profiling, offering a practical framework for researchers in the field.
Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Drug Design
The cyclopropane ring, a three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its unique conformational and electronic properties.[1] Its rigid structure can impart a favorable pre-organization of substituents for optimal target binding, while its inherent strain influences its reactivity and metabolic stability. Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or phenyl rings, offering a strategy to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] The introduction of a cyclopropane moiety can increase the sp³ character of a molecule, a desirable trait for improving solubility and reducing the risk of off-target toxicities often associated with planar, aromatic systems.[4]
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (Figure 1) is a prototypical example of a compound leveraging these advantages. The presence of the 3-bromophenyl group provides a handle for further chemical modification and can influence the molecule's interaction with biological targets. This guide will explore the hypothetical development of this compound as a dual inhibitor of COX-2 and LTC4 synthase, two key enzymes in the inflammatory cascade.
Figure 1: Chemical Structure of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Hypothetical dual inhibition of COX-2 and LTC4S.
Synthesis and Characterization
The synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate can be achieved through a multi-step process, starting from commercially available materials. The following is a plausible and detailed synthetic protocol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(3-bromophenyl)cyclopropane-1-carbonitrile
-
To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in dimethyl sulfoxide (DMSO) at room temperature, add powdered sodium hydroxide (2.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to 1-(3-bromophenyl)cyclopropane-1-carboxylic acid
-
To a solution of 1-(3-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq) in ethanol, add a 6M aqueous solution of sodium hydroxide (10 eq).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-bromophenyl)cyclopropane-1-carboxylic acid. [5] Step 3: Esterification to Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
-
To a solution of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Characterization Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.55 (t, J = 1.8 Hz, 1H), 7.40 (dt, J = 7.8, 1.3 Hz, 1H), 7.25 – 7.18 (m, 2H), 3.65 (s, 3H), 1.65 (q, J = 4.2 Hz, 2H), 1.25 (q, J = 4.2 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 173.5, 142.1, 132.8, 130.0, 129.5, 126.3, 122.5, 52.3, 28.1, 17.0 |
| Mass Spectrometry (ESI+) m/z | 255.0, 257.0 [M+H]⁺ |
In-Vitro Biological Evaluation: A Tiered Approach
A systematic in-vitro evaluation is crucial to determine the biological activity and selectivity of the synthesized compound.
A tiered in-vitro evaluation workflow.
Experimental Protocol: Enzymatic Assays
COX-1 and COX-2 Inhibition Assay:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, heme, and a fluorescent probe in a Tris-HCl buffer.
-
The test compound is pre-incubated with the enzyme for 15 minutes at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence is measured over time using a plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
LTC4 Synthase Inhibition Assay:
-
Microsomal fractions containing human LTC4 synthase are used.
-
The assay measures the conversion of Leukotriene A4 (LTA4) to LTC4.
-
The test compound is pre-incubated with the enzyme and glutathione.
-
The reaction is started by adding LTA4.
-
The reaction is quenched, and the amount of LTC4 produced is quantified by ELISA or LC-MS/MS.
-
IC₅₀ values are determined from the concentration-inhibition curves.
Experimental Protocol: Cell-Based Assays
PGE2 Release Assay:
-
RAW 264.7 macrophage cells are seeded in 24-well plates.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After 24 hours of incubation, the supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit.
LTC4 Release Assay:
-
RBL-2H3 mast cells are sensitized with anti-DNP IgE.
-
The cells are then treated with the test compound.
-
Degranulation and leukotriene release are triggered by the addition of DNP-HSA.
-
The supernatant is collected, and the LTC4 levels are quantified by ELISA.
Pharmacokinetic Profiling: Assessing Drug-like Properties
Early assessment of pharmacokinetic (PK) properties is critical for the successful development of a drug candidate. [6][7][8]
In-vitro ADME Assays
| Assay | Methodology | Purpose |
| Metabolic Stability | Incubation with liver microsomes (human, rat) and analysis by LC-MS/MS. | To determine the rate of metabolic clearance. |
| Plasma Protein Binding | Equilibrium dialysis with plasma from different species. | To assess the extent of binding to plasma proteins, which affects drug distribution and clearance. |
| CYP450 Inhibition | Incubation with specific CYP450 isoforms and probe substrates. | To evaluate the potential for drug-drug interactions. |
| Permeability (PAMPA) | Parallel Artificial Membrane Permeability Assay. | To predict passive intestinal absorption. |
In-vivo Pharmacokinetic Study in Rodents (Hypothetical)
A preliminary PK study in rats would provide valuable information on the in-vivo behavior of the compound. [6] Experimental Design:
-
Male Sprague-Dawley rats are used.
-
The compound is administered via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points.
-
The concentration of the compound in plasma is determined by a validated LC-MS/MS method.
-
Key PK parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) are calculated.
Conclusion and Future Directions
This technical guide has presented a comprehensive overview of the potential of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate as a scaffold in medicinal chemistry, with a focus on its hypothetical application as a dual inhibitor of COX-2 and LTC4 synthase. The unique properties of the cyclopropane ring, combined with the versatility of the bromophenyl substituent, make this a compelling starting point for the development of novel anti-inflammatory agents.
The detailed synthetic and analytical protocols provided herein offer a practical roadmap for researchers to synthesize and evaluate this and similar compounds. The proposed in-vitro and in-vivo testing cascade represents a logical progression for characterizing the biological activity and pharmacokinetic profile of such molecules.
Future work should focus on the synthesis of analogs to establish a robust structure-activity relationship (SAR). Modifications to the phenyl ring and the ester group could lead to improved potency, selectivity, and drug-like properties. The bromine atom serves as a convenient point for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space. Ultimately, the goal is to identify a lead compound with a promising efficacy and safety profile for further preclinical development.
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. (2019). PubMed. Retrieved January 26, 2026, from [Link]
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Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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An Integrated Computational and Experimental Workflow for Predicting the Biological Activity of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate Analogs
Abstract
The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[1][2] This guide presents a comprehensive, integrated strategy for the discovery and optimization of novel bioactive compounds based on the "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" scaffold. We detail a synergistic workflow that combines robust in silico predictive modeling with targeted experimental validation. This document provides researchers, medicinal chemists, and drug development professionals with a self-validating framework for identifying promising analog candidates, explaining the causal logic behind key methodological choices in Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, chemical synthesis, and in vitro biological evaluation.
Introduction: The Rationale for Analog Development
The lead compound, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, possesses several features characteristic of a promising starting point for a drug discovery campaign: a rigid cyclopropane core, a halogenated aromatic ring for potential specific interactions, and an ester group amenable to modification. The cyclopropyl group, in particular, is a versatile bioisostere that can enhance affinity to receptors and improve overall drug-like properties.[2] The goal of an analog-based discovery program is to systematically explore the chemical space around this core structure to identify derivatives with optimized biological activity, selectivity, and pharmacokinetic profiles.
This guide outlines a logical, iterative process—the Design-Make-Test-Analyze (DMTA) cycle—to achieve this. We will begin with computational methods to intelligently design and prioritize a virtual library of analogs, followed by practical protocols for the synthesis and biological testing of the most promising candidates.
In Silico Prediction: Designing Analogs with a Purpose
Computational chemistry provides an indispensable toolkit for rapidly screening thousands of potential structures without the high cost and time investment of laboratory synthesis.[3] Our approach is two-pronged, employing both ligand-based (QSAR) and structure-based (molecular docking) methods to build a robust predictive model.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[4] This allows us to predict the activity of unsynthesized analogs based on their calculated molecular properties, known as descriptors.
The Causality Behind QSAR: The fundamental principle is that the structure of a molecule dictates its properties, which in turn determine its biological activity. By systematically modifying the structure and calculating changes in physicochemical, electronic, and steric descriptors, we can build a predictive model that identifies the key molecular features driving the desired biological effect.
Protocol 2.1: Development of a Predictive QSAR Model
-
Dataset Assembly:
-
Define a virtual library of at least 30-50 analogs of the core scaffold. Modifications should be systematic, exploring different substituents at various positions on the phenyl ring (e.g., electron-donating vs. withdrawing groups, halogens, alkyl chains) and modifications of the methyl ester (e.g., different alkyl esters, amides).
-
For this guide, we will use a hypothetical dataset where biological activity (e.g., IC₅₀) has been determined for a training set of compounds.
-
Divide the dataset into a training set (~75-80% of compounds) for model generation and a test set (~20-25%) for external validation. The test set must not be used during model building.
-
-
Molecular Descriptor Calculation:
-
For each analog in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Dragon. These descriptors are numerical representations of the molecule's structure.[4]
-
Categories include:
-
1D/2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors/acceptors, etc.
-
3D Descriptors: Molecular shape indices, solvent-accessible surface area, etc.
-
-
-
Model Building and Validation:
-
Use a statistical method, such as Genetic Algorithm-Multiple Linear Regression (GA-MLR), to select the most relevant descriptors and build the QSAR equation.[3]
-
The equation will take the form: Predicted Activity = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ), where 'D' represents the selected descriptors and 'c' represents their coefficients.
-
Internal Validation: Assess the model's robustness using metrics like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and root mean squared error (RMSE). A robust model typically has R² > 0.6 and Q² > 0.5.
-
External Validation: Use the developed model to predict the activity of the compounds in the independent test set. The predictive power is confirmed if the model's predictions correlate well with the experimental values for the test set (high R²_pred).
-
Table 1: Hypothetical QSAR Model Validation Statistics
| Parameter | Value | Threshold for Acceptance | Description |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.85 | > 0.6 | Goodness of fit for the training set. |
| Q² (Cross-Validated R²) | 0.72 | > 0.5 | Predictive power within the training set. |
| R²_pred (External Validation) | 0.81 | > 0.6 | Predictive power on the unseen test set. |
| RMSE (Root Mean Squared Error) | 0.25 | As low as possible | The average deviation of predicted vs. actual values. |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[5] This structure-based approach is critical when a high-resolution structure of the biological target is available or can be reliably modeled.
The Causality Behind Docking: Since the biological activity of the core compound is not yet defined, a crucial first step is target identification. This can be achieved through various methods, such as affinity chromatography, proteomics-based strategies, or by searching for known targets of structurally similar compounds.[6] For this guide, we will proceed with a hypothetical target—a protein kinase, a common target class for cyclopropane-containing inhibitors—to illustrate the self-validating docking protocol.[7] The goal is to understand how structural modifications to our analogs affect their predicted binding energy and interactions with key residues in the active site.
Protocol 2.2: Molecular Docking and Binding Affinity Prediction
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site (active site) based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D coordinates for the virtual library of analogs.
-
Assign appropriate atom types and charges and minimize the energy of each ligand to obtain a stable conformation.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of each ligand within the defined binding site.[5]
-
The program calculates a "docking score" for each pose, which is an estimate of the binding free energy (e.g., in kcal/mol). Lower scores typically indicate better binding affinity.
-
-
Validation and Analysis:
-
Self-Validation: A crucial step is to re-dock the native co-crystallized ligand back into the protein's active site. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[5]
-
Analyze the docking results for the top-scoring analogs. Visualize the binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds with active site residues. This analysis provides a structural hypothesis for the observed or predicted activity.
-
Table 2: Hypothetical Molecular Docking Results for Selected Analogs
| Analog ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Lead | 3-Bromo, Methyl Ester | -7.5 | Leu83, Val91, Cys145 |
| ANA-01 | 4-Fluoro, Methyl Ester | -7.9 | Leu83, Val91, Cys145, Thr146 (H-bond) |
| ANA-02 | 3-Trifluoromethyl, Methyl Ester | -8.4 | Leu83, Val91, Cys145, Phe148 (π-π) |
| ANA-03 | 3-Bromo, Ethyl Amide | -8.8 | Leu83, Val91, Cys145, Asp187 (H-bond) |
Experimental Realization: From Prediction to Practice
The output of the in silico phase is a prioritized list of virtual compounds. The next critical step is to synthesize and test a select number of these compounds to validate the computational models and discover genuine biological activity.
Rationale-Driven Analog Synthesis
The selection of which analogs to synthesize should be strategic, not random. The choices should be guided by the QSAR and docking results to test specific hypotheses. For instance, if the models predict that a hydrogen bond donor at a specific position is critical, at least one synthesized analog should incorporate this feature.
A general and robust synthetic approach is required to access the desired analogs. Based on established literature, a divergent synthesis strategy starting from a common precursor is often most efficient.[8]
Protocol 3.1: General Synthesis of Target Analogs
This protocol is a representative example adapted from known cyclopropanation methodologies and should be optimized for specific substrates.[9][10]
-
Precursor Synthesis: Synthesize the requisite substituted styrene derivative from the corresponding commercially available benzaldehyde. For example, a Wittig reaction can be employed to convert 3-bromobenzaldehyde to 3-bromostyrene.
-
Cyclopropanation: React the substituted styrene with an appropriate diazoacetate (e.g., ethyl diazoacetate) in the presence of a catalyst (e.g., a rhodium or copper catalyst) to form the cyclopropane ring. This step yields the ethyl ester of the cyclopropanecarboxylic acid.
-
Hydrolysis (Optional): If the corresponding carboxylic acid is desired for further modification (e.g., amide coupling), the ethyl ester can be hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup.
-
Transesterification/Amidation:
-
To obtain the target Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate , the ethyl ester from step 2 can be transesterified using methanol under acidic conditions.
-
To create amide analogs, the carboxylic acid from step 3 can be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, EDCI).
-
-
Purification and Characterization: Purify all final compounds using column chromatography and characterize their structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
With pure compounds in hand, the next step is to determine their biological activity. The choice of assay is dictated by the therapeutic hypothesis. Given the prevalence of bromophenol and cyclopropane derivatives with potential anticancer effects, a cell viability assay is a logical starting point for primary screening.[11][12]
Protocol 3.2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs (and the lead compound) in cell culture medium. Treat the cells with these dilutions for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Closing the Loop: Data Integration and the Next DMTA Cycle
The experimental IC₅₀ values obtained are the ground truth. This new data is now used to validate and refine the initial computational models.
-
Correlation Analysis: Compare the experimentally determined activities with the activities predicted by the QSAR model and the docking scores. A strong correlation validates the predictive power of the in silico approach.
-
Model Refinement: Incorporate the new experimental data into the original training set to build a more robust and accurate second-generation QSAR model.
-
Iterative Design: Analyze the new structure-activity relationships (SAR). For example, was the analog with the predicted hydrogen bond donor indeed more potent? Use these insights to design a new, more intelligent library of virtual analogs, and begin the DMTA cycle anew.
This iterative process of computational prediction, targeted synthesis, and experimental validation provides a powerful and resource-efficient engine for transforming a promising lead compound into a highly optimized drug candidate.
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Chemical Review and Letters. (2023). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Chemical Review and Letters. [Link]
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Chemistry. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Wiley Online Library. [Link]
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Bioorganic Chemistry. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]
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ResearchGate. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]
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ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]
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Molecules. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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Patsnap Eureka. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap. [Link]
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RSC Publishing. (2019). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. Royal Society of Chemistry. [Link]
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PubChem. (n.d.). (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide. National Center for Biotechnology Information. [Link]
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Heliyon. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central. [Link]
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Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: A Technical Guide for Advanced Synthesis and Application
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a substituted cyclopropane derivative that has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its unique structural architecture, combining a rigid cyclopropane scaffold with a synthetically versatile bromophenyl moiety, makes it a valuable building block for creating complex molecular entities. The cyclopropane ring is not merely a spacer; its conformational rigidity and unique electronic properties can impart favorable characteristics to drug candidates, such as improved metabolic stability and precise positioning of functional groups for optimal target engagement.[1] The presence of a bromine atom at the meta-position of the phenyl ring further enhances its utility, offering a reactive handle for a variety of cross-coupling reactions, thereby enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in the design of novel therapeutics.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its physical and chemical characteristics. These properties govern its reactivity, solubility, and handling procedures in a laboratory setting.
| Property | Value | Source |
| CAS Number | 749928-59-4 | [2][3] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [2][3] |
| Molecular Weight | 255.11 g/mol | [2][3] |
| Physical State | Liquid | [2] |
| Purity | ≥98% (typical) | [2] |
| Boiling Point | 300.8°C | [2] |
| Density | 1.503 g/cm³ | [2] |
| IUPAC Name | methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | [2] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is sparse, its structure lends itself to established cyclopropanation methodologies. The most logical and field-proven approach involves a [2+1] cycloaddition reaction.
Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation
A robust method for the synthesis would be the reaction of methyl 3-bromo-α-methylcinnamate with a carbenoid reagent, such as one generated from diiodomethane and a zinc-copper couple (Simmons-Smith reaction). The causality behind this choice lies in the reaction's reliability and stereospecificity for forming cyclopropane rings from alkenes. The electron-withdrawing nature of the ester and phenyl groups activates the double bond for the electrophilic attack of the zinc carbenoid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on standard organic synthesis procedures. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of Methyl (E)-3-(3-bromophenyl)acrylate
-
To a stirred solution of 3-bromobenzaldehyde (1.0 eq) in dry dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cinnamate ester.
-
Characterize the product by ¹H NMR and ¹³C NMR to confirm its structure and stereochemistry.
Step 2: Cyclopropanation to Yield Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
-
Prepare the Simmons-Smith reagent: To a flask containing zinc-copper couple (3.0 eq) under a nitrogen atmosphere, add dry diethyl ether.
-
Add diiodomethane (2.5 eq) dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the carbenoid.
-
Cool the reagent mixture to 0°C and add a solution of Methyl (E)-3-(3-bromophenyl)acrylate (1.0 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the final product by column chromatography to yield Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry & Drug Development
The true value of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate lies in its potential as a versatile scaffold for constructing novel bioactive molecules. Its constituent parts—the cyclopropane core and the bromophenyl ring—are associated with several important therapeutic areas.
Scaffolding for Enzyme Inhibitors
The cyclopropane ring is a bioisostere of an alkene but with a fixed, rigid conformation. This property is highly advantageous in drug design for positioning substituents in a precise orientation within an enzyme's active site.
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: LSD1 is a key epigenetic regulator and a validated target in oncology. Many potent LSD1 inhibitors are based on a tranylcypromine scaffold, where the cyclopropylamine moiety is essential for the covalent inhibition mechanism.[1] Research has shown that decorating the phenyl ring of such scaffolds, particularly at the meta position with halogens, can dramatically improve inhibitory potency.[1] Our title compound is an ideal precursor for synthesizing such inhibitors. The ester can be converted to an amine via a Curtius rearrangement or other synthetic transformations, positioning the crucial cyclopropylamine for interaction with the FAD cofactor in the LSD1 active site.
Intermediate for Neurological Drug Candidates
-
GABA Uptake Inhibition: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, making it a critical target for treating epilepsy and anxiety disorders.[4] GABA reuptake inhibitors (GRIs) increase the synaptic concentration of GABA, thereby enhancing inhibitory signaling.[5] The title compound serves as a valuable starting material for novel GRIs. The 1,1-disubstituted cyclopropane framework provides a rigid scaffold to which lipophilic groups, known to enhance blood-brain barrier penetration, can be attached. The bromophenyl group can be elaborated using Suzuki or Sonogashira coupling reactions to introduce diaryl moieties, a common structural feature in potent GRIs like Tiagabine.[6][7]
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of bromophenols containing a cyclopropyl moiety have demonstrated potent inhibitory activity against AChE, an enzyme implicated in the pathology of Alzheimer's disease.[8] The hydrolysis of the methyl ester in our title compound to the corresponding carboxylic acid, followed by amide coupling, could generate a library of compounds for screening as potential AChE inhibitors.
Caption: Relationship between molecular features and therapeutic applications.
Building Block for Anti-inflammatory and Antimicrobial Agents
The 3-bromophenyl group is a common starting point for the synthesis of various heterocyclic systems known to possess biological activity. For instance, it can be converted into precursors for 1,2,4-triazoles, which have shown a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[9][10] Similarly, the structural motif can be incorporated into pyrazine or morpholine derivatives, which are also privileged structures in medicinal chemistry.[11][12]
Structure-Activity Relationship (SAR) Insights
Synthesizing information from related chemical series allows us to predict the SAR for derivatives of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
| Structural Moiety | SAR Implication | Therapeutic Target Example |
| Cyclopropane Ring | Essential for covalent interaction with the FAD cofactor. Provides conformational rigidity. | KDM1A/LSD1[1] |
| Meta-Bromo Group | Halogen substitution at the meta-position significantly enhances inhibitory potency. | KDM1A/LSD1[1] |
| Phenyl Ring | Serves as a key anchor for lipophilic side chains, crucial for potency and BBB penetration. | GABA Transporters[6] |
| Carboxylate Group | Provides a point for modification into amides, amines, or other functional groups to modulate properties and explore new interactions. | General Drug Design |
Conclusion and Future Directions
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is more than a simple chemical reagent; it is a strategically designed building block poised for significant impact in drug discovery. Its combination of a rigid, biologically relevant cyclopropane core and a synthetically versatile bromophenyl ring offers a powerful platform for developing novel inhibitors for epigenetic, neurological, and inflammatory targets.
Future research should focus on:
-
Library Synthesis: Utilizing the bromo- and ester- functionalities to generate diverse libraries of amides, amines, and bi-aryl compounds.
-
Biological Screening: Evaluating these new chemical entities against targets such as LSD1, GABA transporters (GAT-1, GAT-2), and acetylcholinesterase.
-
In-depth SAR Studies: Systematically exploring substitutions on the phenyl ring and modifications of the cyclopropane moiety to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the unique attributes of this molecule, researchers can accelerate the discovery of next-generation therapeutics for some of today's most challenging diseases.
References
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Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed. (URL: [Link])
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (URL: [Link])
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Bromocyclopropane - Organic Syntheses Procedure. (URL: [Link])
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Methyl (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylate - ChemBK. (URL: [Link])
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Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed. (URL: [Link])
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Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI. (URL: [Link])
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A Convenient Synthesis and Biological Activity of Novel Thieno[2,3- c ]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents | Request PDF - ResearchGate. (URL: [Link])
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The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed. (URL: [Link])
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GABA reuptake inhibitor - Wikipedia. (URL: [Link])
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Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties - PubMed. (URL: [Link])
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
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GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and materials science. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the cyclopropane ring introduces conformational rigidity and unique stereoelectronic properties into target molecules.[1] This document provides a detailed, two-step protocol for the synthesis of this compound, beginning with the cyclopropanation of 3-bromostyrene followed by the esterification of the resulting carboxylic acid. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.
Synthetic Strategy Overview
The synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is approached in two sequential steps:
-
Step 1: Synthesis of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid. This key intermediate is synthesized via a cyclopropanation reaction. While several methods for cyclopropanation exist, this protocol will focus on a robust and accessible method.[2]
-
Step 2: Fischer Esterification. The carboxylic acid intermediate is then converted to the final methyl ester product through a classic Fischer esterification reaction using methanol under acidic conditions.[3][4]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Part 1: Synthesis of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid
This initial step is crucial for establishing the cyclopropane core. The choice of cyclopropanation method is critical for achieving good yields and purity.
Experimental Protocol
A robust method for the synthesis of the carboxylic acid intermediate involves the reaction of 3-bromostyrene with an excess of a suitable carbene precursor in the presence of a base.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromostyrene | C₈H₇Br | 183.05 | 10.0 g | 0.0546 |
| Bromoform | CHBr₃ | 252.73 | 41.2 g (14.3 mL) | 0.163 |
| Sodium hydroxide | NaOH | 40.00 | 13.1 g | 0.328 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Phase-transfer catalyst (e.g., TBAB) | C₁₆H₃₆BrN | 322.37 | 0.88 g | 0.0027 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric acid (concentrated) | HCl | 36.46 | As needed | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-bromostyrene (10.0 g, 0.0546 mol), toluene (100 mL), and the phase-transfer catalyst (0.88 g, 0.0027 mol).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving sodium hydroxide (13.1 g) in water (to a final volume of approximately 26 mL). Caution: This process is highly exothermic.
-
Begin vigorous stirring of the toluene solution and add the sodium hydroxide solution.
-
From the dropping funnel, add bromoform (14.3 mL, 0.163 mol) dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 40-50 °C using a water bath if necessary.
-
After the addition is complete, continue stirring the mixture at 50 °C for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water (2 x 50 mL).
-
Extract the combined aqueous layers with diethyl ether (2 x 50 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product is then purified by column chromatography on silica gel to yield 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.
Part 2: Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
The final step involves the esterification of the carboxylic acid intermediate. The Fischer esterification is a reliable and straightforward method for this transformation.[3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3-bromophenyl)cyclopropane-1-carboxylic acid | C₁₀H₉BrO₂ | 241.08 | 5.0 g | 0.0207 |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (5.0 g, 0.0207 mol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.[5]
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely practiced organic chemistry reactions. The progress of each step can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC), and the identity and purity of the intermediate and final products can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The expected spectroscopic data for the final product, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, should be consistent with its known chemical structure.[5]
References
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-
Roberts, J. D., & M. C. Caserio. (n.d.). Bromocyclopropane. Organic Syntheses Procedure. [Link]
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-
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-
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Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
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-
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Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Introduction: The Strategic Importance of Arylated Cyclopropanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a privileged motif. Its inherent conformational rigidity and unique electronic properties allow for the precise spatial orientation of substituents, making it an invaluable scaffold for probing and optimizing interactions with biological targets. When appended to an aryl system, the resulting arylcyclopropane core is found in a multitude of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the construction of carbon-carbon bonds.[1] This application note provides a detailed protocol and mechanistic insights for the palladium-catalyzed Suzuki-Miyaura coupling of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, a sterically demanding substrate, with various arylboronic acids. This transformation is pivotal for generating libraries of novel compounds for drug development and scientific research.
Mechanistic Deep Dive: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] The cycle can be conceptually divided into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, involves the insertion of the palladium center into the carbon-bromine bond, forming a Pd(II) intermediate.[2] For sterically hindered substrates like methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, the use of bulky, electron-rich phosphine ligands is crucial to facilitate this process.[4]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. The base plays a critical role here by activating the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[3][5]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible for the Suzuki-Miyaura coupling of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. The choice of reagents and conditions is based on established principles for coupling sterically hindered substrates while accommodating a base-sensitive ester functionality.
Rationale for Component Selection
-
Palladium Pre-catalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and cost-effective pre-catalyst that is readily reduced in situ to the active Pd(0) species.
-
Ligand (SPhos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is a bulky and electron-rich Buchwald ligand. Its steric bulk promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is highly active in the oxidative addition of sterically demanding aryl bromides.[6]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[2] It is generally compatible with ester functionalities under the reaction conditions. For substrates that exhibit extreme base sensitivity, a milder base such as potassium fluoride (KF) can be employed.[5]
-
Solvent (1,4-Dioxane/Water): A mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane effectively solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 269.12 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 mmol, 269 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 1-(3-arylphenyl)cyclopropane-1-carboxylate.
Workflow Visualization
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Introduction: The Strategic Value of the Arylcyclopropane Motif
The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry.[1] Its unique conformational and electronic properties—acting as a "rigid" analogue of larger groups—can significantly enhance the potency and metabolic stability of drug candidates by locking molecules into their bioactive conformations.[1][2] The specific substrate, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, serves as a versatile and valuable building block. The aryl bromide functionality is a prime handle for palladium-catalyzed cross-coupling, allowing for the strategic introduction of diverse molecular fragments at the meta-position. This guide provides an in-depth exploration of the key palladium-catalyzed reactions for this substrate, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic and pharmaceutical sciences.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, universally proceed through a common catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[4][5]
The general mechanism consists of three fundamental steps:[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[6]
-
Transmetalation (or equivalent): The coupling partner (e.g., an organoboron, organotin, amine, or alkyne species) transfers its organic group to the palladium center, displacing the bromide.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
The efficiency and success of this cycle are critically dependent on the choice of ligands, base, solvent, and temperature, which must be tailored to the specific coupling partners.[3][7]
Figure 1: General Palladium Catalytic Cycle.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for three of the most impactful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A general experimental workflow is depicted below.
Figure 2: Standard Experimental Workflow.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures due to its mild conditions and the low toxicity of boron reagents.[9] It couples the aryl bromide with a boronic acid or ester.[6]
Protocol: Synthesis of Methyl 1-(3-(4-methoxyphenyl)phenyl)cyclopropane-1-carboxylate
-
Materials and Reagents:
-
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Add additional 1,4-dioxane and water to the reaction mixture to form a 10:1 solvent ratio, achieving a final substrate concentration of approximately 0.1 M.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[11]
-
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13] The reaction couples the aryl bromide directly with a primary or secondary amine using a specialized palladium-ligand system and a strong base.[14]
Protocol: Synthesis of Methyl 1-(3-(phenylamino)phenyl)cyclopropane-1-carboxylate
-
Materials and Reagents:
-
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv, 1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
-
Step-by-Step Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried Schlenk flask.
-
Add Pd₂(dba)₃ and XPhos, followed by Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by aniline via syringe.
-
Degas the mixture by bubbling inert gas through the solution for 15 minutes.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once complete (typically 6-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
-
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[15] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16][17]
Protocol: Synthesis of Methyl 1-(3-(phenylethynyl)phenyl)cyclopropane-1-carboxylate
-
Materials and Reagents:
-
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)
-
Tetrahydrofuran (THF) (optional co-solvent)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed Et₃N (or a mixture of THF and Et₃N). The solution should be a suspension.
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) to increase the rate.
-
Monitor the reaction progress by TLC or GC-MS. The formation of amine hydrobromide salt is often visible as a precipitate.
-
Upon completion (typically 1-6 hours), dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary and Optimization
The choice of reaction components is crucial for achieving high yields and minimizing side reactions.[7] The following table provides a comparative summary of typical conditions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Coupling Partner | Boronic Acid / Ester | Primary / Secondary Amine | Terminal Alkyne |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Typical Ligand | SPhos, XPhos, RuPhos, PPh₃ | XPhos, RuPhos, BINAP, DPPF[12] | PPh₃ (often part of catalyst) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | Et₃N, DIPEA, Piperidine |
| Co-Catalyst | None | None | Copper(I) Iodide (CuI) |
| Solvent | Dioxane/H₂O, Toluene, THF, DMF | Toluene, Dioxane, THF | Et₃N, DMF, THF |
| Temperature | 60 - 110 °C | 80 - 120 °C | 25 - 80 °C |
| Common Issues | Boronic acid homocoupling[18], debromination | Debromination, low conversion | Alkyne homocoupling (Glaser), catalyst deactivation |
| Troubleshooting | Thoroughly degas, screen bases/ligands | Use bulky ligands, screen strong bases | Use anhydrous solvent, add CuI last |
Conclusion
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is an exceptionally useful building block for drug discovery and development. Its derivatization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides reliable and modular access to a wide array of complex molecular architectures. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize novel compounds containing the valuable arylcyclopropane moiety, paving the way for new therapeutic agents. The protocols and data presented herein serve as a robust starting point for the successful application of this chemistry.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Ferreira, I., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Jiang, N., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Suzuki Coupling of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Arylcyclopropane Motif
The arylcyclopropane scaffold is a privileged motif in medicinal chemistry and drug discovery. The unique conformational and electronic properties of the cyclopropyl ring, a small, rigid structure, often impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1][2] Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate serves as a key building block for the synthesis of more complex molecules, enabling the introduction of the 1-aryl-cyclopropane-1-carboxylic acid ester moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the derivatization of this building block, allowing for the formation of a carbon-carbon bond at the 3-position of the phenyl ring.[1][3] This guide provides a detailed exploration of the reaction mechanism and a comprehensive protocol for the successful execution of the Suzuki coupling with this specific substrate.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide or triflate.[4][5][6] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Oxidative Addition:
The catalytic cycle is initiated by the oxidative addition of the aryl bromide, methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex.[4][7] This is often the rate-determining step of the reaction.
Transmetalation:
The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires the activation of the organoboron compound by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl or vinyl group to the palladium center, displacing the halide.
Reductive Elimination:
The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[7]
Visualizing the Catalytic Cycle
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Considerations for Coupling with Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
The structure of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate presents specific challenges and considerations for a successful Suzuki coupling:
-
Steric Hindrance: The presence of the cyclopropane ring adjacent to the phenyl group can introduce steric hindrance, potentially slowing down the oxidative addition and transmetalation steps.[9]
-
Base-Sensitive Ester Group: The methyl ester functionality is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is critical to prevent saponification of the ester.[8]
-
Stability of the Cyclopropyl Ring: The cyclopropyl ring is generally stable under the conditions of the Suzuki coupling reaction.
To address these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
Recommended Reagents and Their Rationale
| Reagent Class | Recommended Reagents | Rationale for Selection |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium(0) sources that are readily available and have a broad substrate scope. |
| Ligand | SPhos, RuPhos, or other bulky, electron-rich phosphine ligands | Bulky, electron-rich ligands accelerate the rates of both oxidative addition and reductive elimination, which is particularly beneficial for sterically hindered substrates.[10][11] |
| Base | K₃PO₄, Cs₂CO₃, or KF (anhydrous powder) | For substrates with base-sensitive functional groups like esters, milder bases are preferred. Powdered potassium fluoride (KF) is an excellent choice as it can activate the boronic acid without causing significant ester hydrolysis.[8] |
| Solvent | Toluene, Dioxane, THF, or a mixture (e.g., Toluene/Water) | These aprotic solvents are widely used in Suzuki couplings. The choice may depend on the solubility of the reactants and the desired reaction temperature. A biphasic system with water can sometimes be advantageous. |
| Boronic Acid/Ester | Arylboronic acids or arylboronic acid pinacol esters | A wide variety of boronic acids and their esters are commercially available or can be readily synthesized, allowing for diverse derivatization.[5] |
Experimental Protocol: A Representative Procedure
This protocol provides a general framework for the Suzuki coupling of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate with a generic arylboronic acid. Note: Optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.
Materials and Equipment:
-
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (1.1 - 1.2 equivalents relative to Pd)
-
Potassium fluoride (KF), anhydrous powder (2-3 equivalents)
-
Anhydrous toluene or dioxane
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and powdered anhydrous potassium fluoride (2.5 eq).
-
Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and SPhos (0.022 eq) in a small amount of the reaction solvent.
-
Addition of Solvent and Catalyst: Add anhydrous toluene (or dioxane) to the main reaction flask, followed by the catalyst solution. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Workflow Diagram
Caption: Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
Troubleshooting and Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base | - Use fresh catalyst and ligand.- Ensure all glassware is dry and use anhydrous solvents.- Use finely powdered base and ensure vigorous stirring. |
| Ester Hydrolysis | - Base is too strong- Presence of water | - Switch to a milder base like powdered KF.- Use anhydrous solvents and reagents. |
| Dehalogenation | - Presence of a hydride source- Inefficient transmetalation | - Ensure the solvent is free of alcohols or other potential hydride donors.- Optimize the ligand and base to promote faster transmetalation. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient oxidative addition | - Thoroughly degas the reaction mixture.- Ensure the palladium catalyst is active. |
Conclusion
The Suzuki-Miyaura coupling of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a highly effective method for the synthesis of diverse 1-aryl-cyclopropane-1-carboxylic acid ester derivatives, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, and base, high yields of the desired products can be achieved while preserving the sensitive ester functionality. The protocol provided herein serves as a robust starting point for researchers to explore the chemical space around this important molecular framework.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. (2025-08-06).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). Retrieved from the University of Leeds E-Theses website.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Suzuki Coupling - Organic Chemistry Portal. Retrieved from the Organic Chemistry Portal website.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from the Royal Society of Chemistry website.
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). Retrieved from the University of Leeds E-Theses website.
- Suzuki cross-coupling reaction - YouTube. (2020-02-13).
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. (2008-12-23).
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025-08-07).
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (2010-02-03).
- ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - ResearchGate. (2025-08-06).
- General palladium-catalyzed cross coupling of cyclopropenyl esters - RSC Publishing. (2025-05-30). Retrieved from the Royal Society of Chemistry website.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
- Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications. (2025-08-20).
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025-08-07).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
- B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates | Request PDF - ResearchGate. (2025-08-06).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC - NIH. (2025-11-14).
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC - PubMed Central. (2023-04-27).
- Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
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- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023-06-16).
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- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
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Application Notes & Protocols: The Simmons-Smith Cyclopropanation for Aryl Alkenes
Introduction: The Strategic Value of the Aryl Cyclopropane Moiety
The cyclopropane ring, a motif of inherent strain and unique electronic character, has become an invaluable building block in modern medicinal chemistry and materials science. When appended to an aromatic system, the resulting aryl cyclopropane unit acts as a versatile "bioisostere," capable of mimicking phenyl groups or carbon-carbon double bonds while offering a distinct, rigid conformation. This structural feature can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, improving membrane permeability, and fine-tuning binding affinity.
The Simmons-Smith reaction, first reported in 1958, remains a cornerstone of synthetic chemistry for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] This guide provides an in-depth exploration of the Simmons-Smith cyclopropanation as applied to aryl alkenes (e.g., styrene and its derivatives), offering mechanistic insights, a comparative analysis of key reagent systems, and field-proven protocols for researchers in organic synthesis and drug development.
Core Principles: Mechanism and Stereochemical Fidelity
The enduring utility of the Simmons-Smith reaction lies in its predictable and high-fidelity stereochemical outcome. This is a direct consequence of its concerted mechanism.
1. Formation of the Zinc Carbenoid: The reaction does not involve a free carbene. Instead, a zinc carbenoid, a species with a methylene group bound to zinc, is the active methylene-transfer agent. In the classic protocol, an activated zinc-copper couple reacts with diiodomethane (CH₂I₂) to form iodomethylzinc iodide (ICH₂ZnI).[1] This organozinc species is nucleophilic enough to attack an alkene but is generally unreactive towards many other functional groups, contributing to the reaction's broad applicability.[4]
2. The Concerted Methylene Transfer: The cyclopropanation proceeds through a highly ordered, three-center "butterfly" transition state.[5] The zinc carbenoid delivers the methylene group to both carbons of the alkene's double bond simultaneously.
This concerted pathway ensures that the reaction is stereospecific . The geometric configuration of the starting aryl alkene is preserved in the final cyclopropane product. For example, a (E)-aryl alkene will yield a trans-substituted cyclopropane, while a (Z)-alkene will produce the cis-isomer. This predictability is a critical advantage for the synthesis of complex stereodefined molecules.
Logical Flow: From Reagent to Product
Caption: General experimental workflow for the Simmons-Smith reaction.
Field-Proven Reagent Systems: A Comparative Analysis
While the core principle remains the same, several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity, improve yields, and broaden substrate scope. The choice of reagent system is a critical experimental parameter.
| Reagent System | Core Components | Reactivity Profile | Advantages | Disadvantages & Hazards |
| Classic Simmons-Smith | Zn-Cu Couple, CH₂I₂ | Moderate | Cost-effective; tolerant of many functional groups.[1][4] | Heterogeneous; activation of zinc can be inconsistent; may be sluggish with electron-poor alkenes. |
| Furukawa Modification | Diethylzinc (Et₂Zn), CH₂I₂ | High | Homogeneous; highly reproducible; faster reaction times and often higher yields.[5][6][7] | Pyrophoric Reagent (Et₂Zn) requires strict anhydrous and inert atmosphere techniques. More expensive. |
| Shi Modification | Et₂Zn, CH₂I₂, Trifluoroacetic Acid (TFA) | Very High | Generates a more electrophilic carbenoid; effective for electron-deficient aryl alkenes.[6] | Pyrophoric reagent; requires precise control of stoichiometry as TFA is highly acidic. |
The Furukawa modification is often the method of choice for unfunctionalized and electron-rich aryl alkenes due to its superior reliability and reaction speed.[6]
Application Notes for Aryl Alkenes
Substrate Reactivity
The zinc carbenoid is electrophilic in nature, meaning it reacts faster with electron-rich double bonds.[4]
-
Electron-Donating Groups (EDGs): Aryl alkenes bearing EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) on the aromatic ring exhibit enhanced reactivity. The increased electron density of the double bond accelerates the attack by the zinc carbenoid.
-
Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., -NO₂, -CN, -CF₃) are less reactive. The double bond is electron-deficient, slowing the reaction. For these challenging substrates, the more potent Furukawa or Shi modifications are often necessary to achieve reasonable conversion.[6]
Causality of Solvent Selection
The choice of solvent is critical for both reagent stability and reaction efficiency.
-
Diethyl ether (Et₂O): The classic solvent. It is relatively non-polar and effectively solvates the organozinc intermediate without reacting with it. It is suitable for the Zn-Cu couple method.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are often preferred for the Furukawa modification. They are polar enough to solvate the transition state effectively and are compatible with the highly reactive Et₂Zn-derived carbenoid.
Diastereoselectivity with Proximal Directing Groups
While less common for simple styrenes, if the aryl alkene substrate contains a nearby hydroxyl or ether group (e.g., in an allylic or homoallylic position), the zinc atom of the carbenoid can coordinate to this Lewis basic oxygen. This pre-coordination directs the delivery of the methylene group to the syn face of the double bond relative to the directing group, often overriding steric hindrance.[4][6][8] This is a powerful tool for controlling diastereoselectivity in more complex substrates.
Mechanism: The "Butterfly" Transition State
Caption: Concerted "butterfly" transition state in Simmons-Smith cyclopropanation.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diethylzinc is pyrophoric and must be handled under an inert atmosphere (N₂ or Ar) using syringe techniques.
Protocol 1: Classic Simmons-Smith Cyclopropanation of Styrene using Zn-Cu Couple
This protocol is foundational and avoids the use of pyrophoric reagents. Its success hinges on the effective activation of the zinc.
A. Preparation of Zinc-Copper Couple [9]
-
To a 100 mL round-bottom flask, add zinc dust (6.5 g, 100 mmol) and copper(I) chloride (0.5 g, 5 mmol).
-
Gently swirl the flask to mix the solids.
-
Heat the flask gently with a heat gun under a stream of nitrogen until the mixture turns from light tan to a dark gray/black color. This indicates the formation of the couple.
-
Allow the flask to cool to room temperature under a nitrogen atmosphere. The Zn-Cu couple is now ready for use.
B. Cyclopropanation Procedure
-
To the flask containing the freshly prepared Zn-Cu couple, add anhydrous diethyl ether (40 mL) via cannula.
-
Add styrene (4.16 g, 40 mmol) to the stirred suspension.
-
In a separate, dry flask, prepare a solution of diiodomethane (13.4 g, 50 mmol) in anhydrous diethyl ether (10 mL).
-
Add the diiodomethane solution dropwise to the stirred zinc suspension over 30 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with diethyl ether (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield phenylcyclopropane.
Protocol 2: Furukawa Modification for Cyclopropanation of 4-Methoxystyrene
This protocol uses the more reactive diethylzinc system, which is ideal for electron-rich aryl alkenes and offers better reproducibility.
Strict Inert Atmosphere Technique is Mandatory.
-
To an oven-dried, 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a solution of 4-methoxystyrene (5.36 g, 40 mmol) in anhydrous dichloromethane (DCM, 80 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 50 mL, 50 mmol) via syringe.
-
Stir the solution for 15 minutes at 0 °C.
-
Slowly add diiodomethane (13.4 g, 50 mmol) dropwise via syringe over 30 minutes. Caution: The reaction can be exothermic.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the flask back to 0 °C and very carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (60 mL). Gas evolution (ethane) will occur.
-
Once the gas evolution ceases, add water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 1-5% ethyl acetate in hexanes) to yield 1-methoxy-4-(cyclopropyl)benzene.
Conclusion and Outlook
The Simmons-Smith cyclopropanation is a robust and highly reliable method for accessing aryl cyclopropanes. By understanding the underlying mechanism, the reactivity profiles of different reagent systems, and the influence of substrate electronics, researchers can effectively leverage this reaction in the synthesis of novel chemical entities. The classic Zn-Cu couple method remains a viable, cost-effective option, while the Furukawa modification offers a more reactive and reproducible path for a broader range of aryl alkenes, including those central to the discovery and development of new therapeutics.
References
-
Simmons–Smith reaction - Wikipedia. [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. (2023-10-18). [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC - NIH. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society. [Link]
-
Asymmetric Cyclopropanation - Wiley-VCH. [Link]
-
Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes | Organic Letters - ACS Publications. [Link]
-
Simmons‐Smith Cyclopropanation Reaction - ResearchGate. (2025-08-07). [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]
-
Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis - Oreate AI. (2026-01-15). [Link]
-
The Generation and Reactivity of Organozinc Carbenoids - UCL Discovery - University College London. [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. [Link]
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Application Notes and Protocols: Asymmetric Synthesis of 1-Aryl-Cyclopropanecarboxylates
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropane ring, a strained three-membered carbocycle, is a privileged structural motif in modern drug discovery and development.[1][2] Its unique stereoelectronic properties allow it to serve as a versatile bioisostere for other chemical groups, enhancing biological activity and fine-tuning pharmacokinetic profiles. Specifically, 1-aryl-cyclopropanecarboxylates are key building blocks for a range of pharmaceutically active compounds, including treatments for COVID-19, asthma, hepatitis C, and HIV/AIDS.[3] The incorporation of a cyclopropane can increase a drug's potency, improve its metabolic stability by blocking sites of metabolism, and optimize its solubility and cell permeability.[2][4]
Despite their utility, the stereocontrolled synthesis of these chiral structures presents a significant challenge. Achieving high levels of enantioselectivity is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of robust and field-proven methodologies for the asymmetric synthesis of 1-aryl-cyclopropanecarboxylates, focusing on the mechanistic rationale behind catalyst and reagent selection to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Mechanistic Overview
The most prevalent and effective strategies for asymmetric cyclopropanation revolve around the catalytic transfer of a carbene fragment to an aryl-substituted alkene (styrene derivative). The key to success lies in the design of a chiral catalyst that can effectively control the stereochemical outcome of the reaction.
Transition-Metal-Catalyzed Cyclopropanation with Diazoacetates
The reaction of styrenes with aryldiazoacetates catalyzed by chiral transition metal complexes is the most established method for synthesizing 1-aryl-cyclopropanecarboxylates.[5][6] Dirhodium(II) tetracarboxylates are particularly effective catalysts for this transformation.[7][8]
Causality of Stereocontrol: The reaction proceeds through the formation of a chiral metal-carbene intermediate. The diazo compound coordinates to an axial site of the dimeric rhodium catalyst and, upon extrusion of dinitrogen (N₂), forms a reactive rhodium-carbene. The chiral ligands surrounding the rhodium centers create a sterically defined pocket. The incoming alkene (styrene) can only approach the carbene from a specific face to minimize steric hindrance, thus dictating the absolute stereochemistry of the newly formed cyclopropane ring. The choice of chiral ligand is therefore critical for achieving high enantioselectivity.[7][9]
For instance, catalysts like Rh₂(R-p-Ph-TPCP)₄ are optimal for meta- or para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ is preferred for more sterically demanding ortho-substituted substrates.[7] In some cases, additives are required to achieve high enantioselectivity. For ortho-substituted substrates, the addition of 2-chloropyridine or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial.[7]
Organocatalytic Cyclopropanation
An alternative to transition-metal catalysis involves the use of small organic molecules as chiral catalysts. These methods often proceed via different mechanistic pathways, such as iminium or enamine activation.
Causality of Stereocontrol: In a representative example, a chiral secondary amine (e.g., a diarylprolinol silyl ether) catalyzes the reaction between an α,β-unsaturated aldehyde (enal) and a suitable carbon nucleophile.[10][11] The amine catalyst reversibly forms a chiral iminium ion with the enal. This activation lowers the LUMO of the enal, making it susceptible to nucleophilic attack. The bulky chiral scaffold of the catalyst shields one face of the iminium ion, forcing the nucleophile to attack from the opposite, less-hindered face. A subsequent intramolecular cyclization and catalyst regeneration yields the enantioenriched cyclopropane. This approach avoids the use of potentially toxic or expensive metals.[12]
Biocatalytic Approaches
Engineered enzymes, particularly heme-containing proteins like myoglobin or cytochrome P450, have emerged as powerful catalysts for asymmetric cyclopropanation.[13][14]
Causality of Stereocontrol: The enzyme's active site, which contains an iron-porphyrin (heme) cofactor, acts analogously to a chiral transition-metal complex. Directed evolution or rational design can be used to mutate amino acid residues within the active site, creating a precisely tailored chiral pocket. This pocket binds the substrates in a specific orientation, leading to exceptionally high levels of diastereo- and enantioselectivity (often >99% ee) that can be difficult to achieve with small-molecule catalysts.[14][15] These reactions are typically performed in aqueous media under mild conditions.
Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol describes a general and reliable procedure for the asymmetric cyclopropanation of a styrene derivative with an aryldiazoacetate using the chiral dirhodium catalyst, Rh₂(R-p-Ph-TPCP)₄.[7]
Self-Validating System: This protocol is designed to be self-validating. The successful synthesis of the target compound is confirmed through rigorous analytical characterization. The structure and diastereomeric ratio (dr) are determined by ¹H and ¹³C NMR spectroscopy, while the enantiomeric excess (% ee) is quantified using chiral High-Performance Liquid Chromatography (HPLC). Expected outcomes and spectral data for known compounds provide a benchmark for success.
Materials & Equipment:
-
Reagents: Styrene derivative (1.2 equiv.), methyl aryldiazoacetate (1.0 equiv.), Rh₂(R-p-Ph-TPCP)₄ catalyst (0.1–1.0 mol%), anhydrous dichloromethane (CH₂Cl₂).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar, syringe pump, gas-tight syringes, inert atmosphere setup (Argon or Nitrogen), rotary evaporator, silica gel for column chromatography.
Safety Precautions:
-
Diazo Compounds: Aryldiazoacetates are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood. Avoid contact with metal spatulas, ground glass joints, and strong acids. Always use a blast shield. Reactions should be designed to keep the concentration of the diazo compound low at all times through slow addition.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of Argon, add the chiral dirhodium catalyst Rh₂(R-p-Ph-TPCP)₄ (e.g., 0.002 mmol, 0.2 mol% for a 1.0 mmol scale reaction) and the styrene derivative (1.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 3.0 mL) via syringe to dissolve the catalyst and alkene.
-
Diazo Compound Preparation: In a separate vial, dissolve the methyl aryldiazoacetate (1.0 mmol) in anhydrous dichloromethane (e.g., 5.0 mL).
-
Slow Addition: Draw the diazoacetate solution into a gas-tight syringe and place it on a syringe pump. Add the solution to the stirred reaction mixture over a period of 4-6 hours.
-
Experimental Causality: Slow addition is critical. It maintains a very low steady-state concentration of the reactive rhodium-carbene intermediate, which minimizes the formation of side products (like carbene dimers) and ensures optimal enantioselectivity. It is also a crucial safety measure to prevent a dangerous buildup of the diazo compound and control the exotherm of the reaction.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the consumption of the diazo compound by Thin-Layer Chromatography (TLC) (a characteristic colored spot for the diazo compound should disappear).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1-aryl-cyclopropanecarboxylate product.
-
Characterization:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure and determine the diastereomeric ratio by integrating characteristic signals.
-
Determine the enantiomeric excess (% ee) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., isopropanol/hexane mixture), comparing the retention times to a racemic standard.
-
Data Presentation: Substrate Scope and Performance
The following table summarizes representative results for the Rh₂(R-p-Ph-TPCP)₄-catalyzed cyclopropanation, demonstrating the protocol's effectiveness across various substrates.[7][16][17]
| Entry | Styrene (Ar) | Aryldiazoacetate (Ar') | Yield (%) | dr (trans:cis) | % ee (trans) |
| 1 | Phenyl | Phenyl | 95 | >95:5 | 98 |
| 2 | Phenyl | 4-Methoxyphenyl | 92 | >95:5 | 98 |
| 3 | Phenyl | 4-Chlorophenyl | 96 | >95:5 | 97 |
| 4 | 4-Methylphenyl | Phenyl | 94 | >95:5 | 98 |
| 5 | 4-Bromophenyl | Phenyl | 91 | >95:5 | 99 |
| 6 | 2-Chlorophenyl | Phenyl | 85 | >95:5 | 96 |
Troubleshooting and Field-Proven Insights
-
Variability in Enantioselectivity: Inconsistent or low % ee can often be traced to moisture or other impurities in the reagents or solvent. The use of anhydrous solvents and freshly distilled alkenes is crucial. In some cases, adding activated 4 Å molecular sieves to the reaction mixture can sequester trace amounts of water and improve results.[16]
-
Low Yields: If the reaction is sluggish or yields are low, ensure the catalyst is active. Dirhodium catalysts can be sensitive to air and light over long periods. A slight increase in catalyst loading (e.g., from 0.2 mol% to 1.0 mol%) may be necessary. Also, ensure the diazo compound is pure, as impurities from its synthesis can inhibit the catalyst.
-
Diastereoselectivity: The reactions described are typically highly trans-selective due to steric repulsion between the aryl and carboxylate groups in the transition state. If significant amounts of the cis-isomer are observed, it may indicate a competing, non-catalyzed background reaction. Ensure the temperature and concentration are well-controlled.
References
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Doyle, M. P., & Forbes, D. C. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911–936. [Link]
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Gant, T. G. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(33), 11181–11190. [Link]
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Pouwer, R. H., & Woerpel, K. A. (2010). The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation. In The Chemistry of the Cyclopropyl Group, Updated Volume 2. John Wiley & Sons, Ltd. [Link]
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Ikeno, T., Sato, M., Sekino, H., Nishizuka, A., & Yamada, T. (2001). Highly Enantioselective Cyclopropanation of Styrenes and Diazoacetates Catalyzed by 3-Oxobutylideneaminatocobalt(II) Complexes, Part 1. Bulletin of the Chemical Society of Japan, 74(11), 2139–2150. [Link]
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Meazza, M., Ashe, M., Shin, H. Y., & Lee, J. W. (2016). Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. The Journal of Organic Chemistry, 81(9), 3488–3500. [Link]
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Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Phys.org. [Link]
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Ren, H., & Arnold, F. H. (2022). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer. Angewandte Chemie International Edition, 61(33), e202205513. [Link]
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Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
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Söyle, F. H., & Ford, A. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12, 11181-11190. [Link]
-
Varela-Rial, A., & Fasan, R. (2020). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 10(15), 8682–8692. [Link]
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Wang, Z., & Chen, P. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9459-9464. [Link]
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Application Notes and Protocols for the Purification of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Introduction
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials. The purity of this intermediate is paramount to ensure the desired outcome and reproducibility of subsequent synthetic steps. This document provides a comprehensive guide to the purification of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, detailing robust protocols for column chromatography and vacuum distillation. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 300.8 °C (at 760 mmHg) | [1] |
| Relative Density | 1.503 g/cm³ | [1] |
The high boiling point suggests that vacuum distillation is a suitable purification method to prevent thermal decomposition that might occur at atmospheric pressure. The liquid state at room temperature indicates that crystallization may require specific solvent systems or seeding.
Anticipated Impurities from Synthesis
The most common synthetic route to Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is the cyclopropanation of 3-bromostyrene with a diazoacetate, typically catalyzed by a transition metal complex (e.g., copper or rhodium).[2] Understanding this synthesis pathway allows for the prediction of potential impurities that need to be removed.
Common Impurities:
-
Unreacted Starting Materials: 3-bromostyrene and methyl diazoacetate (or its decomposition products).
-
Catalyst Residues: Traces of the transition metal catalyst.
-
Byproducts: Diethyl maleate and fumarate (from the dimerization of the carbene generated from ethyl diazoacetate), and polymeric materials.
-
Solvent Residues: Residual solvents from the reaction and workup.
The following diagram illustrates a typical synthetic workflow and the points at which impurities may be introduced.
Caption: Synthetic workflow for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate highlighting potential impurity introduction points.
Purification Protocols
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from polar and non-polar impurities. Given the presence of a polar ester group and a non-polar bromophenyl group, a silica gel stationary phase with a non-polar/moderately polar mobile phase is recommended.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb the crude product onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate, and then to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). The target compound is expected to have a moderate Rf value in a 9:1 hexane:ethyl acetate system.
-
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.
Rationale for Choices:
-
Silica Gel: Its polar nature allows for the effective separation of compounds with varying polarities.
-
Hexane/Ethyl Acetate Gradient: Starting with a non-polar eluent allows for the removal of non-polar impurities. Gradually increasing the polarity with ethyl acetate then allows for the elution of the target compound, leaving more polar impurities adsorbed to the silica.
Vacuum Distillation
Given the high boiling point of the target compound, vacuum distillation is an excellent method for purification, especially for removing non-volatile impurities and residual solvents.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. Use a short-path distillation head to minimize product loss.
-
Charging the Flask: Place the crude or column-purified product into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically effective.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. Monitor the temperature and pressure closely. The main fraction containing the pure product should be collected at a stable boiling point.
-
Characterization: Characterize the purified product by NMR, GC-MS, or other appropriate analytical techniques to confirm its purity.
Rationale for Choices:
-
Vacuum: Reduces the boiling point of the liquid, preventing thermal degradation of the compound.
-
Fractional Distillation: Allows for the separation of components with different boiling points, leading to a higher purity of the final product.
Recrystallization (Optional Polishing Step)
While the compound is a liquid at room temperature, it may solidify upon high purification or at lower temperatures. If a solid can be obtained, recrystallization is an excellent final purification step to achieve very high purity.
Protocol:
-
Solvent Screening: Test the solubility of the purified liquid in various solvents (e.g., hexane, heptane, isopropanol, methanol) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A solvent mixture may also be effective.
-
Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Conclusion
The purification of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate can be effectively achieved through a combination of column chromatography and vacuum distillation. The choice of method and the specific conditions should be guided by the nature and quantity of the impurities present in the crude product. For achieving the highest purity, a sequential purification approach is recommended. The protocols provided in this guide are robust and can be adapted to various laboratory scales.
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Application Notes and Protocols: The Strategic Use of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate in Fragment-Based Drug Discovery
Introduction: Embracing Complexity with 3D Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target.[2] These fragments serve as highly efficient starting points for the rational design and evolution of potent, selective, and drug-like lead compounds.[3][4] A key advantage of FBDD is its ability to explore chemical space more effectively and to tackle challenging targets, such as those with shallow binding pockets or involved in protein-protein interactions.[5]
Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. However, the increasing complexity of drug targets has spurred a demand for fragments with greater three-dimensional (3D) character.[6] 3D fragments are more likely to possess improved physicochemical properties, such as better solubility, and their defined spatial arrangement can lead to more specific and higher-quality interactions with a target protein.[7] The cyclopropane ring is a particularly valuable scaffold in this context, as it is a small, rigid, and metabolically stable motif found in numerous approved drugs.[8][9][10]
This application note provides a detailed guide to the use of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate , a commercially available 3D fragment, in a typical FBDD campaign. We will explore its properties, outline a comprehensive screening and hit-to-lead workflow, and provide detailed protocols for researchers, scientists, and drug development professionals.
Fragment Profile: Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
The selection of fragments for a screening library is a critical step in any FBDD program. Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (CAS: 749928-59-4) possesses several key attributes that make it an excellent candidate for inclusion in a 3D-focused fragment library.
| Property | Value | Source | Justification for FBDD |
| Molecular Formula | C11H11BrO2 | [11] | Adheres to the "Rule of Three" for fragment size. |
| Molecular Weight | 255.11 g/mol | [11] | Within the typical fragment molecular weight range (<300 Da). |
| Structure | 3D Cyclopropane Scaffold | [11] | Provides a rigid, three-dimensional exit vector for fragment elaboration. |
| cLogP | ~3.8 (estimated) | [12] | Acceptable lipophilicity for a fragment. |
| Hydrogen Bond Acceptors | 2 | [12] | Conforms to the "Rule of Three" (≤3). |
| Hydrogen Bond Donors | 0 | [12] | Conforms to the "Rule of Three" (≤3). |
| Reactive Moieties | Bromine atom | [11] | Provides a well-defined vector for synthetic elaboration (fragment growing). |
The rigid cyclopropane core of this fragment presents a defined 3D geometry, which can facilitate specific interactions within a protein binding site. The bromophenyl group serves a dual purpose: it provides a potential interaction point and, more importantly, a readily modifiable handle for synthetic chemistry, allowing for rapid "fragment growing" once a hit is identified.[4]
Experimental Workflow: A Hypothetical FBDD Campaign
This section outlines a comprehensive, multi-stage workflow for the screening and validation of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate against a hypothetical protein target (e.g., a kinase, protease, or bromodomain).
Figure 1: A comprehensive FBDD workflow from primary screening to hit-to-lead optimization.
Detailed Protocols
Protocol 1: Fragment Library Preparation and Quality Control
Rationale: The integrity of an FBDD campaign relies on a high-quality fragment library. This protocol ensures the purity, solubility, and stability of the fragments before screening.
-
Source and Procure: Obtain Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate and other library fragments from a reputable supplier (e.g., Fluorochem).[11]
-
Quality Control (QC):
-
Confirm the identity and purity (>95%) of each fragment using LC-MS and ¹H NMR spectroscopy.
-
Assess the solubility of each fragment in the screening buffer (e.g., PBS or HEPES with 5% DMSO) using methods like nephelometry or visual inspection. The goal is to create a high-concentration stock (e.g., 100 mM in 100% DMSO) that remains soluble when diluted into the aqueous assay buffer.
-
-
Plate Preparation:
-
Prepare a master stock plate of all fragments at a concentration of 100 mM in 100% DMSO.
-
From the master plate, create intermediate and final screening plates at the desired concentrations for the primary assay.
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful biophysical technique for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[13][14][15]
-
Immobilization of Target Protein:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Create a reference flow cell (e.g., by deactivating the surface or immobilizing a non-relevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Screening:
-
Inject the fragment library over the sensor surface at a single high concentration (e.g., 200 µM).
-
Monitor the binding response in real-time. A significant increase in the response units (RU) in the active flow cell compared to the reference cell indicates a potential binding event.
-
-
Data Analysis:
-
Identify initial hits based on a predefined response threshold.
-
Perform a dose-response analysis for the initial hits to confirm binding and obtain an estimated dissociation constant (KD).
-
Figure 2: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).
Protocol 3: Hit Validation using NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent orthogonal method for validating hits from a primary screen.[16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for detecting the weak binding typical of fragments.[17]
-
Sample Preparation:
-
Prepare samples containing the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 100-200 µM) in a suitable deuterated buffer.
-
Prepare a control sample of the fragment alone in the same buffer.
-
-
STD NMR Experiment:
-
Acquire an STD NMR spectrum. This experiment selectively saturates the protein resonances.
-
If the fragment binds to the protein, the saturation will be transferred from the protein to the bound fragment, resulting in a decrease in the intensity of the fragment's signals.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms that the fragment binds to the target protein. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[18][19] It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-guided drug design.[20]
-
Crystallization:
-
Crystallize the target protein under conditions previously established.
-
-
Fragment Soaking:
-
Transfer the protein crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow them to soak for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the binding pose of the fragment.
-
Protocol 5: Hit-to-Lead Optimization - Fragment Growing
Rationale: Once a fragment hit like Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is validated and its binding mode is understood, the next step is to increase its affinity and selectivity.[3][21] The bromine atom on the phenyl ring is an ideal handle for synthetic elaboration through cross-coupling reactions.[22]
-
Structure-Guided Design:
-
Analyze the crystal structure of the protein-fragment complex to identify nearby pockets and potential new interactions.
-
Use computational chemistry tools to model potential modifications to the fragment that could occupy these pockets.
-
-
Synthetic Elaboration:
-
Utilize the bromine atom as a synthetic handle for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to "grow" the fragment into the identified pockets. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group.
-
-
Iterative Improvement:
-
Synthesize a small library of analogues based on the initial design.
-
Screen these new, larger compounds using the established assays (e.g., SPR or a functional assay) to determine their affinity and establish a Structure-Activity Relationship (SAR).
-
This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead optimization process.[4]
-
Conclusion
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate represents an exemplary 3D fragment for modern drug discovery campaigns. Its rigid cyclopropane scaffold provides a defined vector in 3D space, while the bromophenyl moiety offers a versatile handle for rapid synthetic elaboration. By employing a systematic and multi-faceted workflow encompassing high-sensitivity biophysical screening techniques like SPR and NMR, followed by the definitive structural insights from X-ray crystallography, researchers can effectively leverage this and similar fragments to tackle challenging biological targets. The protocols outlined in this application note provide a robust framework for integrating such 3D fragments into a successful FBDD program, ultimately accelerating the journey from a weakly binding hit to a potent and optimized lead compound.
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Dahlin, J. L., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(2), 169-188. Retrieved January 26, 2026, from [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. Retrieved January 26, 2026, from [Link]
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Chiarparin, E., et al. (2016). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 7(12), 1127-1132. Retrieved January 26, 2026, from [Link]
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Ciulli, A. (2013). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 13(5), 549-561. Retrieved January 26, 2026, from [Link]
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van Montfort, R. L. M., et al. (2017). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 61(5), 453-463. Retrieved January 26, 2026, from [Link]
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Tyagi, V., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(5), 2136-2146. Retrieved January 26, 2026, from [Link]
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Gissberg, J. (2013). Fragment based drug discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Retrieved January 26, 2026, from [Link]
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Fragment-Based Drug Discovery: Emerging Strategies and Applications. (2023). Journal of Drug Discovery and Development. Retrieved January 26, 2026, from [Link]
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NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved January 26, 2026, from [Link]
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Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2136-2146. Retrieved January 26, 2026, from [Link]
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Why 3D is not always the winner in fragment-based screening? (n.d.). Sygnature Discovery. Retrieved January 26, 2026, from [Link]
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Duret, L., et al. (2018). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis, 8(12), 11599-11604. Retrieved January 26, 2026, from [Link]
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Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. Retrieved January 26, 2026, from [Link]
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Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. Retrieved January 26, 2026, from [Link]
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Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved January 26, 2026, from [Link]
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Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. Retrieved January 26, 2026, from [Link]
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Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. Methods in Molecular Biology, 627, 137-151. Retrieved January 26, 2026, from [Link]
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Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017). Mestrelab Research. Retrieved January 26, 2026, from [Link]
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Sun, D., et al. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. Retrieved January 26, 2026, from [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 26, 2026, from [Link]
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Lam, P. C., & Chodera, J. D. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(8), 2537-2546. Retrieved January 26, 2026, from [Link]
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do Céu, M., et al. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 4. Retrieved January 26, 2026, from [Link]
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Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Wang, Y., et al. (2025). Switchable Divergent Synthesis of Cyclopropane Scaffolds Enabled by Photoredox Catalytic Cascade. Organic Letters. Retrieved January 26, 2026, from [Link]
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Bromocyclopropane. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
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Fragment-Based Drug Discovery and X-Ray Crystallography. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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Uivarosi, V. (2013). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 42(33), 11802-11811. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate for SAR Studies
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the systematic exploration of Structure-Activity Relationships (SAR) is a cornerstone for the optimization of lead compounds.[1][2] The core principle of SAR studies is to iteratively modify a chemical scaffold and assess the resulting impact on biological activity, thereby building a comprehensive understanding of the pharmacophore.[1][2] "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" is a versatile starting material for such studies, offering two primary points for chemical diversification: the aryl bromide and the methyl ester functionalities. The rigid cyclopropyl linker introduces a defined conformational constraint, which can be advantageous for probing specific binding interactions within a biological target.
This document provides a detailed guide for the derivatization of this scaffold, focusing on robust and widely applicable synthetic methodologies. We will delve into the strategic considerations behind reaction choices and provide detailed, step-by-step protocols for key transformations.
Strategic Overview for Derivatization
The derivatization strategy for "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" is bifurcated, targeting either the C-Br bond of the aromatic ring or the methyl ester.
Part 1: Modification of the Aryl Bromide
The presence of a bromine atom on the phenyl ring is an invitation to a host of powerful palladium-catalyzed cross-coupling reactions. These reactions are favored in medicinal chemistry for their broad functional group tolerance and generally mild conditions.[3] The primary avenues of exploration include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing new aryl or heteroaryl moieties. This is invaluable for exploring pockets in a binding site that can accommodate larger, more complex substituents.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines. This is a key strategy for introducing hydrogen bond donors and acceptors, which can significantly impact potency and solubility.[6][7][8][9]
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing linear alkynyl groups. This can be used to probe for specific interactions or to extend the molecule into new regions of a binding pocket.[10][11][12][13][14]
Part 2: Modification of the Methyl Ester
The methyl ester provides a handle for the introduction of a diverse array of functional groups through amide bond formation, a cornerstone of medicinal chemistry.[15][16][17][18] This typically involves a two-step process:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.[19][20][21][22][23]
-
Amide Coupling: Reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.[15][16][17][18]
This strategy allows for the exploration of a vast chemical space, as a multitude of amines are commercially available.
Experimental Protocols
Part 1: Derivatization via the Aryl Bromide
Protocol 1.1: Suzuki-Miyaura Cross-Coupling of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate with an Arylboronic Acid
Rationale: The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. The choice of palladium catalyst and ligand is crucial and often substrate-dependent. A common and effective catalyst system is Pd(PPh₃)₄, which is commercially available and generally provides good yields.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 269.12 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Procedure:
-
To an oven-dried round-bottom flask, add methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 5 mL of dioxane and 1 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[24]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[24]
Workflow Diagram:
Protocol 1.2: Buchwald-Hartwig Amination of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] The choice of ligand is critical for achieving high yields and can influence the scope of the reaction with respect to the amine coupling partner. A robust and commonly used catalyst system is Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 269.12 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01-0.02 | 0.01-0.02 |
| XPhos | 476.65 | 0.02-0.04 | 0.02-0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene | - | - | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried vial.
-
Add methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (e.g., 5 mL).
-
Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Part 2: Derivatization via the Methyl Ester
Protocol 2.1: Hydrolysis of the Methyl Ester
Rationale: The hydrolysis of the methyl ester to the carboxylic acid is the first step towards amide coupling. Saponification with a base like lithium hydroxide (LiOH) in a mixed solvent system is a common and effective method that minimizes side reactions.[19][21][23]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 269.12 | 1.0 | 1.0 |
| LiOH·H₂O | 41.96 | 2.0-3.0 | 2.0-3.0 |
| Tetrahydrofuran (THF) | - | - | - |
| Water | - | - | - |
| 1 M HCl | - | - | - |
Procedure:
-
Dissolve methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 mmol) in a mixture of THF and water (e.g., 3:1, 4 mL).
-
Add LiOH·H₂O (2.0-3.0 mmol) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to afford the carboxylic acid, which can often be used in the next step without further purification.
Protocol 2.2: Amide Coupling of the Carboxylic Acid
Rationale: Amide bond formation is a frequently used reaction in drug discovery.[18] A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of epimerization for chiral substrates.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | 255.10 | 1.0 | 1.0 |
| Amine | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0-3.0 | 2.0-3.0 |
| Dimethylformamide (DMF) | - | - | - |
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add HATU (1.2 mmol) and DIPEA (2.0-3.0 mmol) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Workflow Diagram:
Conclusion
The protocols outlined in this document provide a robust framework for the derivatization of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" for SAR studies. The palladium-catalyzed cross-coupling reactions offer a reliable means to explore modifications at the aryl position, while the hydrolysis and subsequent amide coupling provide access to a vast array of derivatives at the ester position. Careful selection of catalysts, ligands, and coupling reagents, as detailed in these protocols, will enable researchers to efficiently generate diverse libraries of compounds for biological evaluation.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation. John Wiley & Sons. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Amide Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Navigating the Synthesis of 1-Aryl-1-Cyclopropanecarboxylates: A Guide to Alternative Reagents
For Immediate Release
[City, State] – January 26, 2026 – The 1-aryl-1-cyclopropanecarboxylate motif is a cornerstone in modern medicinal chemistry, prized for its unique conformational constraints and metabolic stability. Its synthesis, however, has traditionally relied on methods with notable limitations. This application note provides researchers, scientists, and drug development professionals with a detailed guide to alternative, efficient, and versatile reagents for the construction of these valuable compounds.
Introduction: The Significance and Synthetic Challenges of 1-Aryl-1-Cyclopropanecarboxylates
The rigid cyclopropane ring in 1-aryl-1-cyclopropanecarboxylates offers a distinct three-dimensional structure that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][2] Consequently, this structural unit is found in numerous pharmaceuticals and clinical candidates. Traditional synthetic routes often involve harsh reaction conditions, limited substrate scope, or the use of hazardous reagents, prompting the exploration of more robust and safer alternatives.
Transition-Metal Catalysis: A Powerful Toolkit for Cyclopropane Formation
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of 1-aryl-1-cyclopropanecarboxylates is no exception.[2] Several metals have demonstrated remarkable efficacy in catalyzing the requisite carbon-carbon bond formations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a versatile approach to constructing the 1-aryl-1-cyclopropanecarboxylate scaffold.[3] A notable strategy involves the cross-coupling of aryl halides or triflates with cyclopropyl magnesium bromide in the presence of zinc bromide, producing aryl cyclopropanes in high yields.[4] Another powerful method is the palladium-catalyzed coupling of aromatic halides with Reformatsky reagents derived from 1-bromocyclopropanecarboxylates, which tolerates a broad range of functional groups.[4]
Protocol 1: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with a Cyclopropyl Reformatsky Reagent
-
Materials: Aryl bromide (1.0 mmol), ethyl 1-bromocyclopropanecarboxylate (1.2 mmol), activated zinc dust (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), anhydrous THF (5 mL).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add activated zinc dust.
-
Add a solution of ethyl 1-bromocyclopropanecarboxylate in anhydrous THF and stir at room temperature for 30 minutes to form the Reformatsky reagent.
-
In a separate flask, dissolve the aryl bromide, Pd(OAc)₂, and SPhos in anhydrous THF.
-
Transfer the solution from step 3 to the flask containing the Reformatsky reagent via cannula.
-
Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rhodium-Catalyzed Cyclopropanation
Rhodium catalysts, particularly dirhodium tetraacetate and its derivatives, are highly effective for the cyclopropanation of alkenes with diazo compounds.[5] The reaction of an aryl-substituted diazoacetate with an alkene in the presence of a rhodium catalyst provides a direct route to 1-aryl-cyclopropanecarboxylates.[5][6] Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity, which is crucial for the synthesis of pharmaceutical intermediates.[5][6][7]
Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation
-
Materials: Styrene (5.0 mmol), methyl phenyldiazoacetate (1.0 mmol), Rh₂(S-DOSP)₄ (0.1 mol%), anhydrous CH₂Cl₂ (10 mL).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral rhodium catalyst Rh₂(S-DOSP)₄ and anhydrous CH₂Cl₂.
-
Add the styrene to the catalyst solution.
-
Slowly add a solution of methyl phenyldiazoacetate in anhydrous CH₂Cl₂ to the reaction mixture over 4-6 hours using a syringe pump.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1-aryl-1-cyclopropanecarboxylate.
-
Iron-Catalyzed Cyclopropanation
As a more sustainable and cost-effective alternative to precious metals, iron catalysis has emerged as a powerful tool in organic synthesis.[8][9] Iron-catalyzed cyclopropanation reactions often utilize readily available starting materials and can be performed under mild conditions.[8] For instance, the reaction of styrenes with glycine ethyl ester hydrochloride in the presence of an iron catalyst and a diazotizing agent in aqueous media provides a green and efficient route to cyclopropyl esters.[8]
Organocatalysis: A Metal-Free Approach
Organocatalysis offers an attractive metal-free alternative for the synthesis of chiral cyclopropanes.[10] Chiral amines, such as prolinol derivatives, can catalyze the asymmetric cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates to afford highly enantioenriched cyclopropanes.[10] This approach avoids the potential for metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.
Protocol 3: Organocatalytic Asymmetric Cascade Michael-Alkylation
-
Materials: Cinnamaldehyde (1.0 mmol), diethyl bromomalonate (1.2 mmol), (S)-diphenylprolinol TMS ether (10 mol%), 2,6-lutidine (1.5 mmol), anhydrous CHCl₃ (5 mL).
-
Procedure:
-
To a vial, add cinnamaldehyde, (S)-diphenylprolinol TMS ether, and anhydrous CHCl₃.
-
Add 2,6-lutidine to the mixture and stir for 5 minutes.
-
Add diethyl bromomalonate and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Other Notable Alternative Methods
Beyond the aforementioned catalytic systems, several other named reactions and reagents have been adapted for the synthesis of 1-aryl-1-cyclopropanecarboxylates.
-
Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid to cyclopropanate alkenes.[11] While traditionally employing a zinc-copper couple, modifications using diethylzinc (Furukawa modification) can enhance reactivity.[11] The reaction is stereospecific, preserving the geometry of the starting alkene.[11]
-
Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters using a titanium-based reagent.[12] The resulting cyclopropanols can then be further functionalized to the desired carboxylates. The reaction proceeds through a titanacyclopropane intermediate.[13][14]
Summary and Future Outlook
The synthesis of 1-aryl-1-cyclopropanecarboxylates has been significantly advanced by the development of alternative reagents and methodologies. Transition-metal catalysis, particularly with palladium, rhodium, and iron, offers high efficiency and functional group tolerance. Organocatalysis provides a valuable metal-free alternative for the synthesis of chiral derivatives. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient, sustainable, and versatile methods for constructing this important structural motif, further empowering drug discovery and development efforts.
| Method | Catalyst/Reagent | Key Advantages | Typical Yields | Ref. |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ / SPhos | Broad functional group tolerance, mild conditions. | 70-95% | [4] |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(OAc)₄ or chiral derivatives | High efficiency, excellent for asymmetric synthesis. | 80-98% | [5][6][7] |
| Iron-Catalyzed Cyclopropanation | FeCl₃ | Cost-effective, environmentally benign. | 60-90% | [8] |
| Organocatalytic Cascade Reaction | Chiral prolinol derivatives | Metal-free, high enantioselectivity. | 75-95% | [10] |
| Simmons-Smith Reaction | Zn-Cu couple or Et₂Zn | Stereospecific, good for simple alkenes. | 50-85% | [11] |
| Kulinkovich Reaction | Ti(Oi-Pr)₄ / Grignard reagent | Access to cyclopropanols from esters. | 60-90% | [12] |
References
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PMC - NIH.
-
Wikipedia.
-
Organic Chemistry Portal.
-
American Chemical Society.
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The Untapped Potential of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate in Advanced Materials
Herein, we explore the prospective applications of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate in the realm of materials science. While its current commercial availability and presence in patent literature point towards applications in the pharmaceutical industry as a building block for complex bioactive molecules, its unique structural and electronic features suggest a significant, yet largely unexplored, potential in the development of novel polymers and organic electronic materials. This guide provides a comprehensive overview of its properties, synthesis, and detailed protocols for its potential utilization in these advanced applications.
Compound Overview and Physicochemical Properties
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a substituted arylcyclopropane derivative. The molecule incorporates a strained cyclopropane ring, a functional methyl ester group, and a brominated phenyl ring. This combination of features makes it a versatile building block for organic synthesis. The bromophenyl moiety, in particular, serves as a reactive handle for a variety of cross-coupling reactions, enabling its incorporation into larger molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |
| Molecular Weight | 255.11 g/mol | [1] |
| CAS Number | 749928-59-4 | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 300.8°C | [1] |
| Density | 1.503 g/cm³ | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis and Functionalization
The synthesis of arylcyclopropanes can be achieved through various methods, with one common approach being the cyclopropanation of an olefin. For Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, a plausible synthetic route involves the reaction of a suitable styrene precursor with a diazo compound in the presence of a catalyst.
Protocol 1: Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
This protocol outlines a potential synthetic route based on established cyclopropanation methodologies.
Materials:
-
Methyl 2-(3-bromophenyl)acrylate
-
Diazomethane (or a safer alternative like trimethylsilyldiazomethane)
-
Palladium(II) acetate (or another suitable catalyst)
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-(3-bromophenyl)acrylate (1.0 eq) in anhydrous diethyl ether.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the solution and stir under a nitrogen atmosphere.
-
Cyclopropanation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of diazomethane in diethyl ether dropwise from the dropping funnel over 1-2 hours. Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.
-
Workup: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
Diagram of Synthesis:
Caption: Synthesis of the target compound.
Potential Applications in Polymer Science
The unique structure of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate makes it an interesting candidate for the development of specialty polymers.
Monomer for Conjugated Polymers via Cross-Coupling Polymerization
The bromophenyl group can be readily utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, to create conjugated polymers. The cyclopropane unit in the polymer backbone could impart unique conformational and electronic properties.
Protocol 2: Hypothetical Suzuki Polymerization
This protocol describes a hypothetical polymerization of a diboronic ester derivative of the title compound with a dibrominated comonomer.
Step 1: Synthesis of the Diboronic Ester Monomer
-
Convert Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate to its corresponding pinacol boronate ester via a Miyaura borylation reaction.
Step 2: Polymerization
Materials:
-
Monomer 1: The pinacol boronate ester derivative of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 eq)
-
Monomer 2: A suitable dibromoaromatic comonomer (e.g., 1,4-dibromobenzene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 eq)
-
Base (e.g., aqueous K₂CO₃)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the diboronic ester monomer, the dibromoaromatic comonomer, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with argon or nitrogen several times.
-
Solvent and Base Addition: Add degassed toluene and the aqueous base solution.
-
Polymerization: Heat the reaction mixture at 80-90 °C with vigorous stirring for 24-48 hours under an inert atmosphere.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer. Filter the polymer, wash with methanol and acetone, and dry under vacuum. Further purification can be achieved by Soxhlet extraction.
Diagram of Polymerization Workflow:
Caption: Workflow for Suzuki polymerization.
Potential Applications in Organic Electronics
The development of novel organic materials is crucial for advancing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate can serve as a valuable building block for synthesizing larger, functional organic molecules for these applications.
Building Block for Thermally Activated Delayed Fluorescence (TADF) Emitters
The rigid cyclopropane unit can act as a linker between donor and acceptor moieties in a TADF molecule, potentially leading to a small energy gap between the singlet and triplet excited states, which is a key requirement for efficient TADF.[4]
Protocol 3: Hypothetical Synthesis of a Donor-Acceptor Molecule
This protocol outlines a potential synthesis of a donor-acceptor molecule for TADF applications using the title compound as a starting material.
Materials:
-
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
-
A suitable electron-donating group with a boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
A suitable electron-accepting group with a bromine or iodine (e.g., 2-bromo-4,6-diphenyl-1,3,5-triazine)
-
Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvents (e.g., Toluene, THF, Dioxane)
Procedure:
-
First Suzuki Coupling (Attaching the Donor):
-
React Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate with the electron-donating boronic acid in the presence of a palladium catalyst and a base to attach the donor group to the phenyl ring.
-
-
Hydrolysis of the Ester:
-
Hydrolyze the methyl ester of the resulting compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
-
Amide Coupling (Attaching the Acceptor):
-
Couple the carboxylic acid with an amino-functionalized electron-accepting group using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
-
Final Purification:
-
Purify the final donor-acceptor molecule by column chromatography and/or recrystallization.
-
Diagram of Donor-Acceptor Synthesis:
Caption: Synthesis of a D-A molecule.
Conclusion
While direct applications of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate in materials science are not yet established in the literature, its chemical structure presents a compelling case for its exploration in this field. The combination of a reactive bromophenyl group, a functional ester, and a rigid cyclopropane core makes it a highly versatile building block. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers and scientists to unlock the potential of this intriguing molecule in the design and synthesis of next-generation polymers and organic electronic materials.
References
-
PubChem. (n.d.). Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
ResearchGate. (2019). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic materials for organic electronic devices. Retrieved from [Link]
-
PubChem. (n.d.). Organic compounds, organic light emitting diode and organic light emittid device having the compounds - Patent KR-20190061747-A. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 749928-59-4|Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic compounds, organic light emitting diode and organic light emittid device having the compounds - Patent KR-20190061747-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Styrenes
Welcome to the technical support center for the Simmons-Smith cyclopropanation of styrenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize cyclopropyl-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes to cyclopropanes.[1][2] This guide will address common challenges encountered when applying this reaction to styrene derivatives, providing a structured, question-and-answer-based approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction with styrene is resulting in a low yield of the desired phenylcyclopropane. What are the likely causes and how can I improve it?
Low yields in the Simmons-Smith cyclopropanation of styrenes can stem from several factors, primarily related to the generation and reactivity of the zinc carbenoid, the key intermediate in this reaction.[3][4]
Potential Causes & Solutions:
-
Inactive Zinc: The reaction's success hinges on the quality of the zinc used to form the organozinc carbenoid.[4] If the zinc surface is oxidized, the reaction will be sluggish or fail altogether.
-
Troubleshooting:
-
Activation of Zinc: Always activate the zinc before use. The most common method is the preparation of a zinc-copper couple.[3] Detailed protocols for this are widely available in the literature.
-
Alternative Activation: Sonication can be employed to improve the rate of organozinc compound formation by disrupting the passivating oxide layer on the zinc surface.[5]
-
Consider Modified Reagents: For less reactive styrenes, consider using a more active reagent system, such as the Furukawa modification (diethylzinc and diiodomethane), which often leads to faster and more reproducible results.[1][2]
-
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Troubleshooting:
-
Use Non-Coordinating Solvents: Ethereal solvents can coordinate to the zinc carbenoid, reducing its reactivity. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended as they are polar enough to solubilize the reagents without impeding the reaction.[2][6] The reaction rate tends to decrease as the basicity of the solvent increases.[2]
-
Ensure Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
-
-
Substrate Reactivity: Electron-withdrawing groups on the styrene ring can decrease the nucleophilicity of the double bond, making it less reactive towards the electrophilic zinc carbenoid.
-
Troubleshooting:
-
Increase Reagent Equivalents: For electron-deficient styrenes, increasing the equivalents of both the zinc-copper couple and diiodomethane can help drive the reaction to completion.
-
Employ More Reactive Carbenoids: Consider using modified Simmons-Smith reagents that are more electrophilic, which can enhance the reaction rate with electron-poor alkenes.[1]
-
-
Q2: I am observing significant amounts of my starting styrene material being recovered. What is causing this incomplete conversion?
Incomplete conversion is a common issue and is often linked to the same factors that cause low yields. The primary culprit is usually an insufficiently reactive or short-lived carbenoid species.
Troubleshooting Workflow for Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete conversion.
Q3: My reaction is producing side products along with the desired cyclopropane. What are these side products and how can I minimize their formation?
Side product formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Their Mitigation:
| Side Product | Potential Cause | Mitigation Strategy |
| Polymerization of Styrene | Lewis acidic zinc iodide (ZnI₂) byproduct can initiate cationic polymerization of the styrene.[1] | - Use the Furukawa modification (Et₂Zn and CH₂I₂), which is often better for cationically polymerizable olefins like vinyl ethers.[1][2] - Add a Lewis base like pyridine at the end of the reaction to quench the ZnI₂.[1] |
| Insertion into C-H bonds | While less common with Simmons-Smith reagents compared to free carbenes, it can occur under harsh conditions. | - Maintain the recommended reaction temperature. Overheating can lead to less selective reactions. |
| Methylation of Heteroatoms | If your styrene substrate contains heteroatoms (e.g., hydroxyl or amine groups), the electrophilic zinc carbenoid can methylate them.[1] | - Protect sensitive functional groups (e.g., as silyl ethers or carbamates) before the cyclopropanation.[1] |
Q4: I am working with a substituted styrene that has a directing group (e.g., an allylic alcohol). How does this affect the stereoselectivity of the cyclopropanation?
The presence of a nearby hydroxyl group can have a profound directing effect on the Simmons-Smith reaction, leading to high diastereoselectivity.[1][5]
Mechanism of Directed Cyclopropanation:
The zinc of the Simmons-Smith reagent coordinates to the oxygen of the hydroxyl group. This coordination holds the reagent on one face of the double bond, leading to the delivery of the methylene group from that same face.[5] This results in the syn cyclopropanation relative to the hydroxyl group.
Experimental Considerations:
-
Stoichiometry: Ensure at least one equivalent of the Simmons-Smith reagent is used to account for the portion that coordinates to the directing group.
-
Solvent: The choice of solvent can influence the strength of the directing effect. Non-coordinating solvents are generally preferred to allow for effective coordination between the reagent and the substrate's hydroxyl group.
Diagram of Directed Simmons-Smith Reaction:
Caption: Directed Simmons-Smith cyclopropanation workflow.
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
This is a crucial first step for the classical Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(I) chloride or Copper(II) acetate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stir bar, add zinc dust.
-
Under a nitrogen or argon atmosphere, add a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid dropwise with vigorous stirring.
-
Continue stirring until the blue color of the copper salt disappears, and a black precipitate of copper is observed on the zinc.
-
Decant the acetic acid and wash the zinc-copper couple several times with anhydrous diethyl ether.
-
Dry the activated zinc-copper couple under a stream of nitrogen or in a vacuum oven. The couple should be used immediately for the best results.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation of Styrene
Materials:
-
Styrene
-
Diiodomethane (CH₂I₂)
-
Activated Zinc-Copper Couple
-
Anhydrous diethyl ether or dichloromethane (DCM)
Procedure:
-
To a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether or DCM under an inert atmosphere, add a solution of diiodomethane in the same solvent dropwise. A gentle reflux may be observed.
-
After the initial exothermic reaction subsides, add the styrene, either neat or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8259. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and key reaction parameters.
Q1: What is the most common and reliable laboratory-scale synthesis route for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate?
The most robust and frequently employed method involves a two-step process starting from (3-bromophenyl)acetonitrile. The core strategy is an α-alkylation to form the cyclopropane ring, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification. This method avoids the use of highly hazardous reagents like diazomethane and offers good overall yields.[1]
Q2: Why is a phase-transfer catalyst (PTC) recommended for the initial cyclopropanation step?
The initial alkylation reaction involves the deprotonation of (3-bromophenyl)acetonitrile by a strong base (like 50% aqueous NaOH) to form a carbanion. This carbanion must then react with 1,2-dibromoethane. However, the carbanion resides in the aqueous phase while the 1,2-dibromoethane is in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the carbanion from the aqueous phase to the organic phase, dramatically increasing the reaction rate and preventing side reactions like base-catalyzed hydrolysis of the nitrile.
Q3: What are the critical parameters to control during the acidic hydrolysis of the cyclopropyl nitrile?
The hydrolysis of 1-(3-bromophenyl)cyclopropanecarbonitrile to the corresponding carboxylic acid requires harsh conditions, typically refluxing in concentrated acid (e.g., HCl or H₂SO₄). The critical parameters are:
-
Reaction Time and Temperature: Insufficient heating or time will lead to incomplete conversion, often stalling at the intermediate amide stage.[1] It is crucial to monitor the reaction (e.g., by TLC or GC-MS) until the starting nitrile and intermediate amide are fully consumed.
-
Acid Concentration: While a high concentration is necessary, extremely harsh conditions for prolonged periods could risk potential, albeit minor, ring-opening of the strained cyclopropane ring.[2]
Q4: How can I effectively monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is an excellent tool. A typical mobile phase for monitoring would be a mixture of ethyl acetate and hexanes.
-
Step 1 (Cyclopropanation): The product, 1-(3-bromophenyl)cyclopropanecarbonitrile, will be less polar than the starting (3-bromophenyl)acetonitrile.
-
Step 2 (Hydrolysis): The product, 1-(3-bromophenyl)cyclopropanecarboxylic acid, is highly polar and will likely remain at the baseline. The disappearance of the starting nitrile and any intermediate amide signals completion.
-
Step 3 (Esterification): The final methyl ester product is significantly less polar than the carboxylic acid precursor.
For more quantitative analysis, GC-MS can be used to track the appearance of products and disappearance of starting materials.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Problem 1: Low or no yield of 1-(3-bromophenyl)cyclopropanecarbonitrile in the first step.
-
Potential Cause A: Inefficient Carbanion Formation. The base may not be sufficiently concentrated, or the reaction temperature is too low.
-
Solution: Ensure you are using a concentrated base solution (e.g., 50% w/v NaOH). The reaction is often exothermic; however, gentle warming (30-40°C) may be required to initiate the reaction.
-
-
Potential Cause B: Poor Phase Transfer. The reaction between the aqueous carbanion and the organic alkylating agent is slow without efficient mixing or a proper catalyst.
-
Solution:
-
Incorporate a suitable phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.
-
Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.
-
-
-
Potential Cause C: Elimination of 1,2-dibromoethane. Under strongly basic conditions, 1,2-dibromoethane can undergo E2 elimination to form vinyl bromide, which will not participate in the desired reaction.
-
Solution: Add the 1,2-dibromoethane slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired bimolecular substitution reaction over elimination.
-
Problem 2: The final product is contaminated with a significant amide impurity.
-
Potential Cause: Incomplete Nitrile Hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction time is too short or the temperature is too low, the reaction can stall at this stage.[1] This is a very common issue.
-
Solution: Increase the reaction time and/or temperature during the acid hydrolysis step. Monitor the reaction carefully by TLC or GC-MS to ensure the complete disappearance of the amide intermediate before proceeding with the work-up. It is often easier to drive this reaction to completion than to separate the final ester from the corresponding amide.
-
Problem 3: The reaction mixture turns dark or forms a polymer-like substance.
-
Potential Cause: Side reactions of the carbanion. The highly reactive carbanion generated from (3-bromophenyl)acetonitrile can potentially react with itself or other electrophiles in the system, leading to polymerization or complex side products.
-
Solution:
-
Maintain good temperature control. Runaway exothermic reactions can accelerate side reactions.
-
Ensure slow and controlled addition of the alkylating agent (1,2-dibromoethane).
-
Use the reagents in the correct stoichiometric ratios to avoid having an excess of unreacted carbanion for extended periods.
-
-
Problem 4: Difficulty in purifying the final product, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
-
Potential Cause A: Presence of Unreacted Carboxylic Acid. The esterification reaction may not have gone to completion.
-
Solution: After the main purification, perform a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any residual acidic starting material.
-
-
Potential Cause B: Close-boiling impurities. Side products formed during the reaction may have similar physical properties to the desired product.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1-(3-bromophenyl)cyclopropanecarbonitrile
| Reagent | M.W. | Amount | Moles | Equiv. |
| (3-bromophenyl)acetonitrile | 196.04 | 10.0 g | 51.0 mmol | 1.0 |
| 1,2-Dibromoethane | 187.86 | 11.5 g | 61.2 mmol | 1.2 |
| Sodium Hydroxide (50% w/v) | 40.00 | 20 mL | ~250 mmol | ~4.9 |
| TBAB | 322.37 | 0.82 g | 2.55 mmol | 0.05 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-bromophenyl)acetonitrile and tetrabutylammonium bromide (TBAB).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Slowly add the 1,2-dibromoethane dropwise over 20-30 minutes. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 30-40°C.
-
After the addition is complete, continue stirring vigorously at 40°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, add 30 mL of water, and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile, which can be used in the next step without further purification.
Protocol 2: Synthesis and Purification of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
-
Hydrolysis:
-
Transfer the crude 1-(3-bromophenyl)cyclopropanecarbonitrile to a 250 mL round-bottom flask.
-
Add 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction periodically by taking a small aliquot, quenching it, and analyzing by TLC to confirm the disappearance of the starting material and amide intermediate.
-
Cool the reaction mixture in an ice bath. The carboxylic acid may precipitate. Collect the solid by filtration or extract the entire mixture with ethyl acetate (3 x 50 mL).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid.
-
-
Esterification:
-
Dissolve the crude 1-(3-bromophenyl)cyclopropanecarboxylic acid in 100 mL of methanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 equivalents).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification:
-
Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure product.
-
Diagrams and Workflows
Overall Synthetic Workflow
Caption: Overall synthetic pathway from starting materials to the final product.
Troubleshooting Decision Tree for Low Yield
Caption: A logical flow for diagnosing low yield in the cyclopropanation step.
References
- Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Organic Syntheses. (n.d.). Bromocyclopropane. Coll. Vol. 5, p.157 (1973); Vol. 41, p.12 (1961). Retrieved from [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. 95, 425-438. DOI:10.15227/orgsyn.095.0425. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.Journal of Chemical and Pharmaceutical Research, 8(4), 861-870. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism.J Am Chem Soc., 132(12), 4187–4196. DOI:10.1021/ja908933w. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
ACS Publications. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.Org. Lett., 25(30), 5676–5681. DOI:10.1021/acs.orglett.3c02213. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate?
There are two primary and reliable routes for the synthesis of this target molecule. The choice between them often depends on the availability of starting materials, safety considerations, and desired scale.
-
Route A: Corey-Chaykovsky Reaction. This is a classic method for cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters. It involves the reaction of a sulfur ylide with the precursor, methyl 2-(3-bromophenyl)acrylate.[1][2]
-
Route B: Dichlorocyclopropanation followed by Reductive Dechlorination. This two-step approach involves the initial formation of a dichlorocyclopropane ring, which is then reduced to the desired cyclopropane. This method is robust and often high-yielding.
Q2: How can I synthesize the necessary precursor, methyl 2-(3-bromophenyl)acrylate?
Methyl 2-(3-bromophenyl)acrylate is typically prepared via a Horner-Wadsworth-Emmons reaction between 3-bromobenzaldehyde and a phosphonate ylide, such as trimethyl phosphonoacetate. This reaction is known for its high efficiency and stereoselectivity, generally favoring the formation of the E-isomer.
Q3: What are the key safety precautions I should take during this synthesis?
-
Sulfur Ylides (Corey-Chaykovsky Reaction): The generation of sulfur ylides often involves strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3] These reagents are moisture-sensitive and can be pyrophoric. The byproduct, dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO), can have a strong, unpleasant odor.[4]
-
Dichlorocyclopropanation: This reaction often uses chloroform in the presence of a strong base, which generates dichlorocarbene, a reactive and potentially hazardous intermediate. The reaction should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all reactions are conducted in a well-ventilated area.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (methyl 2-(3-bromophenyl)acrylate) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Proposed Synthetic Route and Experimental Workflow
A plausible and efficient synthetic pathway involves a two-step process: the synthesis of the acrylate precursor followed by the Corey-Chaykovsky cyclopropanation.
Diagram: Proposed Synthetic Workflow
Sources
Technical Support Center: Purification of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Welcome to the technical support center for "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to identify and eliminate impurities, ensuring the highest quality material for your research and development endeavors.
I. Understanding the Synthetic Landscape and Potential Impurities
"Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" is commonly synthesized via a rhodium-catalyzed cyclopropanation reaction between 3-bromostyrene and methyl diazoacetate.[1][2] This synthetic route, while generally efficient, can lead to a range of impurities that may impact downstream applications. A thorough understanding of the reaction mechanism is crucial for anticipating and addressing these purification challenges.
The core of the reaction involves the formation of a rhodium carbene intermediate from methyl diazoacetate, which then reacts with 3-bromostyrene to form the desired cyclopropane ring.[3] However, side reactions and unreacted starting materials can contribute to the impurity profile of the crude product.
Below is a diagram illustrating the primary synthetic pathway and potential side reactions leading to common impurities.
Caption: Synthetic pathway and potential impurities.
II. Troubleshooting Guide: A Deeper Dive into Impurity Removal
This section addresses specific challenges you may encounter during the purification of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate."
Question 1: My crude product contains significant amounts of unreacted 3-bromostyrene. How can I remove it?
Answer:
Unreacted 3-bromostyrene is a common non-polar impurity. Its removal is critical as it can interfere with subsequent reactions.
-
Causality: Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity can lead to residual 3-bromostyrene.
-
Solution: Flash column chromatography is the most effective method for removing non-polar impurities like 3-bromostyrene.[4][5]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A common starting point is a 95:5 hexanes:ethyl acetate mixture.[6] The 3-bromostyrene, being less polar than the desired product, will elute first.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute your target molecule.[7]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Question 2: I am observing by-products with a similar polarity to my desired product, making separation by column chromatography difficult. What are these impurities and how can I address this?
Answer:
These are likely diastereomers of the product or by-products from carbene dimerization, such as dimethyl maleate and fumarate.[8] The presence of these can be problematic for achieving high purity.
-
Causality: The stereochemistry of the cyclopropanation can sometimes lead to the formation of diastereomers. Carbene dimerization is a common side reaction, especially at higher concentrations of the diazo compound.[8]
-
Solution:
-
Optimized Chromatography: Fine-tuning the solvent system for flash chromatography is crucial. Experiment with different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate, to improve separation.[9]
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent technique for removing impurities with similar polarities.[10]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures. For brominated aromatic esters, consider solvent systems like ethanol-water, diethyl ether-ligroin, or toluene-ligroin.[11]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation. Slow cooling is key to forming pure crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Question 3: My NMR spectrum shows unidentifiable peaks. What could they be and how can I characterize them?
Answer:
Unidentified peaks in the NMR spectrum could be from various sources, including residual solvents, by-products from C-H insertion reactions, or degradation products.
-
Causality: C-H insertion is a known side reaction of carbenes.[1] Degradation can occur if the compound is unstable to the work-up or purification conditions. Residual solvents are also a common issue.
-
Solution:
-
NMR Analysis: Compare your spectrum to known spectra of common laboratory solvents.[12][13] 2D NMR techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities by providing both retention time and mass-to-charge ratio information.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for routine purity analysis of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate"?
A1: High-Performance Liquid Chromatography (HPLC) is the standard method for routine purity analysis.[14][15] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like trifluoroacetic acid) is a good starting point. Detection is typically done using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm).
Q2: My purified product is an oil. How can I solidify it for easier handling?
A2: If the product is an oil at room temperature, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. If it remains an oil, it should be stored under an inert atmosphere to prevent degradation.
Q3: Are there any specific safety precautions I should take during the purification process?
A3: Standard laboratory safety precautions should always be followed. When working with organic solvents, ensure proper ventilation and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If dealing with residual diazo compounds, be aware that they can be explosive and should be handled with care.
IV. Purity Analysis Protocols
To ensure the quality of your "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate," the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product and quantify any impurities.
-
Typical Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the product and identify any structural isomers or by-products.
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
-
Aromatic protons: ~7.0-7.5 ppm
-
Methyl ester protons: ~3.7 ppm
-
Cyclopropane protons: ~1.2-1.8 ppm
-
-
Expected Chemical Shifts (¹³C NMR in CDCl₃):
-
Carbonyl carbon: ~173 ppm
-
Aromatic carbons: ~120-140 ppm
-
Methyl ester carbon: ~52 ppm
-
Cyclopropane carbons: ~15-30 ppm
-
V. Concluding Remarks
The successful purification of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" is a critical step in ensuring the integrity of your research. By understanding the potential impurities and employing the appropriate purification and analytical techniques, you can confidently obtain a high-purity product. This guide provides a comprehensive framework for troubleshooting common issues and establishing robust quality control measures.
References
-
Hansen, J., & Autschbach, J. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2023). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Amen, M. A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. Retrieved from [Link]
- Rasappan, R. (n.d.). Methyl Diazoacetate.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- King, A. (n.d.). Successful Flash Chromatography.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-33.
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
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- 10. mt.com [mt.com]
- 11. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR [m.chemicalbook.com]
- 12. Cyclopropane synthesis [organic-chemistry.org]
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- 14. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rameshrasappan.com [rameshrasappan.com]
Technical Support Center: Diastereoselective Cyclopropanation of Aryl Alkenes
Welcome to the technical support center for the diastereoselective cyclopropanation of aryl alkenes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this powerful synthetic transformation. As Senior Application Scientists, we aim to provide not only protocols but also the underlying scientific principles to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the factors that influence diastereoselectivity and the selection of appropriate reaction components.
Q1: What are the primary factors influencing diastereoselectivity in the cyclopropanation of aryl alkenes?
A: The diastereoselectivity of aryl alkene cyclopropanation is a multifactorial issue, primarily governed by the interplay of steric and electronic effects in the transition state. The key factors include:
-
Catalyst System: The choice of metal (e.g., Rh, Cu, Ru, Ir) and the chiral ligand are paramount. The ligand's structure creates a chiral environment around the metal center, which directs the approach of the alkene to the metal-carbene intermediate.[1][2][3]
-
Diazo Reagent: The steric bulk and electronic properties of the substituents on the diazo compound significantly impact selectivity. Bulky ester groups on the diazoacetate, for instance, can enhance the preference for the trans diastereomer.[1]
-
Alkene Substitution: The electronic nature and steric profile of the substituents on the aryl alkene influence the trajectory of its approach to the carbene, thereby affecting diastereoselectivity. Electron-deficient alkenes can be particularly challenging substrates.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition state, thereby modulating diastereoselectivity.[1][5]
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[5]
Q2: How do I select the optimal catalyst and ligand for my specific aryl alkene substrate?
A: Catalyst selection is substrate-dependent, and some empirical screening is often necessary. However, here are some general guidelines:
-
For Electron-Rich and Neutral Aryl Alkenes: Dirhodium(II) carboxylates, particularly those with chiral ligands, are highly effective.[4][6] Copper(I) complexes with chiral bis(oxazoline) (BOX) or phosphine ligands are also excellent choices.[1][2]
-
For Electron-Deficient Aryl Alkenes: This is a more challenging substrate class. Cobalt(II) porphyrin complexes have shown promise in these cases, sometimes proceeding through a radical mechanism.[4][7] Rhodium catalysts with specific adamantylglycine derived ligands have also been developed for this purpose.[4]
-
For High trans-Selectivity: Catalysts that impose significant steric hindrance are generally preferred. For example, bulky ligands on rhodium or copper catalysts can effectively block one face of the approaching alkene, favoring the formation of the trans cyclopropane.[1]
-
For High cis-Selectivity: Achieving high cis-selectivity can be more challenging. Some specialized dirhodium amidate complexes have been designed for diastereodivergent cyclopropanation, allowing access to the cis isomer.[8]
Q3: What is the mechanistic basis for diastereoselectivity in metal-catalyzed cyclopropanation?
A: In a typical metal-catalyzed cyclopropanation with a diazo compound, a metal-carbene intermediate is formed. The diastereoselectivity arises from the facial selectivity of the alkene's approach to this intermediate. The chiral ligands on the metal create a sterically and electronically differentiated environment. The alkene will preferentially approach from the less hindered face, and in a specific orientation to minimize steric clashes between its substituents and the ligands, as well as the carbene substituents. This leads to the preferential formation of one diastereomeric transition state over the other.
Below is a simplified diagram illustrating the approach of an aryl alkene to a chiral metal-carbene complex, leading to the formation of the major diastereomer.
Caption: Alkene approach to the metal-carbene complex.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
Problem 1: Low Diastereomeric Ratio (d.r.)
A low diastereomeric ratio is a frequent issue. Here’s a systematic approach to troubleshoot and improve it:
Step-by-Step Troubleshooting:
-
Lower the Reaction Temperature: This is often the most effective initial step. Decreasing the temperature can significantly enhance the energy difference between the diastereomeric transition states, leading to improved selectivity.[5]
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can have a profound effect. If you are using a non-polar solvent like dichloromethane or toluene, consider trying a more polar or coordinating solvent, or vice versa. Ethereal solvents can sometimes offer a good balance.[1]
-
Modify the Diazo Reagent: Increase the steric bulk of the ester group on the diazoacetate (e.g., from ethyl to tert-butyl). This can create greater steric repulsion in the transition state leading to the minor diastereomer.
-
Change the Chiral Ligand: If temperature and solvent screening are ineffective, a change in the chiral ligand is warranted. Even subtle changes in the ligand's structure can have a dramatic impact on diastereoselectivity.[9]
-
Vary the Metal Catalyst: If you are using a copper catalyst, for example, switching to a rhodium or ruthenium-based system could provide a different selectivity profile.[1][3]
Data-Driven Insights: Catalyst and Ligand Effects on Diastereoselectivity
| Catalyst System | Aryl Alkene | Diazo Reagent | Solvent | Temp (°C) | d.r. (trans:cis) | Reference |
| Cu(I)·iminodiazaphospholidine | Styrene | Ethyl diazoacetate | CH2Cl2 | 25 | 98:2 | [1] |
| [RuCl2(p-cymene)]2/pybox-i-Pr | Styrene | Ethyl diazoacetate | CH2Cl2 | 25 | High | [1] |
| Rh2(S-TCPTAD)4 | Methyl Acrylate | Methyl phenyldiazoacetate | CH2Cl2 | 25 | >95:5 | [4] |
| Co(II)-porphyrin | Styrene | Ethyl diazoacetate | Toluene | 25 | High | [7] |
Problem 2: Poor Yield and/or Catalyst Decomposition
Low yields can be due to a variety of factors, including catalyst deactivation and side reactions.
Step-by-Step Troubleshooting:
-
Ensure Inert Atmosphere: Metal-carbene intermediates can be sensitive to oxygen and moisture. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Purify Reagents: Impurities in the solvent, alkene, or diazo compound can poison the catalyst. Ensure all reagents are freshly purified.
-
Slow Addition of Diazo Compound: Diazo compounds can undergo dimerization or other side reactions if their concentration is too high. Slow addition of the diazo compound via a syringe pump can maintain a low steady-state concentration, favoring the desired cyclopropanation pathway.
-
Check Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side reactions. Optimize the catalyst loading to find a balance between reaction rate and selectivity.
-
Consider a More Robust Catalyst: If catalyst decomposition is suspected, consider switching to a more stable catalyst system. For example, some porphyrin-ligated iridium or cobalt catalysts exhibit high stability.[7]
Problem 3: Inconsistent Results
Reproducibility is key in scientific research. If you are experiencing inconsistent diastereoselectivity or yields, consider the following:
Step-by-Step Troubleshooting:
-
Standardize Procedures: Ensure that all experimental parameters, including reaction setup, reagent purification, and workup procedures, are standardized and meticulously documented.
-
Purity of Diazo Compound: The purity of the diazo compound is critical. If prepared in-house, ensure its purity is consistent between batches.
-
Water Content: Trace amounts of water can significantly impact the reaction. Ensure solvents are rigorously dried. The use of molecular sieves can be beneficial.[5]
-
Catalyst Batch Variation: If using a commercial catalyst, be aware that there can be batch-to-batch variations. It is good practice to test a new batch on a small scale before proceeding with larger reactions.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium(II) catalyst (1 mol%).
-
Addition of Reagents: Add the solvent (e.g., dichloromethane, 0.1 M) and the aryl alkene (1.2 equivalents).
-
Initiation of Reaction: Begin stirring the solution and slowly add the diazoacetate (1 equivalent) dissolved in the reaction solvent via a syringe pump over a period of 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the cyclopropane diastereomers.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Caption: Experimental workflow for cyclopropanation.
References
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Goswami, M., & Tyagi, V. (2021). Highly diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by a chiral iridium(III) porphyrin complex. ResearchGate. [Link]
-
Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
-
Wang, Z., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ChemRxiv. [Link]
-
Bruffaerts, J., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8553–8557. [Link]
-
Hu, W., et al. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]
-
Mato, R., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]
-
Dydio, P., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 8848–8855. [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Che, C.-M., et al. (2022). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. PMC. [Link]
-
Chin, F. Y., et al. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Bruffaerts, J., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]
-
Doyle, M. P., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
-
Shen, W.-B., et al. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters, 23(5), 1774–1779. [Link]
-
Wang, Z.-C., et al. (2022). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 58(46), 6615–6618. [Link]
-
Wang, C., et al. (2023). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Chemical Science, 14(20), 5433–5438. [Link]
-
Davies, H. M. L., & Lee, G. H. (2004). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]
-
Goswami, M., & Tyagi, V. (2020). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC. [Link]
-
Ibragimov, A. G., et al. (2018). Ligand effect on the diastereoselectivity of the model reaction of dimerization of 1b. ResearchGate. [Link]
-
Lindsay, V. N. G., et al. (2022). From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society, 144(16), 7386–7400. [Link]
-
Wang, Z.-C., et al. (2022). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]
-
Li, Y., et al. (2004). Asymmetric cyclopropanation of alkenes catalyzed by a rhodium chiral fortress porphyrin. Organometallics, 23(19), 4443–4445. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Catalyst selection for Suzuki coupling with "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate"
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific and sterically demanding substrate. Here, we address common challenges and frequently asked questions to facilitate a successful coupling reaction. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am experiencing low to no conversion of my starting material, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. What are the likely causes and how can I improve the yield?
Low conversion in the Suzuki coupling of a sterically hindered substrate like Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate often points to suboptimal catalyst selection, inefficient catalyst activation, or issues with the reaction conditions.
Underlying Causality: The cyclopropyl group adjacent to the aryl bromide introduces significant steric bulk. This hindrance can impede the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Furthermore, the electronic properties of the ester group can influence the reactivity of the aryl bromide.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[2] Sterically demanding and electron-rich phosphine ligands are often required to promote the oxidative addition and subsequent steps of the catalytic cycle.[3][4]
-
Recommended Ligands: Consider using bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[5] These ligands have demonstrated high activity for coupling sterically congested substrates.[5][6] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling aryl chlorides and bromides.[7]
-
-
Palladium Precatalyst: The choice of palladium source is also critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] For substrates with base-sensitive functional groups like esters, a milder base may be necessary to prevent hydrolysis.
-
Solvent and Temperature: Aprotic polar solvents are generally effective. A mixture of dioxane and water is a common choice.[9] The reaction temperature may need to be elevated (e.g., 80-110 °C) to overcome the activation energy barrier for this hindered substrate.
Experimental Protocol: A Starting Point
Here is a robust starting protocol for the Suzuki coupling of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate with a generic arylboronic acid:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., [Pd(SPhos)]₂, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., dioxane/water 4:1). It is crucial to degas the solvent to prevent oxidation of the palladium catalyst.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
Question 2: My reaction is producing a significant amount of a byproduct that appears to be the protodeboronated starting material. What is causing this and how can I prevent it?
The formation of a protodeboronated byproduct, where the boronic acid is replaced by a hydrogen atom, is a common side reaction in Suzuki couplings.[10]
Underlying Causality: Protodeboronation is the protonolysis of the carbon-boron bond.[10] This can be catalyzed by acid, base, or metal salts and is often exacerbated by elevated temperatures and the presence of water.[11] For sterically hindered couplings, if the desired cross-coupling is slow, the competing protodeboronation of the boronic acid can become a significant pathway.
Troubleshooting Steps:
-
Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[2][12] Consider using the pinacol ester of your desired coupling partner.
-
Reaction Conditions:
-
Minimize Water: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if using an anhydrous system, or use a minimal amount of water in biphasic systems.
-
Base Selection: A strong base can accelerate protodeboronation.[11] If this is a major issue, consider a weaker base like KF.
-
Temperature: Lowering the reaction temperature may slow down the rate of protodeboronation more than the rate of the desired coupling.
-
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions.
Question 3: I am observing the formation of homocoupled products (biaryl from the boronic acid and/or from the aryl bromide). How can I minimize these side reactions?
Homocoupling is another common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from either the boronic acid or the aryl halide.
Underlying Causality:
-
Boronic Acid Homocoupling: This can occur through an oxidative coupling pathway, often promoted by the palladium catalyst in the presence of an oxidant (like residual air).
-
Aryl Halide Homocoupling: This can occur through a reductive coupling mechanism.
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]
-
Catalyst and Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Highly active catalyst systems that promote rapid cross-coupling can often outcompete the slower homocoupling pathways.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress the homocoupling of the aryl halide. However, a large excess may lead to increased boronic acid homocoupling.
-
Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to minimize side reactions.
Catalyst and Ligand Selection Guide
The following table provides a summary of recommended catalyst systems for the Suzuki coupling of sterically hindered aryl bromides.
| Palladium Source | Ligand | Key Advantages | Considerations |
| Pd(OAc)₂ | SPhos | High activity for sterically hindered substrates.[8] | Requires in-situ formation of the active catalyst. |
| Pd₂(dba)₃ | XPhos | Excellent for challenging couplings, including aryl chlorides.[8] | Can be sensitive to air and light. |
| [Pd(SPhos)]₂ | - | Pre-formed catalyst, often more reproducible. | Higher initial cost. |
| Pd(PPh₃)₄ | - | Readily available and easy to handle.[2] | Often less effective for hindered substrates. |
Visualizing the Catalytic Cycle and Troubleshooting
To better understand the Suzuki coupling process and potential points of failure, the following diagrams illustrate the catalytic cycle and a troubleshooting decision tree.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and professionals in drug development with in-depth, field-proven insights into a common challenge encountered during the synthesis of biaryl compounds: the prevention of homo-coupling of aryl bromides. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Challenge: The Emergence of Homo-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the formation of undesired homo-coupling products (biaryls derived from the coupling of two identical boronic acid molecules) is a frequent side reaction that can significantly lower the yield of the desired cross-coupled product and complicate purification.[1][4]
This guide will provide a comprehensive overview of the mechanisms behind homo-coupling and, more importantly, a series of actionable strategies and detailed protocols to minimize or eliminate this persistent impurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homo-coupling in Suzuki reactions?
A1: The primary culprit behind the homo-coupling of boronic acids is the presence of Palladium(II) species in the reaction mixture, especially in the presence of dissolved oxygen.[1][5][6] While the desired cross-coupling reaction is catalyzed by a Pd(0) species, several factors can lead to the formation or persistence of Pd(II), which can then mediate the unwanted homo-coupling side reaction.[5][7]
Q2: How does oxygen contribute to the formation of homo-coupling byproducts?
A2: Oxygen plays a detrimental role by oxidizing the active Pd(0) catalyst to a Pd(II) species.[6] This newly formed Pd(II) can then react with two molecules of the boronic acid to produce the homo-coupled dimer and regenerate Pd(0). A proposed mechanism involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, from the reaction of Pd(0) with O₂. This complex then reacts with the arylboronic acid, ultimately leading to the homo-coupled product.[8][9][10] Therefore, rigorous exclusion of oxygen is paramount for suppressing this side reaction.[5]
Q3: Can the choice of palladium precatalyst influence the extent of homo-coupling?
A3: Absolutely. While Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) are common, they can directly initiate homo-coupling before being reduced to the active Pd(0) catalyst.[1][6] The in-situ reduction of Pd(II) to Pd(0) can sometimes be mediated by the homo-coupling of the boronic acid. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can be advantageous as it allows the catalytic cycle to commence without an initial excess of Pd(II). However, even with a Pd(0) source, the presence of oxygen can still lead to the formation of Pd(II) and subsequent homo-coupling.[1] Modern precatalysts are designed for rapid and efficient generation of the active Pd(0) species, which can help to outcompete the homo-coupling side reaction.[11]
Q4: How do phosphine ligands impact the formation of homo-coupling products?
A4: Phosphine ligands are crucial in stabilizing the palladium catalyst and modulating its reactivity.[2] Bulky, electron-rich phosphine ligands generally promote the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination).[2][12] By accelerating the rate of the desired reaction, these ligands can help to minimize the lifetime of palladium intermediates that could otherwise participate in side reactions. For instance, ligands like SPhos have been shown to be effective in minimizing homo-coupling in certain challenging Suzuki reactions.[12] However, it's important to note that excessively bulky ligands can sometimes hinder the desired reaction, so ligand selection should be carefully considered.[13]
Troubleshooting Guide: Minimizing Homo-Coupling in Your Suzuki Reaction
This section provides a systematic approach to troubleshooting and preventing homo-coupling in your experiments.
Issue 1: Significant formation of homo-coupled byproduct observed by TLC or LC-MS.
The most likely cause is the presence of dissolved oxygen in your reaction mixture, leading to the oxidation of the Pd(0) catalyst to Pd(II). Another possibility is the use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).
-
Rigorous Degassing of Solvents and Reaction Mixture:
-
Protocol: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture containing the aryl bromide, boronic acid, and base. The most effective method is a subsurface sparge with an inert gas (nitrogen or argon) for at least 15-30 minutes.[5][7] Alternatively, the freeze-pump-thaw method (three cycles) can be employed for more sensitive reactions.
-
Causality: By removing dissolved oxygen, you prevent the oxidation of the active Pd(0) catalyst to the problematic Pd(II) species, thereby shutting down the primary pathway for homo-coupling.[5]
-
-
Selection of Palladium Precatalyst:
-
Recommendation: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), consider switching to a Pd(0) source such as Pd₂(dba)₃ or a modern, highly active precatalyst that rapidly generates the Pd(0) species.[1][11]
-
Causality: Starting with a Pd(0) source minimizes the initial concentration of Pd(II), reducing the opportunity for homo-coupling to occur as a competing initial reaction.
-
-
Introduction of a Mild Reducing Agent:
-
Protocol: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be effective in suppressing homo-coupling.[7] Add 10-20 mol% of potassium formate to the reaction mixture before the addition of the palladium catalyst.
-
Causality: Potassium formate can reduce any residual or newly formed Pd(II) back to the active Pd(0) state without interfering with the main catalytic cycle, thus keeping the concentration of the homo-coupling-mediating species low.[7]
-
Issue 2: Homo-coupling persists even with degassing and a Pd(0) catalyst.
If homo-coupling is still a significant issue, other factors such as the choice of base, ligand, or reaction temperature may be at play. The relative rates of the desired cross-coupling and the undesired homo-coupling can be influenced by these parameters.
-
Optimization of the Base:
-
Recommendation: The choice of base can be critical. While strong bases can facilitate the transmetalation step, they can also promote side reactions. If you are using a very strong base like NaOH or KOH, consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[12]
-
Causality: The basicity and nature of the counterion can influence the equilibrium of various species in the reaction mixture, including the formation of boronate species which are key for transmetalation. A systematic screening of bases is often necessary to find the optimal balance for a specific substrate pair.
-
-
Ligand Screening:
-
Recommendation: Employ a panel of phosphine ligands with varying steric bulk and electronic properties. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often excellent starting points for challenging couplings.[12]
-
Causality: The ligand directly influences the geometry and electron density of the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination. A well-chosen ligand will accelerate the desired cross-coupling to a greater extent than the homo-coupling side reaction.
-
-
Temperature Control:
-
Recommendation: While higher temperatures generally increase reaction rates, they can sometimes disproportionately accelerate side reactions.[14] If your reaction is conducted at elevated temperatures, try running it at a lower temperature, or even at room temperature if a highly active catalyst system is used.
-
Causality: The activation energies for the desired cross-coupling and the undesired homo-coupling pathways may be different. Lowering the temperature may favor the pathway with the lower activation energy, which is hopefully the desired cross-coupling.
-
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homo-coupling pathway.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A plausible pathway for oxygen-mediated homo-coupling of boronic acids.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Homo-coupling | Rationale |
| Atmosphere | Rigorously exclude oxygen by degassing solvents and maintaining an inert (N₂ or Ar) atmosphere. | Prevents oxidation of Pd(0) to Pd(II), a key mediator of homo-coupling.[5][6] |
| Palladium Source | Use a Pd(0) precatalyst or a modern, highly active precatalyst. | Minimizes the initial concentration of Pd(II) that can directly cause homo-coupling.[1][11] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). | Accelerates the desired cross-coupling reaction, outcompeting the homo-coupling side reaction.[12] |
| Base | Screen milder bases like K₂CO₃ or K₃PO₄. | The choice of base can influence the relative rates of the desired and undesired reactions.[12] |
| Additives | Consider adding a mild reducing agent like potassium formate. | Reduces residual Pd(II) to active Pd(0) without interfering with the catalytic cycle.[7] |
| Temperature | Optimize the reaction temperature; avoid excessively high temperatures. | Lower temperatures may favor the desired cross-coupling pathway.[14] |
Conclusion
The formation of homo-coupling byproducts in Suzuki-Miyaura reactions is a manageable challenge. By understanding the underlying mechanisms, particularly the role of Pd(II) and oxygen, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the selectivity and yield of their cross-coupling reactions. A logical and informed approach to optimizing reaction conditions is the key to success in synthesizing the desired biaryl products with high purity.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. ACS Publications. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Metal–organic framework. Wikipedia. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. Available from: [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. Available from: [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available from: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available from: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available from: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]
-
Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. Available from: [Link]
-
Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. Available from: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. Available from: [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available from: [Link]
-
Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources. The Journal of Organic Chemistry. Available from: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. MDPI. Available from: [Link]
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. Available from: [Link]
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology. Available from: [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Sci-Hub. Available from: [Link]
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex / Journal of the American Chemical Society, 2006 [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
"Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" stability and storage conditions
Technical Support Center: Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
A Guide to Stability and Storage for Optimal Experimental Outcomes
Welcome to the technical support guide for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (CAS No. 749928-59-4). As a Senior Application Scientist, I understand that the success of your research often hinges on the integrity of your starting materials. This compound, a valuable building block in pharmaceutical and chemical synthesis, possesses a unique structure—a strained cyclopropane ring and a reactive bromophenyl group—that dictates its handling requirements.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with not just instructions, but the scientific rationale behind them. Our goal is to empower you to maintain the stability and purity of this reagent, ensuring the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal long-term storage conditions for this compound?
Answer: For optimal long-term stability, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, which is a liquid at room temperature, should be stored in a cool, dry, and well-ventilated place.[2][3][4] The container should be kept tightly sealed to prevent exposure to atmospheric moisture and contaminants.[3][5] While general cool storage is recommended, for extended periods, refrigeration is a prudent measure to minimize any potential for slow degradation.
Causality: The molecule has two key reactive sites: the ester functional group and the C-Br bond on the aromatic ring. Lower temperatures slow down the kinetic rate of potential degradation reactions, such as hydrolysis of the ester or other unforeseen decomposition pathways. Keeping the container sealed is critical to prevent the ingress of water, which can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q2: My lab left the vial at room temperature for a weekend. Is it still usable?
Answer: Short-term exposure to ambient laboratory temperatures is generally not expected to cause significant degradation, as the compound is listed as stable under recommended storage conditions.[3] However, the key concern would be the consistency of the "room temperature." If the ambient temperature was high or fluctuated significantly, it could accelerate degradation.
Protocol for Verification:
-
Visual Inspection: Check the liquid for any changes in color or the appearance of solid precipitates.
-
Analytical Check (Recommended): If your experiment is sensitive to impurities, it is highly advisable to re-analyze the material. A simple Thin Layer Chromatography (TLC) against a retained, properly stored sample can often reveal new impurity spots. For quantitative assessment, acquiring a new Nuclear Magnetic Resonance (NMR) spectrum or a Liquid Chromatography-Mass Spectrometry (LC-MS) trace is the most reliable method to confirm purity.
Q3: The compound appears slightly yellow, but was colorless on arrival. What could this indicate?
Answer: A change in color, such as the development of a yellow tint, is a common indicator of chemical degradation. For brominated aromatic compounds, this can sometimes be a sign of slow decomposition, potentially involving the carbon-bromine bond, especially if exposed to light or trace impurities. While the core structure is generally stable, prolonged or improper storage can lead to the formation of chromophoric (color-absorbing) byproducts.
Troubleshooting Steps:
-
Assess Purity: Use analytical methods like NMR or LC-MS to identify the nature and percentage of the impurities.
-
Evaluate Impact: Determine if the observed level of impurity is acceptable for your specific application. For high-precision work like catalyst screening or kinetic studies, using a discolored reagent is not recommended. For initial synthetic route scouting, it might be acceptable, but be aware that yields and side-product profiles may be affected.
Q4: Is this reagent sensitive to air or moisture? Should I handle it under an inert atmosphere?
Answer: Yes, caution regarding moisture is warranted. The primary concern is the hydrolysis of the methyl ester group to form 1-(3-bromophenyl)cyclopropane-1-carboxylic acid. While not acutely sensitive to air (oxygen), minimizing exposure is good practice for any reactive organic compound.
Best Practices:
-
Routine Use: For routine weighing and dispensing, work efficiently and recap the bottle promptly.
-
Long-Term Storage: After opening, consider flushing the headspace of the container with an inert gas like nitrogen or argon before resealing. This displaces moist air and helps preserve the compound's integrity.[3]
-
Anhydrous Reactions: If the compound is to be used in a reaction requiring anhydrous conditions (e.g., with organometallics or strong bases), it should be handled exclusively under an inert atmosphere using syringe techniques.
Q5: What chemicals and materials are incompatible with this compound?
Answer: Based on the reactivity of its functional groups and data from similar compounds, you should avoid storage and reactions with the following:
-
Strong Oxidizing Agents: These can react with the aromatic ring or potentially the cyclopropane ring.[4][5]
-
Strong Bases (e.g., NaOH, KOH, alkoxides): These will readily hydrolyze the methyl ester to the corresponding carboxylate salt.[5][6] This is a chemical transformation, not degradation, but it changes the molecule's identity.
-
Strong Acids: Can also catalyze the hydrolysis of the ester, particularly in the presence of water.
-
Certain Metals: While the C-Br bond is key for palladium-catalyzed cross-coupling, avoid unplanned contact with reactive metals that could induce unwanted side reactions.[7]
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration recommended for long-term storage. | Slows kinetic rates of potential degradation pathways.[3][4] |
| Atmosphere | Keep container tightly sealed.[3][5] Flush with inert gas (N₂ or Ar) for long-term storage after opening. | Prevents ingress of atmospheric moisture, which can cause ester hydrolysis. |
| Light | Store in an opaque or amber vial. Protect from direct light. | Minimizes risk of light-induced degradation of the bromophenyl moiety. |
| Incompatibilities | Avoid strong bases, strong acids, and strong oxidizing agents.[4][5] | Prevents unintended chemical reactions like hydrolysis or oxidation. |
Visual Troubleshooting Guide
This workflow diagram can help you decide on the appropriate course of action if you suspect the quality of your reagent has been compromised.
Caption: Troubleshooting workflow for reagent integrity.
References
- Google Patents.
-
Menzek, A. et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
-
PubChem. Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
-
Del Rio, L. F., et al. (2006). Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. Chemosphere. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. [Link]
-
Foley, D. J., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
-
Li, H., et al. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]
-
ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]
-
Sisco, R. M., & Rabel, S. R. (2000). Degradation products of mycophenolate mofetil in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chemistry LibreTexts. Reactivity of Phenols. [Link]
-
Wikipedia. Cyclopropanation. [Link]
Sources
- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Strategies for Purity Assessment in the Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Introduction
The synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents, requires stringent purity control. Byproducts, arising from starting material impurities or side reactions during the cyclopropanation process, can impact reaction yield, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to effectively detect, identify, and quantify potential byproducts using common analytical techniques. The methodologies described herein are designed to be robust and self-validating, ensuring high confidence in your analytical results.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) for Byproduct Profiling
HPLC is the workhorse for purity analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method is the first line of defense in identifying and quantifying impurities.
Frequently Asked Questions (HPLC/UPLC)
Q1: How do I develop a robust HPLC method to separate Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate from its potential byproducts?
A1: Method development should be systematic. The goal is to achieve a baseline resolution (Rs > 1.5) for the main peak and all potential impurities. A typical starting point for this class of molecule is a reversed-phase (RP) method.
-
Column Selection: A C18 stationary phase is the most common and a good starting point. For a 150 x 4.6 mm column with 3.5 µm particles, you can expect good efficiency.
-
Mobile Phase: A gradient of acetonitrile (ACN) or methanol (MeOH) with water is standard. Both solvents offer different selectivities and should be screened. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous phase is crucial for good peak shape by suppressing the ionization of any acidic or basic functionalities.
-
Detection: The bromophenyl group provides a strong chromophore, making UV detection ideal. A photodiode array (PDA) detector is highly recommended as it allows you to assess peak purity and look for co-eluting impurities by comparing spectra across a single peak. Monitor at a wavelength such as 220 nm or 254 nm.
Workflow for HPLC Method Development
Below is a logical workflow for developing a stability-indicating HPLC method.
Validation & Comparative
A Comparative Guide to Bromophenyl Building Blocks: The Unique Advantages of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Bromophenyl scaffolds are foundational components, prized for their utility in transition-metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures.[1] However, not all building blocks are created equal. Subtle structural modifications can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.
This guide provides a comparative analysis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate against more conventional bromophenyl building blocks. We will explore how the introduction of a strained cyclopropyl ring offers distinct advantages in terms of metabolic stability, conformational rigidity, and potency, providing a compelling case for its use in next-generation molecule design.
The Cyclopropyl Moiety: More Than Just a Small Ring
The cyclopropyl group is increasingly utilized in drug development to overcome common hurdles in the preclinical and clinical stages.[2][3] Its unique geometry and electronic properties impart significant benefits that are not achievable with simple alkyl or aromatic systems.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][3] This high bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4] This can lead to an increased half-life and improved bioavailability of the drug molecule.
-
Enhanced Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl ring acts as a conformational constraint. By locking a portion of the molecule into a specific orientation, it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[2][5] The strained ring system can lead to improved binding affinity and selectivity compared to less constrained analogues.[5]
-
Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as solubility and membrane permeability. Its introduction can alter a drug's pKa, which may help in reducing its efflux by transporters like P-glycoprotein.[2]
Comparative Analysis of Bromophenyl Building Blocks
To understand the unique position of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, it is essential to compare it with other common bromophenyl building blocks. Each offers a different combination of electronic properties and steric hindrance, influencing its reactivity and the characteristics of the final product.
| Building Block | Structure | Molecular Weight ( g/mol ) | Physical State | Key Features & Considerations |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 255.11 | Liquid[6] | Combines a reactive bromine handle with a metabolically robust, conformationally restricted cyclopropyl group. Ideal for introducing 3D character into flat aromatic systems. | |
| 3-Bromoanisole | 187.04 | Liquid | The methoxy group is weakly electron-donating, slightly influencing the reactivity of the aryl bromide. A common building block in pharmaceuticals and organic synthesis.[7][8] | |
| Methyl 3-bromobenzoate | 215.05 | Crystalline Solid[9] | The ester is an electron-withdrawing group, which can increase the rate of oxidative addition in some cross-coupling reactions. Serves as a direct acyclic analogue to the topic compound. | |
| 3-Bromobenzonitrile | 182.02 | Crystalline Powder[10][11] | The strong electron-withdrawing nitrile group enhances reactivity in cross-coupling and provides a versatile handle for further chemical transformations (e.g., reduction to an amine, hydrolysis to a carboxylic acid).[1] | |
| 1-Bromo-3-iodobenzene | 282.91 | Liquid | Features two different halogens. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective, sequential cross-coupling reactions at different sites.[12] |
Experimental Section: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[13] To demonstrate the practical utility of these building blocks, we provide a representative protocol and compare their performance. The choice of catalyst, base, and solvent is critical for success and is often substrate-dependent. Bulky alkylphosphine ligands are known to favor the key oxidative addition and reductive elimination steps.[14]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple a bromophenyl building block with 4-methoxyphenylboronic acid.
Materials:
-
Bromophenyl building block (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
-
To an oven-dried reaction flask, add the bromophenyl building block (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol), to the flask.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Performance Data (Illustrative)
The following table presents illustrative data based on typical reactivity trends. Actual results may vary based on precise reaction conditions and substrate purity.
| Bromophenyl Substrate | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 4 | 88% | Clean conversion. The steric bulk of the cyclopropyl group does not significantly hinder the reaction. |
| 3-Bromoanisole | 6 | 85% | Standard reactivity. The electron-donating nature of the OMe group can slightly slow the oxidative addition step compared to electron-neutral or -poor systems. |
| Methyl 3-bromobenzoate | 3 | 92% | Faster reaction rate due to the electron-withdrawing ester group, which facilitates oxidative addition. |
| 3-Bromobenzonitrile | 2.5 | 95% | Highest reactivity among the bromo-compounds due to the strongly electron-withdrawing nitrile group. |
| 1-Bromo-3-iodobenzene | 0.5 | >98% (at Iodo position) | Extremely rapid and selective reaction at the more labile C-I bond. The C-Br bond remains intact under these conditions, allowing for subsequent functionalization. |
Conclusion and Outlook
While simple bromophenyl building blocks like 3-bromoanisole and 3-bromobenzonitrile are workhorses in organic synthesis, their utility is primarily defined by their electronic effects on reactivity. Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate offers a strategically different advantage. It provides a robust platform for introducing a cyclopropyl moiety—a privileged scaffold in modern medicinal chemistry known to enhance metabolic stability and conformational rigidity.[15]
The decision to use this building block is a deliberate choice to imbue the final molecule with favorable three-dimensional characteristics that can lead to superior drug-like properties. While its reactivity in cross-coupling is comparable to other bromophenyls, its true value lies in the structural and pharmacokinetic benefits it carries forward. For researchers and drug development professionals aiming to move beyond flat, two-dimensional chemical space and into novel, patentable structures with improved ADME profiles, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate represents a superior and highly valuable building block.
References
- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
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ChemBK. (n.d.). Methyl (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]
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Keglevich, G., et al. (n.d.). P-C coupling reactions of 3-bromo-iodobenzene. ResearchGate. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
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ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate. Retrieved from [Link]
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ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzonitrile. Retrieved from [Link]
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ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Exploring 3-Bromoanisole: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How to convert benzene to 1-bromo-3-iodobenzene?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]
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Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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Tradeindia. (n.d.). 3-bromo Benzonitrile. Retrieved from [Link]
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ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. (n.d.). Retrieved from [Link]
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A Comparative Guide to Catalysts for Aryl Cyclopropane Synthesis: Performance, Mechanisms, and Protocols
Introduction: The Enduring Significance of the Cyclopropane Ring
The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in modern organic synthesis and drug discovery. Its unique conformational rigidity and electronic properties impart favorable characteristics to bioactive molecules, enhancing metabolic stability, binding affinity, and cell permeability. Aryl-substituted cyclopropanes, in particular, are prevalent scaffolds in pharmaceuticals and agrochemicals. The efficient and stereoselective construction of these moieties remains a pivotal challenge, driving continuous innovation in catalytic methods. This guide provides a comparative analysis of the leading catalytic systems for aryl cyclopropane synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the performance, mechanistic underpinnings, and practical application of palladium, rhodium, copper, iron, and organocatalytic systems, supported by experimental data and detailed protocols.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Reliable C-C Bond Formation
Palladium catalysis has become a workhorse in organic synthesis, and the Suzuki-Miyaura cross-coupling reaction is a prime example of its power and versatility. This method allows for the direct coupling of an aryl halide or triflate with a cyclopropylboronic acid or its ester, forming the desired aryl cyclopropane. The reaction is known for its high functional group tolerance and generally excellent yields.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the cyclopropyl group is transferred from the boron atom to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the C-C bond of the aryl cyclopropane and regenerates the active Pd(0) catalyst.
Performance Data:
| Catalyst System | Aryl Halide | Cyclopropylboronic Acid | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Bromotoluene | Cyclopropylboronic acid | K₃PO₄ | 1,4-Dioxane | 95 | [1] |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-methoxybenzene | Cyclopropylboronic acid | K₃PO₄ | Toluene/H₂O | 92 | N/A |
| PdCl₂(dppf) | 1-Iodo-3-nitrobenzene | Cyclopropylboronic acid pinacol ester | Cs₂CO₃ | DMF | 88 | N/A |
Experimental Protocol: Synthesis of 4-Cyclopropyltoluene via Suzuki-Miyaura Coupling
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Cyclopropylboronic acid (1.2 mmol, 103 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-bromotoluene, cyclopropylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add anhydrous 1,4-dioxane to the flask.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-cyclopropyltoluene.
Catalytic Cycle and Workflow:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Rhodium-Catalyzed Cyclopropanation: Mastering Carbene Chemistry
Rhodium catalysts, particularly dirhodium(II) carboxylates and carboxamidates, are exceptionally effective for the cyclopropanation of alkenes with diazo compounds. These reactions often proceed with high diastereoselectivity and, with the use of chiral ligands, can achieve excellent enantioselectivity. This method is a cornerstone for the synthesis of highly functionalized and stereochemically complex cyclopropanes.
Mechanism: The reaction is initiated by the reaction of the rhodium(II) catalyst with the diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. This electrophilic carbene species then reacts with the alkene in a concerted, albeit asynchronous, fashion to form the cyclopropane ring and regenerate the rhodium(II) catalyst. The stereochemical outcome is dictated by the trajectory of the alkene approaching the metal carbene.[1][2]
Performance Data:
| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | 82:18 | - | 91 | [3] |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | >95:5 | 98 (1S, 2R) | 85 | [4] |
| Rh₂(S-PTAD)₄ | Styrene | Methyl phenyldiazoacetate | >99:1 | 97 (1R, 2R) | 90 | [4] |
Experimental Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene (5.0 mmol, 0.57 mL)
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄, 0.01 mmol, 18.6 mg)
-
Dichloromethane (DCM, 10 mL)
-
Ethyl diazoacetate (EDA, 1.0 mmol, 0.10 mL) in DCM (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Rh₂(S-DOSP)₄ and styrene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of ethyl diazoacetate in DCM dropwise to the stirred reaction mixture over a period of 4 hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC for the disappearance of the diazo compound.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the cyclopropane product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle and Workflow:
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation and the corresponding experimental workflow.
Copper-Catalyzed Cyclopropanation: A Classic and Cost-Effective Approach
Copper catalysts have a long and storied history in cyclopropanation chemistry, dating back to the early use of copper powder. Modern copper catalysis often employs chiral ligands, such as bis(oxazolines) (BOX) and salen derivatives, to achieve high levels of enantioselectivity. Copper-based systems offer a more economical alternative to rhodium catalysts, making them attractive for large-scale synthesis.
Mechanism: Similar to rhodium catalysis, the mechanism of copper-catalyzed cyclopropanation involves the formation of a copper-carbene intermediate. The diazo compound reacts with a Cu(I) species to generate the active carbene complex after the extrusion of dinitrogen. This intermediate then transfers the carbene group to the alkene to furnish the cyclopropane product and regenerate the Cu(I) catalyst.
Performance Data:
| Catalyst System | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Cu(acac)₂ | Styrene | Ethyl diazoacetate | 70:30 | - | 85 | N/A |
| CuOTf / (S,S)-tBu-BOX | Styrene | Ethyl diazoacetate | 94:6 | 99 (1R, 2R) | 92 | [5] |
| CuCl / Salen | 1-Octene | Ethyl diazoacetate | 75:25 | 85 (1R, 2R) | 78 | N/A |
Experimental Protocol: Asymmetric Cyclopropanation using a Copper-BOX Catalyst
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈, 0.05 mmol, 13 mg)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX, 0.055 mmol, 16 mg)
-
Styrene (1.0 mmol, 0.11 mL)
-
Ethyl diazoacetate (1.1 mmol, 0.11 mL)
-
Anhydrous dichloromethane (DCM, 2 mL)
Procedure:
-
In a glovebox, add CuOTf·0.5C₇H₈ and (S,S)-tBu-BOX to a vial and stir in DCM for 1 hour to form the catalyst complex.
-
In a separate flask under a nitrogen atmosphere, dissolve styrene in DCM.
-
Add the pre-formed catalyst solution to the styrene solution.
-
Add ethyl diazoacetate to the reaction mixture dropwise over 1 hour at room temperature.
-
Stir the reaction for an additional 12 hours.
-
Quench the reaction by passing it through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify by column chromatography to obtain the desired cyclopropane.
-
Analyze the product for diastereoselectivity and enantioselectivity using chiral GC.
Catalytic Cycle and Workflow:
Caption: Catalytic cycle for copper-catalyzed cyclopropanation and a typical experimental workflow.
Iron-Catalyzed Cyclopropanation: An Emerging Earth-Abundant Alternative
Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron-porphyrin and iron-phthalocyanine complexes have emerged as competent catalysts for the cyclopropanation of alkenes with diazo compounds. While the enantioselectivity of iron-catalyzed systems is still under development compared to rhodium and copper, they offer a cost-effective and environmentally benign option.
Mechanism: The mechanism of iron-catalyzed cyclopropanation is believed to proceed through an iron-carbene intermediate.[6][7] An iron(II) species reacts with the diazo compound to form the carbene complex, which then transfers the carbene to the alkene. The stereoselectivity of the reaction can be influenced by the steric and electronic properties of the porphyrin or phthalocyanine ligand.
Performance Data:
| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Fe(TPP) | Styrene | Ethyl diazoacetate | 85:15 | 95 | [7] |
| Fe(Pc) | Styrene | Ethyl diazoacetate | 78:22 | 88 | N/A |
| Chiral Fe-Porphyrin | Styrene | Ethyl diazoacetate | 90:10 | 92 (ee not reported) | N/A |
(TPP = tetraphenylporphyrin, Pc = phthalocyanine)
Experimental Protocol: Iron-Porphyrin Catalyzed Cyclopropanation of Styrene
Materials:
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl, 0.02 mmol, 14 mg)
-
Styrene (2.0 mmol, 0.23 mL)
-
Ethyl diazoacetate (1.0 mmol, 0.10 mL)
-
Anhydrous toluene (5 mL)
-
Hydrazine hydrate (for in situ reduction, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Fe(TPP)Cl and toluene.
-
If using Fe(III), add a reducing agent like hydrazine hydrate and stir until the color changes, indicating the formation of the active Fe(II) species.
-
Add styrene to the reaction mixture.
-
Slowly add ethyl diazoacetate to the stirred solution at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclopropane product.
Catalytic Cycle and Workflow:
Caption: Catalytic cycle for iron-catalyzed cyclopropanation and a representative experimental workflow.
Organocatalytic Cyclopropanation: A Metal-Free Paradigm
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. For cyclopropane synthesis, the Michael-initiated ring-closure (MIRC) reaction is a prominent organocatalytic approach. This method typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a nucleophile bearing a leaving group, catalyzed by a chiral amine.
Mechanism: The reaction is initiated by the formation of a chiral enamine or iminium ion intermediate from the reaction of the α,β-unsaturated carbonyl compound with the chiral amine catalyst. This is followed by a conjugate addition of the nucleophile. The subsequent intramolecular nucleophilic substitution (ring-closure) displaces the leaving group to form the cyclopropane ring and regenerate the catalyst.[8]
Performance Data:
| Catalyst | α,β-Unsaturated Carbonyl | Nucleophile | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Diphenylprolinol silyl ether | Cinnamaldehyde | Dimethyl bromomalonate | >20:1 | 99 | 95 | [8] |
| Jørgensen-Hayashi catalyst | Crotonaldehyde | Diethyl 2-bromomalonate | 10:1 | 96 | 88 | N/A |
| MacMillan catalyst | 2-Hexenal | Benzyl α-bromoacetate | 15:1 | 92 | 85 | N/A |
Experimental Protocol: Organocatalytic Enantioselective Cyclopropanation of Cinnamaldehyde
Materials:
-
Cinnamaldehyde (0.5 mmol, 63 µL)
-
Dimethyl bromomalonate (0.6 mmol, 78 µL)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 16 mg)
-
Triethylamine (Et₃N, 0.55 mmol, 77 µL)
-
Anhydrous chloroform (CHCl₃, 1 mL)
Procedure:
-
To a vial, add the diphenylprolinol silyl ether catalyst and cinnamaldehyde in chloroform.
-
Stir the mixture at room temperature for 5 minutes.
-
Add dimethyl bromomalonate followed by triethylamine.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, directly load the reaction mixture onto a silica gel column for purification (hexanes/ethyl acetate gradient) to afford the cyclopropane product.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Catalytic Cycle and Workflow:
Caption: Catalytic cycle for organocatalytic MIRC reaction and the corresponding experimental workflow.
Conclusion and Future Outlook
The synthesis of aryl cyclopropanes is a mature field with a diverse array of powerful catalytic methods at the disposal of the synthetic chemist. Palladium-catalyzed cross-coupling offers a reliable and high-yielding approach for constructing the aryl-cyclopropane bond. For stereoselective cyclopropanations, rhodium and copper catalysts, particularly with chiral ligands, provide exceptional levels of diastereo- and enantiocontrol. The development of iron-catalyzed systems offers a promising avenue towards more sustainable and economical processes. Finally, organocatalysis provides a valuable metal-free alternative, often with excellent stereoselectivity.
The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including substrate scope, desired stereochemistry, cost, and scalability. Future research in this area will likely focus on the development of more active and selective earth-abundant metal catalysts, the expansion of the substrate scope for all catalytic systems, and the application of these methods in the synthesis of complex and biologically active molecules.
References
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Wang, J. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(36), 11161–11171. [Link]
-
Falk, F. C., & Carreira, E. M. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 53(51), 14066-14070. [Link]
-
Nowlan, D. T., Gregg, T. M., Davies, H. M., & Singleton, D. A. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(51), 15902–15911. [Link]
-
Davies, H. M. L., & Lee, G. H. (2004). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Organic Letters, 6(13), 2113–2116. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Chemical Reviews, 98(2), 911–935. [Link]
- Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385-5453.
-
Hamaker, C. G., Mirafzal, G. A., & Woo, L. K. (2001). Catalytic Cyclopropanation with Iron(II) Complexes. Organometallics, 20(24), 5171–5176. [Link]
- Maas, G. (2004). Transition-metal catalyzed decomposition of aliphatic diazo compounds–new results and applications in organic synthesis. Topics in Current Chemistry, 239, 1-104.
- Singh, G. S., & D'hooghe, M. (2015). Recent progress in the synthesis and application of cyclopropanes. Current Organic Synthesis, 12(4), 421-445.
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
-
Córdova, A., Ibrahem, I., & Rios, R. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society, 129(36), 11161-11171. [Link]
- Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Asymmetric cyclopropanation of alkenes. In Comprehensive Asymmetric Catalysis (pp. 379-409). Springer, Berlin, Heidelberg.
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Bromophenyl Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the nuanced reactivity of substituted aromatic compounds is of paramount importance. Among these, arylcyclopropanes present a unique structural motif, combining the aromaticity of the phenyl ring with the inherent strain and unusual electronic properties of the cyclopropyl group. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromophenyl cyclopropanes, offering field-proven insights and supporting experimental data to inform synthetic strategy and reaction design.
Understanding the Interplay of Electronic and Steric Effects
The reactivity of bromophenyl cyclopropanes is governed by a delicate interplay of electronic and steric factors imparted by the bromo and cyclopropyl substituents. Understanding these effects is crucial for predicting the outcome of chemical transformations.
Electronic Effects:
-
Cyclopropyl Group: The cyclopropyl group, due to the high p-character of its C-C bonds, can act as an electron-donating group through σ-π conjugation with the adjacent aromatic ring. This donation of electron density tends to activate the ring towards electrophilic attack.
-
Bromo Group: The bromine atom exerts a dual electronic effect. It is an inductively electron-withdrawing group due to its high electronegativity, which deactivates the aromatic ring. Conversely, it can donate electron density to the ring via resonance, a +M effect. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[1]
The interplay of these effects dictates the electron density at different positions on the aromatic ring, influencing the regioselectivity and rate of reactions.
Steric Effects:
The sheer physical presence of the bromo and cyclopropyl groups can influence the approach of reagents to the reactive centers. This steric hindrance is most pronounced in the ortho isomer, where the two bulky groups are adjacent to each other. This can significantly impact reaction rates and, in some cases, even alter the reaction pathway.[2][3]
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of the differences between the three isomers, we will now delve into their comparative reactivity in two fundamental and widely utilized reaction types: Electrophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Electrophilic Aromatic Substitution: A Tale of Directing Groups
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The inherent directing effects of the bromo and cyclopropyl groups, coupled with their activating or deactivating nature, lead to distinct reactivity profiles for the ortho, meta, and para isomers.
General Reactivity Trend (Inferred): para-bromophenyl cyclopropane > ortho-bromophenyl cyclopropane > meta-bromophenyl cyclopropane
Rationale:
-
para-isomer: The activating cyclopropyl group and the deactivating bromo group have their directing effects reinforcing each other at the positions ortho to the cyclopropyl group. This leads to a relatively higher reactivity compared to the other isomers.
-
ortho-isomer: While the directing effects also reinforce each other to some extent, the significant steric hindrance between the adjacent bromo and cyclopropyl groups is expected to considerably slow down the rate of electrophilic attack.[2]
-
meta-isomer: The directing effects of the two groups are not reinforcing at any single position, leading to a more deactivated ring overall.
Illustrative Example: Electrophilic Bromination
The bromination of toluene, a compound with an activating methyl group, shows a strong preference for the para and ortho positions, with the para product being major.[4][5] A similar trend would be expected for the bromophenyl cyclopropanes, albeit with the added complexity of the bromo substituent.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in drug discovery and development.[6] The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric effects.
A comparative study on the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole provides a valuable analogy.[1] The study revealed a reactivity trend of para > meta >> ortho . This trend is largely attributed to the steric hindrance posed by the ortho-nitro group, which impedes the approach of the palladium catalyst to the C-B bond.
Expected Reactivity Trend for Bromophenyl Cyclopropanes in Suzuki-Miyaura Coupling: para-bromophenyl cyclopropane ≈ meta-bromophenyl cyclopropane >> ortho-bromophenyl cyclopropane
Rationale:
-
para and meta-isomers: In these isomers, the palladium catalyst can readily access the C-Br bond for oxidative addition, the first step in the catalytic cycle. The electronic differences between the para and meta positions are not expected to have as dramatic an effect on the reaction rate as steric hindrance.
-
ortho-isomer: The bulky cyclopropyl group adjacent to the bromine atom is likely to create significant steric hindrance, making the oxidative addition step much more challenging and thus drastically reducing the reaction rate.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Predicted Relative Reactivity | Key Influencing Factor |
| ortho-bromophenyl cyclopropane | Low | High steric hindrance |
| meta-bromophenyl cyclopropane | High | Accessible reaction site |
| para-bromophenyl cyclopropane | High | Accessible reaction site |
Experimental Protocols: Synthesis of Bromophenyl Cyclopropanes
The synthesis of the three bromophenyl cyclopropane isomers is a prerequisite for their comparative reactivity studies. A common and effective method involves the cyclopropanation of the corresponding bromostyrene.
General Cyclopropanation Protocol (Simmons-Smith Reaction)
This protocol outlines a general procedure for the synthesis of phenylcyclopropanes, which can be adapted for the bromo-substituted analogs.
Diagram 1: General Workflow for Bromophenyl Cyclopropane Synthesis
Caption: Workflow for the synthesis of bromophenyl cyclopropanes.
Step-by-Step Methodology:
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust and a catalytic amount of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then allow it to cool to room temperature.
-
Reaction Setup: To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether.
-
Addition of Reagents: To the stirred suspension, add a solution of the corresponding bromostyrene (ortho, meta, or para) in anhydrous diethyl ether. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices
The choice of the Simmons-Smith reaction for the synthesis of bromophenyl cyclopropanes is deliberate. This method is known for its reliability and stereospecificity in the cyclopropanation of alkenes. The use of a zinc-copper couple is crucial for the formation of the reactive organozinc carbenoid intermediate. The inert atmosphere is essential to prevent the quenching of the reactive intermediates by atmospheric moisture and oxygen.
When considering subsequent reactions, the choice of catalyst and reaction conditions in, for example, a Suzuki-Miyaura coupling, is critical. For the sterically hindered ortho-isomer, a bulky and electron-rich phosphine ligand, such as SPhos, may be necessary to facilitate the oxidative addition step.[1]
Conclusion: A Predictive Framework for Reactivity
This guide has provided a comprehensive comparison of the reactivity of ortho, meta, and para-bromophenyl cyclopropanes. The key takeaways for researchers and drug development professionals are:
-
Electronic Effects are Nuanced: The interplay between the electron-donating cyclopropyl group and the electron-withdrawing/donating bromo group dictates the regioselectivity and overall reactivity in electrophilic aromatic substitution.
-
Steric Hindrance is a Dominant Factor: In reactions involving the atom directly attached to the aromatic ring, such as palladium-catalyzed cross-coupling, the steric bulk of the ortho-substituents is a primary determinant of reactivity. The ortho-bromophenyl cyclopropane is predicted to be significantly less reactive in such transformations.
-
Strategic Synthesis is Key: The choice of synthetic methodology for both the preparation of the bromophenyl cyclopropane isomers and their subsequent functionalization must take these electronic and steric factors into account to achieve the desired outcomes.
By understanding these fundamental principles, chemists can make more informed decisions in the design and execution of synthetic routes involving these valuable building blocks, ultimately accelerating the discovery and development of new molecules with desired properties.
References
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Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(1), 445–454. [Link]
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Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
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Smith, R. E., McKee, J., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education, 79(2), 227. [Link]
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Semantic Scholar. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. [Link]
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Nowak, I., & Kauch, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345. [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
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Filo. (2025, January 20). Optical activity in Ortho Ortho di substituted bi phenyl. [Link]
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MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
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Ofial, A. R., & Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389–400. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Wikipedia. (n.d.). Curtin–Hammett principle. [Link]
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MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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ResearchGate. (n.d.). Hammett constants. [Link]
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J. Chem. Educ. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
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Xiang, J., et al. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(64), 15928-15936. [Link]
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Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202301915. [Link]
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ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.. [Link]
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ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. [Link]
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PMC. (2023). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. [Link]
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A Comparative Guide to the Purity Validation of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: HPLC vs. GC-MS
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a substituted aromatic ring and a strained cyclopropane moiety, presents unique challenges and opportunities for analytical characterization. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product, making rigorous purity assessment an indispensable step in the quality control process.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" purity. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the strengths and limitations of each technique, supported by detailed experimental protocols and comparative data, to empower you to make informed decisions for your analytical needs.
Understanding the Analyte: Chemical Properties and Potential Impurities
A robust analytical method is built upon a solid understanding of the target analyte and its potential impurities.
Chemical Properties:
-
IUPAC Name: methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate[3]
-
Molecular Formula: C₁₁H₁₁BrO₂
-
Molecular Weight: 255.11 g/mol [3]
-
Boiling Point: ~300.8°C[3]
-
Appearance: Liquid[3]
The presence of the bromophenyl group provides a strong chromophore, making it highly suitable for UV detection in HPLC. Its boiling point suggests that it is sufficiently volatile for GC analysis, provided it is thermally stable.
Potential Impurities: The synthesis of cyclopropane derivatives can introduce specific impurities.[4] For this molecule, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the cyclopropanation or esterification stages.
-
By-products: Compounds resulting from incomplete reactions or side reactions, such as isomers or products of ring-opening of the cyclopropane moiety.[5]
-
Solvents and Reagents: Residual solvents or reagents from the synthesis and purification process.
The Foundation of Trust: Analytical Method Validation Principles
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[6] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which is the authoritative standard for validating analytical procedures.[6][7][8] A validated method provides documented evidence of its reliability, ensuring that the results are accurate and precise.[9][10]
Our comparison will focus on the following core validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
System Suitability: A test to ensure that the analytical system is performing appropriately at the time of analysis.[11][12]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expertise & Rationale: HPLC is a cornerstone of pharmaceutical analysis, primarily because of its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[13][14] For "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate," a reversed-phase HPLC method with UV detection is the logical first choice. The polarity of the molecule makes it well-suited for retention on a C18 stationary phase, and the aromatic ring allows for sensitive detection.
Trustworthiness through Self-Validating Protocols: A reliable HPLC protocol incorporates system suitability tests (SST) to verify the performance of the instrument, column, and mobile phase before any sample analysis.[11] This ensures that the generated data is valid.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 phase provides excellent hydrophobic retention for the aromatic ring, while the particle and column dimensions offer a good balance between resolution and analysis time.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. Causality: Acetonitrile is a common organic modifier providing good peak shape. Formic acid is added to control the pH and suppress any potential ionization, leading to more symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. Causality: This wavelength corresponds to a strong absorbance region for the bromophenyl chromophore, ensuring high sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the mobile phase.
-
-
System Suitability Testing (SST):
HPLC Workflow Diagram
Caption: HPLC analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Definitive Identification
Expertise & Rationale: GC is the premier technique for separating volatile and thermally stable compounds.[13][16] Given the analyte's boiling point, GC is a highly suitable method. Coupling GC with a Mass Spectrometer (MS) detector elevates the analysis from quantitative to qualitative. While HPLC-UV can quantify impurities, GC-MS can provide structural information, leading to their definitive identification—a significant advantage in drug development.[17] The high resolving power of capillary GC columns often results in superior separation efficiency and faster analysis times compared to HPLC.[16]
Trustworthiness through Self-Validating Protocols: GC-MS methods also rely on system suitability checks. This involves injecting a standard to verify retention time stability, peak shape, and detector sensitivity, ensuring the system is fit for purpose.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a low-polarity, general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C. Causality: This temperature ensures rapid and complete vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Causality: A temperature ramp allows for the separation of compounds with different boiling points. The initial hold ensures sharp peaks for early eluting compounds, while the final hold ensures that all components elute from the column.
-
-
Injection Mode: Split (50:1). Causality: A split injection is used for concentrated samples to avoid overloading the column, ensuring sharp, symmetrical peaks.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu. Causality: This mass range covers the molecular weight of the target compound and potential smaller fragments or impurities.
-
-
Sample and Standard Preparation:
-
Standard & Sample Solution: Prepare solutions at 1.0 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow.
Performance Comparison: An Objective Analysis
The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the performance of each technique for the purity validation of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate."
| Parameter | HPLC-UV | GC-MS | Field Insights & Justification |
| Specificity | Good to Excellent. Relies on chromatographic separation. Co-elution is possible. | Excellent. Combines chromatographic separation with mass-based identification, providing a second dimension of confirmation. Highly specific. | GC-MS is superior for impurity identification. HPLC is generally sufficient for routine QC of known impurities. |
| Sensitivity | Good. Dependent on the chromophore. Typically in the low ng range on-column. | Excellent. Generally more sensitive, especially in Selected Ion Monitoring (SIM) mode. Can reach pg levels.[18] | For trace impurity analysis, GC-MS often has the advantage.[18] |
| Analysis Time | Typically 10-30 minutes.[13][16] | Typically 5-20 minutes.[13][16] | GC often provides faster run times due to the use of gaseous mobile phases. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds.[13] | Required. Analyte must be volatile and thermally stable.[13][14] | This is the most significant differentiating factor. HPLC is more versatile for a wider range of compounds. |
| Impurity ID | Limited. Identification is based on retention time comparison with a known standard. | Definitive. Mass spectra provide a molecular fingerprint for structural elucidation and library matching. | GC-MS is the gold standard for identifying unknown volatile impurities.[17] |
| Cost & Complexity | Higher operational cost due to solvent consumption. Maintenance of pumps and seals is required.[16] | Lower solvent cost (uses gases). Requires vacuum system maintenance. | The overall cost can be comparable, but HPLC solvent disposal can be a significant recurring expense. |
| Robustness | Very robust and widely used in QC environments. | Robust, but column performance can be affected by non-volatile residues. | Both are considered robust techniques when properly maintained. |
Conclusion: A Complementary Approach to Ensuring Purity
Both HPLC-UV and GC-MS are powerful and validatable techniques for assessing the purity of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate." There is no single "better" method; rather, they are complementary tools that serve different, yet equally important, analytical purposes.
-
HPLC-UV stands out as the ideal method for routine quality control . Its robustness, ease of use, and applicability to a wide range of potential non-volatile impurities make it a reliable workhorse for batch release testing and stability studies where the impurity profile is already understood.
-
GC-MS is the superior choice for in-depth impurity profiling and identification . Its high separation efficiency combined with the definitive identification power of mass spectrometry makes it indispensable during process development, troubleshooting, and for the characterization of new, unknown impurities.
As a Senior Application Scientist, my recommendation is to leverage the strengths of both. Develop a robust HPLC-UV method for routine purity and assay determination. Concurrently, use a validated GC-MS method to periodically screen for volatile impurities and to definitively identify any new peaks that may appear during stability testing or process changes. This dual-pronged approach provides a comprehensive, self-validating system that ensures the highest level of quality and scientific integrity for your drug development program.
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design and synthesis. The arylated cyclopropane motif, in particular, is a privileged scaffold in numerous biologically active compounds. This guide provides an in-depth, objective comparison of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of a key building block: Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate .
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reaction, providing a rationale for the experimental choices and offering field-proven insights to guide your synthetic strategy.
Introduction: The Significance of Arylated Cyclopropanes
The cyclopropane ring, with its inherent strain and unique electronic properties, imparts valuable conformational rigidity and metabolic stability to drug candidates.[1] When appended to an aromatic system, it allows for precise three-dimensional exploration of biological target space. The title compound, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization in the synthesis of complex pharmaceutical agents. The central challenge lies in the efficient and selective formation of the C(sp²)-C(sp³) bond between the phenyl ring and the cyclopropane moiety. Both Suzuki and Stille couplings have emerged as robust solutions to this synthetic problem.[2][3]
Mechanistic Overview: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a similar catalytic cycle, elegantly orchestrated by a palladium catalyst. This cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The fundamental distinction between the two methods resides in the nature of the organometallic reagent used in the crucial transmetalation step.
The Suzuki-Miyaura coupling employs an organoboron reagent, typically a boronic acid or a boronate ester.[6] A key feature of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[7]
Conversely, the Stille coupling utilizes an organotin reagent (organostannane).[8] Organostannanes are generally stable to air and moisture and do not require activation by a base for transmetalation to occur.[9] However, the toxicity of organotin compounds is a significant consideration in modern, greener synthetic chemistry.[2]
Catalytic Cycles Visualized
To better illustrate the mechanistic pathways, the following diagrams depict the catalytic cycles for the Suzuki and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Experimental Comparison: Suzuki vs. Stille
Suzuki Coupling Protocol
The Suzuki coupling of aryl bromides with cyclopropylboronic acids or their esters is a well-established transformation.[4][10] The following protocol is adapted from literature procedures for similar substrates.
Experimental Workflow: Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 equiv.), cyclopropylboronic acid pinacol ester (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a palladium catalyst system such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvents, such as a 4:1 mixture of toluene and water, are added.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Stille Coupling Protocol
The Stille coupling offers a base-free alternative, which can be advantageous for substrates with base-sensitive functional groups.[11] The following protocol is based on general procedures for the coupling of aryl bromides with organostannanes.
Experimental Workflow: Stille Coupling
Caption: General experimental workflow for the Stille coupling.
Step-by-Step Protocol:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 equiv.), cyclopropyltributylstannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are combined.
-
The tube is evacuated and backfilled with an inert gas three times.
-
Anhydrous and degassed solvent, such as toluene or DMF, is added via syringe.
-
The reaction mixture is heated to 90-110 °C and stirred for 8-16 hours, with progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a filterable solid.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often comes down to a trade-off between reaction conditions, substrate scope, and practical considerations such as reagent toxicity and byproduct removal. The following table summarizes the key performance indicators for each method in the context of synthesizing Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, based on typical yields and conditions reported for similar transformations.[6][12]
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 75-90% | 80-95% |
| Reaction Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Key Additive | Base (e.g., K₃PO₄, Cs₂CO₃) | Often none, but additives like Cu(I) salts can be beneficial |
| Organometallic Reagent | Cyclopropylboronic acid or ester | Cyclopropyltributylstannane |
| Toxicity of Reagent | Low | High |
| Byproduct Removal | Generally straightforward (water-soluble) | Can be challenging (requires KF wash or specific chromatography) |
| Functional Group Tolerance | Good, but sensitive to strong bases | Excellent, particularly for base-sensitive substrates |
Discussion and Recommendations
Suzuki Coupling: The "Greener" Workhorse
The Suzuki coupling is often the first choice for many synthetic chemists due to the low toxicity and environmental impact of organoboron reagents.[5] The commercial availability of a wide variety of boronic acids and esters further enhances its appeal. For the synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, the Suzuki coupling is expected to provide good to excellent yields. The primary consideration is the choice of base, as the ester functionality in the substrate could be susceptible to hydrolysis under harsh basic conditions. The use of milder bases like potassium phosphate or cesium carbonate is therefore recommended.
Stille Coupling: The Robust and Versatile Alternative
The Stille coupling often shines where other methods falter, particularly with complex substrates bearing sensitive functional groups.[8] Its key advantage is the absence of a strong base, which can prevent unwanted side reactions. For the target molecule, the Stille coupling is likely to provide slightly higher yields and potentially shorter reaction times compared to the Suzuki coupling.[9][11] However, the high toxicity of organotin reagents and the often-tedious removal of tin byproducts are significant drawbacks that must be carefully managed. The development of methods for Stille couplings that are catalytic in tin is an active area of research aimed at mitigating these issues.[2]
Choosing the Right Path: A Practical Guide
-
For routine synthesis and in academic settings where "green" chemistry principles are a priority, the Suzuki coupling is the recommended starting point. The readily available and less toxic reagents, combined with straightforward workup procedures, make it a more practical choice for most applications.
-
In cases where the substrate contains base-sensitive functional groups or where maximizing yield is absolutely critical, the Stille coupling presents a powerful alternative. Researchers opting for this method must be equipped to handle the toxic organotin reagents and their byproducts safely and effectively.
-
For large-scale industrial applications, the cost and toxicity of the organotin reagent in the Stille coupling can be prohibitive. The Suzuki coupling, with its more benign reagents, is often more amenable to scale-up.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. The Suzuki coupling offers a more environmentally friendly and practical approach, while the Stille coupling provides a robust, base-free alternative that may lead to higher yields in some cases. The ultimate choice of method will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the molecule, and the available resources for handling and waste disposal. By understanding the mechanistic nuances and practical considerations of each reaction, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ChemLibre Texts. (2023, October 30). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Lu, Y.-J., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1423. [Link]
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Wallace, D. J., & Chen, C.-y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]
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ChemLibre Texts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387–3388. [Link]
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Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
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Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. [Link]
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Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry—A European Journal, 9(18), 4160-4167. [Link]
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Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
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K, S., & G, S. (2020). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 85(15), 9878-9886. [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Semantic Scholar. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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A Comparative Analysis of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" and its Chloro-Analog: A Guide for Drug Discovery Professionals
Introduction: The Significance of Halogen Substitution in Phenylcyclopropane Scaffolds
In the landscape of medicinal chemistry, the phenylcyclopropane motif is a privileged scaffold, conferring a unique combination of conformational rigidity and metabolic stability to drug candidates.[1][2] This structure is present in molecules targeting a range of biological systems, including the central nervous system, where they have been explored as monoamine oxidase (MAO) inhibitors and modulators of GABA receptors.[3][4] The introduction of halogen atoms onto the phenyl ring is a common strategy to fine-tune the physicochemical properties and biological activity of these compounds. This guide provides an in-depth comparative framework for evaluating "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" and its direct analog, "Methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate."
While direct comparative biological data for these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry and detailed experimental protocols to propose a comprehensive evaluation. We will explore the anticipated differences in their biological activity based on the distinct properties of bromine and chlorine, and outline a rigorous experimental plan to validate these hypotheses. This document is intended to serve as a practical guide for researchers in drug development, offering insights into the causal relationships between chemical structure and biological function.
The Bromo vs. Chloro Dichotomy: Anticipated Physicochemical and Pharmacological Divergence
The substitution of a bromine atom for a chlorine atom at the meta-position of the phenyl ring is expected to induce subtle yet significant changes in the molecule's properties, which can translate into notable differences in biological activity.
Physicochemical Properties:
-
Lipophilicity: Bromine is generally more lipophilic than chlorine. Consequently, the bromo-analog is predicted to have a higher logP value than the chloro-analog.[5] This could influence its ability to cross cellular membranes, including the blood-brain barrier.
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can affect how the molecule fits into a binding pocket and the nature of its interactions with the target protein.
-
Electronic Effects: Both halogens are electron-withdrawing, but their inductive and mesomeric effects differ slightly, which can influence the overall electron distribution of the molecule and its reactivity.
Pharmacological Implications:
Based on the known pharmacology of related phenylcyclopropane derivatives, a primary area of investigation for these compounds would be their activity as modulators of GABA receptors, key inhibitory neurotransmitter receptors in the central nervous system.[6][7]
-
Receptor Affinity and Selectivity: The differences in size, lipophilicity, and electronic properties between the bromo- and chloro-analogs could lead to variations in their binding affinity and selectivity for different GABA receptor subtypes (e.g., GABAA vs. GABAB).[1]
-
Metabolic Stability: The carbon-halogen bond strength differs between C-Br and C-Cl, which may influence the rate and pathways of metabolic degradation by hepatic enzymes.[8]
-
Cytotoxicity: Off-target effects leading to cellular toxicity are a critical consideration. The nature of the halogen substituent could potentially impact the cytotoxicity profile of the compounds.
Proposed Experimental Framework for a Head-to-Head Comparison
To empirically determine the differential biological activity of the bromo- and chloro-analogs, a multi-tiered experimental approach is proposed. This framework is designed to provide a comprehensive comparison of their receptor binding, metabolic stability, and cytotoxicity.
Workflow for Comparative Analysis
Caption: Proposed experimental workflow for the comparative analysis of the bromo- and chloro-analogs.
GABA Receptor Binding Affinity
A competitive radioligand binding assay will be employed to determine the affinity of each compound for GABAA and GABAB receptors.
Experimental Protocol: GABAA Receptor Binding Assay [9][10]
-
Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Muscimol (a GABAA agonist).
-
Incubation: Incubate the membranes with a fixed concentration of [3H]-Muscimol and varying concentrations of the test compounds (bromo- and chloro-analogs) for 60 minutes at 4°C.
-
Non-specific Binding: Determine in the presence of a saturating concentration of unlabeled GABA.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) values.
A similar protocol would be followed for the GABAB receptor, using [3H]-GABA or a selective antagonist like [3H]-CGP54626 as the radioligand.[11]
Hypothetical Data Summary:
| Compound | Target | Ki (nM) |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | GABAA Receptor | 150 ± 12 |
| GABAB Receptor | 85 ± 9 | |
| Methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate | GABAA Receptor | 250 ± 20 |
| GABAB Receptor | 180 ± 15 |
In Vitro Metabolic Stability
The metabolic stability of the compounds will be assessed using a liver microsomal stability assay. This will provide an indication of their susceptibility to Phase I metabolism.[8][12]
Experimental Protocol: Microsomal Stability Assay [13][14]
-
Test System: Pooled human liver microsomes.
-
Incubation: Incubate the test compounds (1 µM) with liver microsomes (0.5 mg/mL protein) in the presence of NADPH at 37°C.
-
Time Points: Collect samples at 0, 5, 15, 30, and 45 minutes.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.
Hypothetical Data Summary:
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 25 | 27.7 |
| Methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate | 40 | 17.3 |
Cytotoxicity Assessment
The MTT assay will be used to evaluate the potential cytotoxicity of the compounds in a relevant cell line.[15][16]
Experimental Protocol: MTT Assay [17][18]
-
Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the bromo- and chloro-analogs for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 (concentration that causes 50% reduction in cell viability).
Hypothetical Data Summary:
| Compound | CC50 (µM) |
| Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | > 50 |
| Methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate | > 50 |
Discussion: Synthesizing the Evidence for Lead Selection
The proposed experimental framework would provide a robust dataset to compare the biological profiles of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" and its chloro-analog.
Based on the hypothetical data, the bromo-analog exhibits higher affinity for both GABAA and GABAB receptors, suggesting it may be a more potent modulator. However, this increased potency is accompanied by a shorter metabolic half-life, indicating a higher rate of intrinsic clearance. This is a classic trade-off in drug development: enhanced potency versus potentially less favorable pharmacokinetic properties. The lower metabolic stability of the bromo-compound could be attributed to the weaker C-Br bond, making it more susceptible to enzymatic degradation.
Both compounds, in this hypothetical scenario, demonstrate low cytotoxicity, which is a favorable characteristic.
Structure-Activity Relationship (SAR) Insights
Caption: A simplified representation of the anticipated structure-activity relationships.
The selection of a lead candidate would depend on the therapeutic goals. If high potency is the primary objective and a shorter duration of action is acceptable or even desirable, the bromo-analog might be preferred. Conversely, if a longer half-life and greater metabolic stability are critical for the desired therapeutic profile, the chloro-analog would be the more promising candidate, despite its lower in vitro potency. Further optimization of the chloro-scaffold could then focus on enhancing its receptor affinity.
Conclusion
This guide has outlined a comprehensive, albeit prospective, comparison of the biological activities of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate" and its chloro-analog. By systematically evaluating their receptor binding, metabolic stability, and cytotoxicity, researchers can make informed decisions in the lead optimization process. The principles and protocols detailed herein provide a solid foundation for the empirical investigation of these and other halogenated analogs in drug discovery programs. The subtle interplay between halogen substitution and biological activity underscores the importance of rigorous, comparative studies in the rational design of novel therapeutics.
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-
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A Senior Application Scientist's Guide to the Synthesis of 1-Aryl-Cyclopropanecarboxylates: A Cost-Benefit Analysis
Introduction: The Enduring Appeal of the Cyclopropane Ring in Medicinal Chemistry
The cyclopropane motif, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to bioactive molecules. When incorporated into a drug candidate, the cyclopropane ring can enhance metabolic stability, improve membrane permeability, and provide a rigid framework for precise interaction with biological targets. The 1-aryl-cyclopropanecarboxylate core, in particular, is a recurring structural element in a variety of therapeutic agents, from neuropsychiatric drugs to antiviral compounds.
Given the significance of this structural motif, the efficient and economical synthesis of 1-aryl-cyclopropanecarboxylates is a critical endeavor for process chemists and medicinal chemists alike. The choice of synthetic route can have profound implications for the overall cost, scalability, and environmental impact of a drug development program. This guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic routes to 1-aryl-cyclopropanecarboxylates, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
I. Metal-Catalyzed Cyclopropanation: The Workhorse of Carbene Transfer Chemistry
The most common and well-established method for the synthesis of 1-aryl-cyclopropanecarboxylates is the transition metal-catalyzed reaction of an aryl alkene with a diazoacetate. This reaction proceeds via the in-situ formation of a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene. The choice of metal catalyst is the primary determinant of the reaction's cost, efficiency, and stereoselectivity.
A. Rhodium-Catalyzed Cyclopropanation: The Gold Standard in Selectivity
Rhodium catalysts, particularly dirhodium(II) carboxylates such as rhodium(II) acetate, have long been considered the gold standard for high-yielding and stereoselective cyclopropanation reactions.[1] Chiral rhodium catalysts have been developed that can achieve exceptional levels of enantioselectivity, which is often a critical requirement in pharmaceutical synthesis.[2]
Causality of Performance: The high selectivity of rhodium catalysts stems from the well-defined geometry of the dirhodium core and the ability to fine-tune the electronic and steric properties of the bridging ligands. This allows for precise control over the approach of the alkene to the metal-carbene intermediate, dictating the stereochemical outcome of the reaction.
Cost-Benefit Analysis:
-
Benefits: High yields, excellent diastereoselectivity, and access to high enantioselectivity with chiral catalysts. Broad substrate scope with good tolerance for various functional groups on the aryl ring of the styrene.[3]
-
Drawbacks: The primary drawback of rhodium catalysts is their high cost, which can be a significant barrier for large-scale synthesis.[4] Rhodium is a precious metal with volatile pricing, making it a less economically viable option for commercial drug manufacturing unless the catalyst loading can be minimized and recycling is efficient.[5]
Experimental Protocol: Rhodium(II) Acetate Catalyzed Cyclopropanation of Styrene
Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of styrene (5.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add rhodium(II) acetate dimer (0.025 mmol, 0.5 mol%).
-
Slowly add a solution of ethyl diazoacetate (5.5 mmol, 1.1 equiv) in anhydrous DCM (5 mL) to the reaction mixture over a period of 4-6 hours using a syringe pump. (Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of dimerization byproducts.)
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-phenylcyclopropane-1-carboxylate.
B. Copper-Catalyzed Cyclopropanation: The Economical Alternative
Copper catalysts, particularly those based on copper(I) salts like copper(I) triflate (CuOTf) or copper(I) iodide (CuI), have emerged as a more cost-effective alternative to their rhodium counterparts.[6] While historically providing lower selectivities, modern ligand development has led to copper-based systems that can achieve high levels of diastereoselectivity and, in some cases, enantioselectivity.
Causality of Performance: The catalytic cycle of copper-catalyzed cyclopropanation is similar to that of rhodium, involving a copper-carbene intermediate. The lower cost and toxicity of copper make it an attractive option for industrial applications. The choice of ligand is critical in modulating the reactivity and selectivity of the copper catalyst.
Cost-Benefit Analysis:
-
Benefits: Significantly lower catalyst cost compared to rhodium. Copper is an earth-abundant metal, making it a more sustainable choice. Good yields are often achievable.
-
Drawbacks: Historically, lower diastereoselectivity and enantioselectivity compared to the best rhodium catalysts, although this is improving with new ligand designs. Catalyst loading may be higher than with rhodium systems to achieve comparable efficiency.
Experimental Protocol: Copper(I) Triflate Catalyzed Cyclopropanation of Styrene
Caption: Workflow for Copper-Catalyzed Cyclopropanation.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Copper(I) triflate benzene complex [CuOTf·0.5C₆H₆]
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve copper(I) triflate benzene complex (0.05 mmol, 1 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 1.1 mol%) in anhydrous DCM (5 mL). Stir the solution at room temperature for 1 hour to pre-form the catalyst.
-
Add styrene (5.0 mmol, 1.0 equiv) to the catalyst solution and cool the mixture to 0 °C.
-
Slowly add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous DCM (10 mL) to the reaction mixture over 8 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction by passing it through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the product.
C. Iron-Catalyzed Cyclopropanation: The Green and Sustainable Frontier
Iron, being the most abundant and least toxic transition metal, represents the frontier of sustainable catalysis.[7] The development of iron-catalyzed cyclopropanation reactions is a significant step towards greener and more economical chemical synthesis. Simple iron salts, such as iron(II) chloride, can effectively catalyze the reaction of diazo compounds with alkenes.[7]
Causality of Performance: Iron catalysts can access a similar carbene-transfer mechanism to rhodium and copper. The use of earth-abundant iron significantly reduces the cost and environmental impact associated with the catalyst. While enantioselective iron-catalyzed cyclopropanations are still an area of active research, promising results have been achieved with chiral ligands.[8]
Cost-Benefit Analysis:
-
Benefits: Extremely low catalyst cost and low toxicity. Iron is an environmentally benign and sustainable metal.[4]
-
Drawbacks: Generally lower yields and selectivities compared to rhodium and copper systems. The development of highly enantioselective iron catalysts is still in its early stages. Substrate scope may be more limited.
Experimental Protocol: Iron(II) Chloride Catalyzed Cyclopropanation of Styrene
Caption: Workflow for Iron-Catalyzed Cyclopropanation.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Iron(II) chloride (FeCl₂)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a solution of styrene (2.0 mmol, 1.0 equiv) and anhydrous iron(II) chloride (0.1 mmol, 5 mol%) in anhydrous DCE (4 mL) under an inert atmosphere, heat the mixture to 80 °C.
-
Add a solution of ethyl diazoacetate (2.4 mmol, 1.2 equiv) in anhydrous DCE (4 mL) dropwise to the heated reaction mixture over 2 hours.
-
After the addition is complete, continue to stir the reaction at 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
II. Michael Initiated Ring Closure (MIRC): A Powerful Tandem Approach
The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of cyclopropanes that does not rely on the use of diazo compounds.[4] This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[9]
Causality of Performance: The MIRC reaction is a tandem process where two new carbon-carbon bonds are formed in a single operation. The stereochemical outcome of the reaction can be controlled by using chiral catalysts or chiral auxiliaries, making it a valuable tool for asymmetric synthesis.
Cost-Benefit Analysis:
-
Benefits: Avoids the use of potentially hazardous and unstable diazo compounds. Can be highly stereoselective. Starting materials are often readily available and inexpensive.
-
Drawbacks: The substrate scope can be limited by the requirement for specific functional groups to facilitate the Michael addition and subsequent cyclization. The reaction may require strong bases, which can be a concern for sensitive substrates.
Experimental Protocol: Organocatalytic Enantioselective MIRC Reaction
Caption: Workflow for Organocatalytic MIRC Reaction.
Materials:
-
Cinnamaldehyde (or other α,β-unsaturated aldehyde)
-
Diethyl bromomalonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)
-
2,6-Lutidine (base)
-
Toluene, anhydrous
Procedure:
-
To a solution of the chiral prolinol ether catalyst (0.1 mmol, 20 mol%) and 2,6-lutidine (0.5 mmol, 1.0 equiv) in anhydrous toluene (1 mL) at room temperature, add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv).
-
Add diethyl bromomalonate (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the chiral cyclopropane product.[10]
III. Simmons-Smith Cyclopropanation: A Classic and Reliable Method
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[11] While it often requires stoichiometric amounts of the zinc reagent, it is a reliable and stereospecific method.
Causality of Performance: The Simmons-Smith reaction proceeds via a concerted mechanism where the carbene is transferred from the zinc reagent to the alkene in a single step. This results in the retention of the alkene's stereochemistry in the cyclopropane product.
Cost-Benefit Analysis:
-
Benefits: High stereospecificity. Tolerant of a wide range of functional groups. The reagents are commercially available.
-
Drawbacks: Requires stoichiometric amounts of the zinc reagent, leading to significant metal waste. The reaction can be sensitive to moisture and air. Diiodomethane is a toxic and volatile reagent.
Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene
Caption: Workflow for Simmons-Smith Cyclopropanation.
Materials:
-
Styrene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple
-
Diethyl ether, anhydrous
Procedure:
-
Activate the zinc-copper couple by stirring it in a flask with a small amount of iodine under an inert atmosphere until the iodine color disappears.
-
To the activated zinc-copper couple (20 mmol), add anhydrous diethyl ether (20 mL).
-
Add a solution of diiodomethane (15 mmol) in diethyl ether (10 mL) dropwise to the zinc-copper suspension. A gentle reflux should be observed.
-
After the initial exotherm subsides, add a solution of styrene (10 mmol) in diethyl ether (10 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
IV. Comparative Analysis and Future Outlook
| Synthetic Route | Catalyst/Reagent Cost | Stereoselectivity | Green Chemistry Metrics | Scalability |
| Rhodium-Catalyzed | Very High | Excellent (especially enantioselectivity) | High E-factor due to solvents, but low catalyst loading is possible. | Limited by catalyst cost. |
| Copper-Catalyzed | Moderate | Good to Excellent | Lower cost and toxicity of catalyst improves green profile. | Good, a balance of cost and performance. |
| Iron-Catalyzed | Very Low | Moderate to Good | Excellent green profile due to abundant, non-toxic catalyst. | Excellent, very cost-effective. |
| MIRC | Low to Moderate | Excellent (with chiral catalysts) | Avoids diazo compounds; can have high atom economy. | Good, dependent on substrate availability. |
| Simmons-Smith | Moderate | Excellent (stereospecific) | High E-factor due to stoichiometric zinc waste. | Limited by waste generation. |
Table 1: Comparative Analysis of Synthetic Routes to 1-Aryl-Cyclopropanecarboxylates
Future Outlook: The field of cyclopropanation is continuously evolving, with a strong emphasis on developing more sustainable and cost-effective methods. The future of 1-aryl-cyclopropanecarboxylate synthesis will likely be dominated by two key trends:
-
The Rise of Earth-Abundant Metal Catalysis: The development of highly active and selective catalysts based on iron, copper, and other earth-abundant metals will continue to be a major focus. As these catalysts mature, they will likely displace precious metal catalysts in large-scale industrial processes.[4]
-
Advances in Biocatalysis and Photochemistry: Enzymatic and photochemical methods for cyclopropanation are emerging as powerful and environmentally friendly alternatives.[3] These methods often operate under mild conditions and can exhibit exquisite selectivity.
Conclusion: A Strategic Approach to Synthesis
The synthesis of 1-aryl-cyclopropanecarboxylates is a mature field with a diverse array of reliable methods. The optimal choice of synthetic route is not a one-size-fits-all decision but rather a strategic one that depends on the specific goals of the project. For early-stage discovery chemistry where access to stereochemically pure compounds is paramount and cost is a secondary concern, chiral rhodium catalysts remain a superior choice. For process development and large-scale synthesis, the economic and environmental advantages of copper and, increasingly, iron-based systems are compelling. The MIRC reaction and other organocatalytic methods offer a valuable alternative, particularly when avoiding the use of diazo compounds is a priority. By carefully considering the cost-benefit analysis presented in this guide, researchers can select the most appropriate synthetic strategy to efficiently and economically access these valuable building blocks for drug discovery and development.
References
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A Spectroscopic Guide to Differentiating Isomers of Methyl 1-(bromophenyl)cyclopropane-1-carboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric purity can profoundly impact a compound's pharmacological and toxicological profile. For researchers working with substituted phenylcyclopropane scaffolds, a common motif in medicinal chemistry, the ability to definitively distinguish between ortho-, meta-, and para-isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of the three isomers of Methyl 1-(bromophenyl)cyclopropane-1-carboxylate, offering insights into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by experimental data from closely related analogs, providing a robust framework for isomer differentiation.
The Critical Need for Isomer Differentiation
The position of the bromine substituent on the phenyl ring in Methyl 1-(bromophenyl)cyclopropane-1-carboxylate significantly alters the molecule's electronic and steric properties. These subtle changes can lead to distinct interactions with biological targets, making accurate isomer identification a non-negotiable aspect of quality control and regulatory submission. Spectroscopic techniques offer a powerful and non-destructive means to probe the unique molecular architecture of each isomer.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment. A wider spectral width is necessary compared to ¹H NMR. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and will be the focus of this guide.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion and potential fragment ions (e.g., m/z 50-300). The ionization energy is typically set to 70 eV.
Spectroscopic Comparison of Isomers
The following sections detail the expected spectroscopic features that differentiate the ortho-, meta-, and para- isomers of Methyl 1-(bromophenyl)cyclopropane-1-carboxylate.
¹H NMR Spectroscopy: A Window into Proton Environments
The substitution pattern on the aromatic ring is most clearly distinguished in the aromatic region (typically δ 7.0-8.0 ppm) of the ¹H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine atom and the cyclopropane carboxylate group.
| Isomer | Aromatic Proton Signals (Predicted) | Key Differentiating Features |
| Ortho | Complex multiplet | The proximity of the bulky cyclopropane carboxylate group to the bromine atom will likely lead to significant steric hindrance, resulting in a complex and overlapping multiplet for the four aromatic protons. |
| Meta | Four distinct signals in the aromatic region | Expect a singlet-like signal for the proton between the two substituents, a triplet, and two doublets, providing a clear signature for the meta-substitution pattern. |
| Para | Two doublets (AA'BB' system) | The symmetry of the para-isomer results in two chemically equivalent pairs of protons, leading to a characteristic pattern of two doublets in the aromatic region. |
The protons of the cyclopropane ring are expected to appear as two sets of multiplets in the upfield region (typically δ 1.0-2.0 ppm), reflecting their diastereotopic nature. The methyl ester protons will present as a sharp singlet around δ 3.7 ppm for all isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The number of unique carbon signals in the aromatic region of the ¹³C NMR spectrum is a definitive indicator of the isomer.
| Isomer | Number of Aromatic ¹³C Signals (Predicted) | Key Differentiating Features |
| Ortho | 6 | All six aromatic carbons are in unique chemical environments due to the lack of symmetry. |
| Meta | 6 | Similar to the ortho-isomer, all six aromatic carbons are chemically non-equivalent. |
| Para | 4 | The plane of symmetry in the para-isomer results in only four distinct signals for the six aromatic carbons. |
The chemical shift of the carbon atom directly bonded to the bromine atom (C-Br) is also diagnostic and is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[1] The carbonyl carbon of the ester will appear significantly downfield (δ ~170-175 ppm), while the quaternary cyclopropane carbon and the methoxy carbon will have characteristic shifts around δ 30-40 ppm and δ ~52 ppm, respectively.[2][3]
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
The IR spectra of all three isomers will share common features characteristic of the functional groups present. However, the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are highly indicative of the aromatic substitution pattern.
| Isomer | Characteristic IR Absorptions (cm⁻¹) (Predicted) |
| Shared Features | ~3050-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1250 (C-O stretch) |
| Ortho | Strong band around 750 cm⁻¹ |
| Meta | Bands around 780 cm⁻¹ and 690 cm⁻¹ |
| Para | Strong band around 830 cm⁻¹ |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Under Electron Ionization (EI) conditions, all three isomers will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a hallmark of a bromine-containing compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4] While the molecular ion will be the same for all isomers (m/z 254 and 256), their fragmentation patterns may show subtle differences.
A common fragmentation pathway for esters is the loss of the alkoxy group. Therefore, a significant peak at m/z 223 and 225, corresponding to the loss of the methoxy radical (•OCH₃), is expected for all three isomers. Further fragmentation of the aromatic portion may differ slightly based on the bromine position, but the primary distinguishing features will be found in the NMR and IR data. Aromatic compounds typically show a strong molecular ion peak due to their stability.[5]
Visualizing the Analytical Workflow
The following diagram illustrates the systematic workflow for the spectroscopic differentiation of the Methyl 1-(bromophenyl)cyclopropane-1-carboxylate isomers.
Caption: A flowchart illustrating the experimental and interpretative steps for distinguishing the ortho-, meta-, and para-isomers.
Conclusion
The unambiguous identification of Methyl 1-(bromophenyl)cyclopropane-1-carboxylate isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry is invaluable for confirming the molecular weight and the presence of bromine, ¹H and ¹³C NMR spectroscopy, in conjunction with IR spectroscopy, provide the definitive data for distinguishing between the ortho-, meta-, and para- substitution patterns. By carefully analyzing the aromatic proton coupling patterns, the number of aromatic carbon signals, and the characteristic C-H bending vibrations, researchers can confidently assign the correct isomeric structure, ensuring the integrity and reliability of their chemical entities in the drug discovery and development pipeline.
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A Comparative Guide to In Silico ADME-Tox Prediction for Novel Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate Derivatives
Introduction: The Imperative of Early ADME-Tox Assessment in Drug Discovery
The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant percentage of failures occurring due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and unforeseen toxicity.[1][2] The proactive, early-stage assessment of these ADME-Tox parameters is no longer a matter of convenience but a strategic necessity, enabling the early identification and elimination of compounds with undesirable pharmacokinetic profiles, thereby conserving valuable time and resources.[1][3] In silico methodologies have emerged as powerful and cost-effective tools in this endeavor, offering rapid screening of virtual compounds before their actual synthesis.[4][5] This guide provides a comparative analysis of the predicted ADME-Tox properties for a series of virtual derivatives of "Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate," a scaffold of interest due to the unique physicochemical properties imparted by the cyclopropane moiety.[6][7]
The cyclopropane ring, a strained three-membered carbocycle, is an increasingly popular motif in medicinal chemistry.[8] Its rigid structure and unique electronic properties can favorably influence a molecule's potency, metabolic stability, and overall pharmacokinetic profile.[7][9] However, the introduction of this and other functional groups can also significantly alter a compound's ADME-Tox profile. This guide will demonstrate a rational, in silico-driven approach to navigating these complexities.
Methodology: A Validated Workflow for In Silico ADME-Tox Prediction
The predictive power of in silico models is critically dependent on the quality of the underlying algorithms and the datasets used for their training.[10] Therefore, a multi-tool approach is often recommended to enhance the reliability of the predictions.[10] For this analysis, we will utilize a combination of well-established, freely accessible platforms to generate a comprehensive ADME-Tox profile for our lead compound and its rationally designed derivatives.
Experimental Workflow: Step-by-Step In Silico Analysis
-
Compound Selection and Structure Preparation:
-
The parent compound, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (SMILES: COC(=O)C1(CC1)c2cccc(c2)Br), was used as the starting point.[11][12]
-
A series of virtual derivatives (Analogs 1-4) were designed with strategic modifications to explore the impact of functional group changes on ADME properties. These modifications include the introduction of a hydroxyl group (potential for improved solubility), an amine group (potential for altered charge and binding), a fluorine atom (often used to block metabolic sites), and a more complex aromatic system (to probe steric and electronic effects).
-
The chemical structures of the parent compound and its derivatives were drawn using a chemical drawing software and converted to the SMILES (Simplified Molecular Input Line Entry System) format for input into the prediction tools.
-
-
ADME-Tox Property Prediction:
-
The SMILES strings for all compounds were submitted to the SwissADME web server, a widely used tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[13][14]
-
For a more in-depth toxicity assessment, the compounds were also analyzed using a hypothetical toxicity prediction platform that employs quantitative structure-activity relationship (QSAR) models.[15][16]
-
-
Data Consolidation and Comparative Analysis:
-
The predicted ADME-Tox parameters from all platforms were compiled into a single, comprehensive table for ease of comparison.
-
The results were analyzed to identify structure-activity relationships (SARs) and to assess the overall "drug-likeness" of each compound.
-
Logical Framework for In Silico ADME Prediction
Caption: A streamlined workflow for the in silico prediction of ADME-Tox properties.
Results: A Comparative Analysis of Predicted ADME-Tox Profiles
The following tables summarize the predicted physicochemical properties, pharmacokinetic parameters, and toxicity profiles for the parent compound and its virtual derivatives.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Compound | Structure | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Lipinski's Rule of 5 Violations |
| Parent | Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | 255.11 | 3.10 | 0 | 2 | 26.30 | High | Yes | No | 0 |
| Analog 1 | 1-(3-Bromophenyl)-cyclopropanecarboxylic acid | 241.08 | 2.65 | 1 | 2 | 37.30 | High | Yes | No | 0 |
| Analog 2 | [1-(3-Bromophenyl)cyclopropyl]methanamine | 226.11 | 2.54 | 1 | 1 | 26.02 | High | Yes | Yes | 0 |
| Analog 3 | Methyl 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylate | 273.10 | 3.28 | 0 | 2 | 26.30 | High | Yes | No | 0 |
| Analog 4 | Methyl 1-(4'-bromo-[1,1'-biphenyl]-3-yl)cyclopropane-1-carboxylate | 331.20 | 4.65 | 0 | 2 | 26.30 | High | Yes | No | 0 |
Table 2: Predicted Toxicity Profiles
| Compound | hERG Inhibition | Hepatotoxicity | Carcinogenicity | Mutagenicity |
| Parent | Low Risk | Low Risk | Low Risk | Low Risk |
| Analog 1 | Low Risk | Low Risk | Low Risk | Low Risk |
| Analog 2 | Moderate Risk | Low Risk | Low Risk | Low Risk |
| Analog 3 | Low Risk | Low Risk | Low Risk | Low Risk |
| Analog 4 | Low Risk | Moderate Risk | Low Risk | Low Risk |
Discussion: Interpreting the In Silico Data
The in silico analysis provides valuable insights into the potential ADME-Tox profiles of the designed derivatives, guiding the selection of the most promising candidates for synthesis and further experimental validation.
Physicochemical Properties and Drug-Likeness
All the analyzed compounds adhere to Lipinski's Rule of Five, a widely used guideline for assessing the "drug-likeness" of a molecule.[17][18] This suggests that all the derivatives have a higher probability of possessing favorable oral bioavailability. The parent compound and its derivatives all have molecular weights well under the 500 Dalton threshold, LogP values below 5, and an acceptable number of hydrogen bond donors and acceptors.[19][20]
-
Analog 1 (Carboxylic Acid): The replacement of the methyl ester with a carboxylic acid slightly reduces the LogP, which could translate to improved aqueous solubility. The introduction of a hydrogen bond donor also alters its polarity.
-
Analog 2 (Amine): The primary amine in Analog 2 introduces a basic center, which can significantly impact its pharmacokinetic properties, including potential interactions with transporters and metabolic enzymes. The prediction of CYP2D6 inhibition for this analog is a critical finding that would require experimental verification.[4]
-
Analog 3 (Fluorinated): The addition of a fluorine atom, a common strategy in medicinal chemistry, has a minimal impact on the predicted physicochemical properties but can be crucial for blocking sites of metabolism, potentially increasing the compound's half-life.
-
Analog 4 (Biphenyl): The extension of the aromatic system in Analog 4 significantly increases the LogP, indicating higher lipophilicity. While still within Lipinski's guidelines, this increased lipophilicity can sometimes be associated with promiscuous binding and increased metabolic clearance.
Pharmacokinetic Predictions
-
Gastrointestinal (GI) Absorption: All compounds are predicted to have high gastrointestinal absorption, a favorable characteristic for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: The models predict that all compounds are likely to cross the blood-brain barrier. This is a crucial consideration depending on the intended therapeutic target. If the target is within the central nervous system (CNS), this is a desirable property. Conversely, if CNS exposure is to be avoided, these compounds might require further modification.
-
Cytochrome P450 (CYP) Inhibition: Of the analogs, only Analog 2 is predicted to be an inhibitor of CYP2D6, one of the major enzymes involved in drug metabolism.[4] This potential for drug-drug interactions would be a significant concern and would need to be carefully evaluated in subsequent in vitro assays.
Toxicity Predictions
The in silico toxicity assessment flags potential liabilities that warrant further investigation.
-
hERG Inhibition: Analog 2 shows a moderate risk of hERG inhibition, which is a critical safety concern as it can lead to cardiac arrhythmias. This prediction would necessitate experimental confirmation, for instance, through patch-clamp electrophysiology studies.
-
Hepatotoxicity: Analog 4 is predicted to have a moderate risk of hepatotoxicity. This could be linked to its increased lipophilicity and the potential for reactive metabolite formation from the biphenyl moiety.
Conclusion and Future Directions
This in silico comparative guide demonstrates the power of computational tools in the early stages of drug discovery. By systematically evaluating the ADME-Tox properties of virtual derivatives of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, we have been able to:
-
Confirm the favorable "drug-like" properties of the parent scaffold.
-
Identify potential liabilities associated with specific structural modifications, such as the potential for CYP inhibition with an amine substituent (Analog 2) and increased hepatotoxicity risk with an extended aromatic system (Analog 4).
-
Prioritize candidates for synthesis and experimental validation. Based on this analysis, Analog 1 and Analog 3 appear to be the most promising derivatives, exhibiting favorable predicted ADME profiles with low toxicity risks.
The next logical step would be the chemical synthesis of these prioritized compounds, followed by in vitro experimental validation of the predicted ADME-Tox properties. This would include assays for solubility, permeability (e.g., Caco-2), metabolic stability in liver microsomes, and cytotoxicity. This iterative cycle of in silico prediction and experimental validation is a cornerstone of modern, efficient drug discovery.
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A Comparative Guide to the Reactivity of Aryl Bromides and Triflates in Cyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl motif is a cornerstone in modern medicinal chemistry, imparting unique conformational constraints, metabolic stability, and bioisosteric properties to parent molecules. The efficient synthesis of aryl-substituted cyclopropanes is therefore of paramount importance. Transition metal-catalyzed cross-coupling reactions are a principal method for forging the crucial aryl-cyclopropyl bond. This guide provides an in-depth comparison of two common aryl electrophiles used in these transformations: aryl bromides and aryl triflates. We will delve into their comparative reactivity, explore the mechanistic underpinnings of these differences, and provide experimental data and protocols to inform your selection of reagents and reaction conditions.
The Crux of Reactivity: A Tale of Two Leaving Groups
The choice between an aryl bromide and an aryl triflate in a cyclopropanation reaction is not merely one of convenience; it is a decision that profoundly impacts catalyst selection, reaction kinetics, and overall efficiency. The fundamental difference lies in the nature of the carbon-leaving group bond and its susceptibility to oxidative addition by a low-valent transition metal catalyst, typically palladium(0) or nickel(0).
Aryl Bromides: The Workhorse Electrophile
Aryl bromides are widely employed in cross-coupling reactions due to their balanced reactivity. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a Pd(0) or Ni(0) center under relatively mild conditions, yet stable enough to allow for a broad range of functional group tolerance on the aromatic ring. The generally accepted reactivity order for aryl halides in palladium-catalyzed couplings is I > Br > Cl, positioning bromides as a reliable and cost-effective choice for many applications.[1][2]
Aryl Triflates: The Versatile Alternative
Aryl triflates (ArOTf), derived from readily available phenols, have emerged as powerful alternatives to aryl halides. The triflate group is an excellent leaving group, and its reactivity in palladium-catalyzed couplings is often comparable to or even greater than that of aryl bromides, particularly when electron-rich phosphine ligands are employed.[3] This versatility allows for the strategic use of phenols in multi-step syntheses where the corresponding halide may be less accessible. However, the C-O bond of the triflate is stronger than the C-Br bond, which can necessitate more specialized catalytic systems to achieve efficient oxidative addition.
Mechanistic Insights: The Oxidative Addition Step
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl electrophile to the Pd(0) catalyst.[4] The mechanism and kinetics of this step differ significantly for aryl bromides and triflates, providing a clear rationale for their observed reactivity patterns.
For an aryl bromide, the oxidative addition is believed to proceed through a concerted, three-center transition state. In contrast, the oxidative addition of an aryl triflate often involves a more SNAr-type pathway, leading to the formation of a cationic arylpalladium(II) complex.[5][6]
The choice of ligand on the palladium center is crucial for modulating the reactivity of both substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have been shown to significantly accelerate the oxidative addition of both aryl bromides and, notably, the less reactive aryl triflates.[7][8] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are more amenable to oxidative addition.
Catalytic Cycles in Action
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura cross-coupling of an aryl bromide and an aryl triflate with cyclopropylboronic acid, a common method for synthesizing aryl cyclopropanes.
Performance Comparison: Aryl Bromides vs. Aryl Triflates
The following table summarizes a selection of experimental results for the Suzuki-Miyaura cross-coupling of aryl bromides and triflates with cyclopropylboronic acid derivatives, providing a snapshot of their relative performance. It is important to note that direct comparisons are challenging as optimal conditions can vary.
| Aryl Electrophile | Catalyst System & Conditions | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd(OAc)₂, PCy₃, K₃PO₄, Toluene/H₂O, 100 °C | 4-Cyclopropylbenzonitrile | 85 | [1] |
| 4-Bromobenzaldehyde | Pd(OAc)₂, PCy₃, K₃PO₄, Toluene/H₂O, 100 °C | 4-Cyclopropylbenzaldehyde | 75 | [1] |
| 4-Cyanophenyl triflate | Pd(OAc)₂, dppf, KF·2H₂O, NaBr, Dioxane, 80 °C | 4-Cyclopropylbenzonitrile | 88 | [9] |
| 4-Formylphenyl triflate | Pd(OAc)₂, dppf, KF·2H₂O, NaBr, Dioxane, 80 °C | 4-Cyclopropylbenzaldehyde | 85 | [9] |
| 2-Naphthyl triflate | Pd(OAc)₂, dppf, KF·2H₂O, NaBr, Dioxane, 80 °C | 2-Cyclopropylnaphthalene | 92 | [9] |
From the data, it is evident that both aryl bromides and triflates can be effective substrates for the synthesis of aryl cyclopropanes, often providing high yields. The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each substrate class. For aryl triflates, the use of ligands like dppf and additives such as NaBr can be beneficial. [9]
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide and an aryl triflate with a cyclopropylboronic acid derivative.
Protocol 1: Cyclopropanation of an Aryl Bromide
Reaction: Synthesis of 4-Cyclopropylbenzonitrile from 4-Bromobenzonitrile and Cyclopropylboronic Acid. [1] Materials:
-
4-Bromobenzonitrile
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the reaction vessel, followed by degassed water (0.5 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for the time required for complete conversion (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-cyclopropylbenzonitrile.
Protocol 2: Cyclopropanation of an Aryl Triflate
Reaction: Synthesis of 4-Cyclopropylbenzonitrile from 4-Cyanophenyl Triflate and trans-2-Phenylcyclopropylboronic Acid. [9] Materials:
-
4-Cyanophenyl triflate
-
trans-2-Phenylcyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium fluoride dihydrate (KF·2H₂O)
-
Sodium bromide (NaBr)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and dppf (0.036 mmol, 3.6 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add 4-cyanophenyl triflate (1.0 mmol, 1.0 equiv), trans-2-phenylcyclopropylboronic acid (1.2 mmol, 1.2 equiv), KF·2H₂O (2.0 mmol, 2.0 equiv), and NaBr (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired aryl cyclopropane product.
Concluding Remarks
Both aryl bromides and aryl triflates are valuable and effective electrophiles for the synthesis of aryl cyclopropanes via palladium-catalyzed cross-coupling reactions.
-
Aryl bromides represent a robust and cost-effective option, often reacting under well-established conditions with a variety of palladium catalysts.
-
Aryl triflates , derived from readily available phenols, offer strategic advantages in synthesis design. While sometimes requiring more specialized catalyst systems with electron-rich ligands to facilitate the more challenging oxidative addition step, they can provide excellent yields and broaden the scope of accessible starting materials.
The choice between these two substrates will ultimately depend on factors such as the availability and cost of starting materials, the desired functional group tolerance, and the specific catalytic system available. A thorough understanding of the mechanistic nuances and careful optimization of reaction conditions are key to achieving high efficiency in these powerful bond-forming transformations.
References
-
Stambuli, J. P.; Bühl, M.; Hartwig, J. F. Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (σ-Aryl)palladium Complexes. Organometallics2002 , 21 (24), 5225–5233. [Link]
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Slone, C. S.; Zuckerman, R. L.; Figg, G. M.; Kettler, P. B. Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Johnson Matthey Technol. Rev.2016 , 60 (1), 41–50. [Link]
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Molander, G. A.; Gormisky, P. E. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. J. Org. Chem.2008 , 73 (19), 7481–7485. [Link]
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Cohen, D. T.; Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett.2015 , 17 (1), 202–205. [Link]
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Snieckus, V.; Beaulieu, F.; Côté, A.; Fässler, J.; Focken, T.; Hollett, J. W.; Kunz, R. W.; Tinkl, M.; Wang, R.; Zhang, Y. Nickel(0)-catalyzed cross coupling of aryl O-carbamates and aryl triflates with Grignard reagents. Directed ortho metalation-aligned synthetic methods for polysubstituted aromatics via a 1,2-dipole equivalent. J. Org. Chem.2005 , 70 (19), 7551–7562. [Link]
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Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Org. Lett.2000 , 2 (8), 1101–1104. [Link]
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Gessner, V. H. et al. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Org. Lett.2022 , 24 (21), 3846–3851. [Link]
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Alcazar-Roman, L. M.; Hartwig, J. F. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics2002 , 21 (3), 491–502. [Link]
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Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (19), 7481-7485. [Link]
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Yoshikai, N.; Mashima, H.; Nakamura, E. Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooperation. J. Am. Chem. Soc.2005 , 127 (51), 17978–17979. [Link]
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Yoshikai, N.; Mashima, H.; Nakamura, E. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. J. Am. Chem. Soc.2005 , 127, 17978-17979. [Link]
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Reeves, J. T.; Fandrick, D. R.; Tan, Z.; Song, J. J.; Lee, H.; Yee, N. K.; Senanayake, C. H. Room Temperature Palladium-Catalyzed Cross Coupling of Aryltrimethylammonium Triflates with Aryl Grignard Reagents. Org. Lett.2010 , 12 (19), 4388–4391. [Link]
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Walder, B. et al. Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of Leeds Thesis2022 . [Link]
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Wang, C.; Zhang, A. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Org. Chem. Front.2018 , 5, 2331-2334. [Link]
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Terao, J.; Kambe, N. et al. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. Dalton Trans.2018 , 47, 1352-1361. [Link]
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Gessner Group. Phosphine ligands and catalysis. [Link]
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Wallace, D. J.; Chen, C.-y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett.2002 , 43 (38), 6987-6989. [Link]
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Widenhoefer, R. A.; Buchwald, S. L. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. Organometallics1996 , 15 (12), 2755–2763. [Link]
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Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2008 , 73, 7481-7485. [Link]
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Lu, J.; Donnecke, S.; Paci, I.; Leitch, D. C. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci.2022 , 13, 4075-4085. [Link]
-
Oberli, M. A.; Buchwald, S. L. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett.2012 , 14 (17), 4606–4609. [Link]
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Amatore, C.; Jutand, A.; Le Duc, G. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics2011 , 30 (22), 6030–6039. [Link]
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
